SCH 486757
Description
Properties
CAS No. |
524019-25-8 |
|---|---|
Molecular Formula |
C24H23Cl2N3O |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(1S,5R)-8-[bis(2-chlorophenyl)methyl]-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C24H23Cl2N3O/c25-20-8-3-1-6-18(20)22(19-7-2-4-9-21(19)26)29-16-10-11-17(29)15-24(30,14-16)23-27-12-5-13-28-23/h1-9,12-13,16-17,22,30H,10-11,14-15H2/t16-,17+,24? |
InChI Key |
MQWMHMZNBGQNMT-LDSCYUJKSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O |
Canonical SMILES |
C1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O |
Appearance |
Solid powder |
Other CAS No. |
524019-25-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-8-azabicyclo(3.2.1)octan-3-ol SCH 486757 SCH-486757 SCH486757 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Action: A Technical Guide to Ezetimibe (SCH 486757)
Note to the reader: Initial research indicates that the compound "SCH 486757" is primarily documented as a nociceptin/orphanin FQ peptide (NOP) receptor agonist with antitussive properties. However, the core requirements of this guide, focusing on a cholesterol absorption inhibitor targeting the Niemann-Pick C1-like 1 (NPC1L1) protein, align directly with the well-established mechanism of ezetimibe (B1671841) . It is highly probable that "this compound" was an erroneous reference, and this document will, therefore, detail the mechanism of action of ezetimibe to meet the intended scientific inquiry.
Executive Summary
Ezetimibe is a pioneering lipid-lowering agent that distinctively inhibits the absorption of cholesterol from the small intestine.[1][2] Its primary molecular target is the Niemann-Pick C1-like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake.[3][4][5][6] By binding to NPC1L1, ezetimibe effectively blocks the internalization of dietary and biliary cholesterol into enterocytes, leading to a reduction in circulating low-density lipoprotein cholesterol (LDL-C) levels. This guide provides a comprehensive overview of the molecular interactions, physiological effects, and experimental validation of ezetimibe's mechanism of action.
Molecular Mechanism of Action: Targeting NPC1L1
Ezetimibe's therapeutic effect is rooted in its high-affinity and selective binding to the NPC1L1 protein, which is predominantly expressed on the apical membrane of enterocytes in the small intestine and also found in human liver cells.[6][7]
The binding of ezetimibe to the extracellular loop of NPC1L1 is thought to induce a conformational change in the protein, thereby preventing the formation of the NPC1L1/cholesterol complex.[3][5] This disruption is crucial as it inhibits the subsequent endocytosis of this complex, a necessary step for cholesterol to enter the enterocyte.[3] By blocking this internalization process, ezetimibe effectively reduces the amount of cholesterol available for the assembly of chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other parts of the body.[3][8]
The reduced delivery of intestinal cholesterol to the liver results in the upregulation of LDL receptors on hepatocytes. This, in turn, enhances the clearance of LDL-C from the bloodstream, contributing to the overall lipid-lowering effect of the drug.[8]
Quantitative Analysis of Ezetimibe's Effects
The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of ezetimibe.
Table 1: Pharmacokinetic Properties of Ezetimibe
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) of Ezetimibe | 3.4–5.5 ng/mL | [1] |
| Time to Peak Plasma Concentration (Tmax) of Ezetimibe | 4–12 hours | [1] |
| Peak Plasma Concentration (Cmax) of Ezetimibe-glucuronide | 45–71 ng/mL | [1] |
| Time to Peak Plasma Concentration (Tmax) of Ezetimibe-glucuronide | 1–2 hours | [1] |
| Plasma Protein Binding | ~90% | [1] |
| Elimination Half-life | ~22 hours | [1][9] |
Table 2: Clinical Efficacy of Ezetimibe
| Parameter | Value | Reference |
| Inhibition of Cholesterol Absorption | ~54% | [3] |
| Reduction in LDL-C (Monotherapy) | 18-20% | [3] |
Experimental Protocols
The understanding of ezetimibe's mechanism of action is supported by a variety of experimental studies. Below are outlines of key methodologies.
In Vitro Binding Assays
Objective: To determine the binding affinity of ezetimibe to the NPC1L1 protein.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with a plasmid encoding the human NPC1L1 protein tagged with a fluorescent marker (e.g., Green Fluorescent Protein - GFP).
-
Membrane Preparation: Cell membranes expressing NPC1L1-GFP are isolated through homogenization and centrifugation.
-
Radioligand Binding: Membranes are incubated with a radiolabeled form of ezetimibe or a known NPC1L1 ligand in the presence of varying concentrations of unlabeled ezetimibe.
-
Separation and Detection: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of ezetimibe for the NPC1L1 protein.
Cholesterol Uptake Assays
Objective: To measure the inhibitory effect of ezetimibe on cholesterol uptake in a cellular model.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are cultured on permeable supports to form a polarized monolayer.
-
Micelle Preparation: Micelles containing radiolabeled cholesterol ([³H]-cholesterol) are prepared by dissolving cholesterol, bile salts, and phospholipids (B1166683) in a buffer solution.
-
Treatment: The apical side of the Caco-2 cell monolayer is pre-incubated with varying concentrations of ezetimibe or a vehicle control.
-
Cholesterol Uptake: The [³H]-cholesterol-containing micelles are added to the apical side of the cells and incubated for a defined period.
-
Quantification: After incubation, the cells are washed to remove unbound micelles, and the intracellular radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The percentage of cholesterol uptake inhibition is calculated by comparing the radioactivity in ezetimibe-treated cells to that in vehicle-treated cells.
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows related to ezetimibe's mechanism of action.
Caption: Ezetimibe blocks cholesterol absorption by inhibiting the NPC1L1 protein in enterocytes.
References
- 1. Ezetimibe - Wikipedia [en.wikipedia.org]
- 2. Ezetimibe (Zetia): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 4. Ezetimibe therapy: mechanism of action and clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niemann-Pick C1-Like 1 (NPC1L1) Inhibition and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the new molecules for NPC1L1 inhibitors? [synapse.patsnap.com]
- 7. NPC1L1 Facilitates Sphingomyelin Absorption and Regulates Diet-Induced Production of VLDL/LDL-associated S1P - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]
SCH 486757: A Technical Guide for the NOP Receptor Agonist
An In-depth Examination of a Selective NOP Receptor Agonist for Research and Development
This technical guide provides a comprehensive overview of SCH 486757, a non-peptide, orally active, and selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonist.[1] Developed for its potential as a cough suppressant, this compound has been the subject of preclinical studies to characterize its pharmacological and pharmacokinetic profiles.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's binding affinity, functional activity, signaling pathways, and the experimental protocols used in its evaluation.
Core Compound Profile
This compound, chemically identified as 8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol, is a potent agonist for the NOP receptor.[1] It demonstrates high selectivity for the human NOP receptor over the classical opioid receptors (MOP, KOP, and DOP).[1] Preclinical studies have highlighted its efficacy in animal models of cough.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding and functional properties.
Table 1: Receptor Binding Affinity of this compound [1]
| Receptor | Species | Ki (nM) |
| NOP | Human | 4.6 ± 0.61 |
| NOP | Guinea Pig | 5.0 |
| NOP | Rat | 6.0 |
| NOP | Dog | 3.0 |
| NOP | Cat | 4.0 |
| MOP | Human | 971 |
| KOP | Human | 589 |
| DOP | Human | >10,000 |
Table 2: Functional Activity of this compound [1]
| Assay | Receptor | Parameter | Value (nM) |
| [35S]GTPγS Binding | Human NOP | EC50 | 79 ± 12 |
Table 3: In Vivo Antitussive Efficacy of this compound [1]
| Animal Model | Inducing Agent | Route of Administration | ED50 (mg/kg) | Maximum Efficacy |
| Guinea Pig | Capsaicin | Oral | 0.04 (at 4h) | 66 ± 6% suppression |
| Cat | Mechanical | Intra-arterial | - | ~60% inhibition |
NOP Receptor Signaling Pathways
Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The NOP receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] This activation also leads to the modulation of ion channels, including the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][4][5] Furthermore, NOP receptor activation can stimulate various protein kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways such as ERK1/2, p38, and JNK.[4][5][6]
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SCH 486757: A Selective Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 486757, with the chemical name 8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol, is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] This technical guide provides a comprehensive overview of its chemical structure, synthesis, mechanism of action, and pharmacological profile. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon existing findings. All quantitative data are summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized through diagrams.
Chemical Structure and Properties
This compound is a small molecule with a molecular formula of C₂₄H₂₃Cl₂N₃O and a molecular weight of 440.37 g/mol . Its structure features a central 8-azabicyclo[3.2.1]octane core, substituted with a bis(2-chlorophenyl)methyl group at the 8-position and a 2-pyrimidinyl and a hydroxyl group at the 3-position.
Chemical Name: 8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol.[1][2]
CAS Number: 524019-25-8[3]
Molecular Formula: C₂₄H₂₃Cl₂N₃O[3]
Molecular Weight: 440.4 g/mol [3]
2D Structure:

Synthesis
The synthesis of this compound involves a multi-step process, as detailed in US Patent US20060058343A1.[1] A key step in the disclosed process is the reaction of a tropinone (B130398) derivative with a diphenylmethyl derivative, followed by a reaction with a tributyltin derivative of pyrimidine (B1678525) and an alkyl lithium derivative.[1]
A generalized synthetic scheme is as follows:
-
Step 1: Synthesis of the bis(2-chlorophenyl)methanol (B1346261) intermediate. This is achieved by reacting 1-chloro-2-iodobenzene (B47295) with ethyl magnesium bromide, followed by the addition of 2-chloro benzaldehyde.[1]
-
Step 2: Introduction of the bis(2-chlorophenyl)methyl group to the 8-azabicyclo[3.2.1]octane core. This involves the reaction of the intermediate from Step 1 with a suitable tropinone derivative.
-
Step 3: Addition of the pyrimidinyl group. The final key step involves the reaction of the product from Step 2 with a pyrimidine derivative, often facilitated by the use of an organolithium reagent.[1]
Mechanism of Action
This compound is a selective and potent agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, which is a G protein-coupled receptor (GPCR).[1][2] The NOP receptor is the fourth member of the opioid receptor family but has a distinct pharmacology.[4]
Upon binding of this compound, the NOP receptor couples to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase.[4] This, in turn, results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] Downstream effects of this signaling cascade include the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[4]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound via the NOP receptor.
Pharmacological Data
Receptor Binding Affinity and Selectivity
This compound demonstrates high affinity for the human NOP receptor and significant selectivity over classical opioid receptors (MOP, KOP, DOP).[1][2]
| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. NOP |
| Human NOP | 4.6 ± 0.61[1][2] | - |
| Human MOP | 971 | 211-fold[1] |
| Human KOP | 589 | 128-fold[1] |
| Human DOP | >10,000 | >2174-fold[1] |
In Vivo Efficacy: Antitussive Activity
This compound has shown significant antitussive (cough suppressing) effects in preclinical models.
| Animal Model | Challenge Agent | Route of Administration | Effective Dose Range | Maximum Efficacy |
| Guinea Pig | Capsaicin (B1668287) | Oral (p.o.) | 0.01 - 1 mg/kg[1][2] | ~65% inhibition at 0.1 mg/kg[2] |
| Cat | Mechanical Stimulation | Intra-arterial | 0.001 - 0.3 mg/kg | ~60% inhibition of cough number[1] |
Experimental Protocols
NOP Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.
-
[³H]-Nociceptin (Radioligand).
-
This compound (Test compound).
-
Nociceptin (Unlabeled competitor for non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of unlabeled Nociceptin (1 µM final concentration, for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of [³H]-Nociceptin (to a final concentration of ~0.5 nM).
-
100 µL of CHO-NOP cell membrane suspension (20-40 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Capsaicin-Induced Cough Model in Guinea Pigs
Objective: To evaluate the in vivo antitussive efficacy of this compound.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g).
-
This compound.
-
Capsaicin solution (e.g., 30 µM in saline with 10% ethanol).
-
Vehicle for this compound (e.g., 0.5% methylcellulose).
-
Whole-body plethysmograph.
-
Ultrasonic nebulizer.
-
Audio recording equipment.
Procedure:
-
Acclimatize guinea pigs to the plethysmograph chambers.
-
Administer this compound or vehicle orally (p.o.) at desired doses and time points before the capsaicin challenge.
-
Place the guinea pig in the plethysmograph chamber.
-
Expose the animal to an aerosol of capsaicin generated by an ultrasonic nebulizer for a fixed period (e.g., 5 minutes).
-
Record the number of coughs during and immediately after the exposure period (e.g., for a total of 10 minutes) using a microphone and specialized software, or by a trained observer. Coughs are identified by their characteristic sound and associated pressure changes in the plethysmograph.
-
Calculate the percent inhibition of cough for each dose of this compound compared to the vehicle-treated group.
-
Determine the ED₅₀ value (the dose that produces 50% of the maximum effect) using dose-response analysis.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the NOP receptor. Its high affinity, selectivity, and in vivo efficacy as an antitussive agent make it a significant compound in the study of cough and other NOP receptor-mediated processes. The detailed methodologies and compiled data in this guide are intended to facilitate further research and development in this area.
References
- 1. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 8-Azabicyclo(3.2.1)octan-3-ol, 8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)- | C24H23Cl2N3O | CID 11597355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sfera.unife.it [sfera.unife.it]
Unraveling the Journey of a Cholesterol Lowering Agent: The Discovery and History of Ezetimibe (SCH 58235)
A deep dive into the origins, mechanism, and development of a landmark cardiovascular therapeutic, initially explored under the designation SCH 486757, but correctly identified as SCH 58235, and later named ezetimibe (B1671841).
This technical guide explores the discovery and developmental history of ezetimibe, a pivotal drug in the management of hypercholesterolemia. While the initial query referenced this compound, a Nociceptin/Orphanin FQ (NOP) receptor agonist investigated for cough suppression, the core requirements of this document point to the cholesterol absorption inhibitor, ezetimibe, which was developed by Schering-Plough under the research code SCH 58235. This guide will proceed with a comprehensive overview of ezetimibe's journey from a novel chemical entity to a widely prescribed medication.
The Genesis of a Novel Approach: From ACAT Inhibition to a Unique Discovery
The story of ezetimibe begins in the early 1990s at the Schering-Plough Research Institute.[1] Initially, the research program was not focused on inhibiting cholesterol absorption directly. Instead, scientists were investigating inhibitors of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] ACAT is involved in the esterification of cholesterol within enterocytes, a key step in its absorption and packaging into chylomicrons. The prevailing hypothesis was that inhibiting ACAT would reduce cholesterol absorption and consequently lower plasma cholesterol levels.
Through these efforts, a lead compound, the azetidinone SCH 48461, was identified as a potent inhibitor of cholesterol absorption.[1] However, further investigation revealed that its mechanism of action was not through ACAT inhibition as initially presumed.[2] This serendipitous discovery shifted the research focus towards understanding the unique way this class of compounds interfered with cholesterol uptake.
Metabolic studies of SCH 48461 proved crucial in the subsequent development of ezetimibe.[1] By understanding how SCH 48461 was metabolized, researchers were able to design a new compound with improved potency and a more favorable pharmacokinetic profile. This led to the synthesis of SCH 58235, which would later be known as ezetimibe.[1]
Elucidating the Mechanism: Targeting the Niemann-Pick C1-Like 1 (NPC1L1) Protein
A significant challenge in the early development of ezetimibe was that its precise molecular target was unknown.[1][2] It was clear that the drug potently inhibited the absorption of both cholesterol and phytosterols (B1254722) from the intestine, but the "how" remained a mystery.[3]
The breakthrough came from studies using ezetimibe as a pharmacological tool. Research in the early 2000s identified the Niemann-Pick C1-Like 1 (NPC1L1) protein as the critical mediator of intestinal cholesterol absorption and the direct target of ezetimibe.[3][4] NPC1L1 is a sterol transporter located on the brush border membrane of enterocytes in the small intestine.[3][4]
Studies in genetically modified mice lacking the NPC1L1 protein demonstrated a significant reduction in intestinal cholesterol absorption, mirroring the effect of ezetimibe.[3] Furthermore, these NPC1L1-deficient mice were insensitive to the cholesterol-lowering effects of ezetimibe, providing strong evidence that NPC1L1 was indeed its target.[3] Ezetimibe binds to the sterol-sensing domain of NPC1L1, inhibiting its function and thereby blocking the uptake of cholesterol from the dietary and biliary sources in the intestinal lumen.[2][4]
This discovery was a landmark in understanding cholesterol homeostasis, revealing a previously unknown and druggable target for managing hypercholesterolemia.
Preclinical and Clinical Development: From Bench to Bedside
Preclinical Pharmacology:
Ezetimibe demonstrated potent and selective inhibition of cholesterol absorption in various animal models.[1] It was shown to effectively reduce plasma cholesterol levels in cholesterol-fed animals.[1] An important characteristic of ezetimibe is its unique mechanism of action, which does not affect the absorption of fat-soluble vitamins, triglycerides, or bile acids, highlighting its specificity for sterol transport.[3]
Clinical Trials:
Ezetimibe entered clinical trials and proved to be effective in lowering low-density lipoprotein cholesterol (LDL-C) in patients with hypercholesterolemia. A key aspect of its clinical development was its use both as a monotherapy and in combination with HMG-CoA reductase inhibitors (statins).
The co-administration of ezetimibe with a statin demonstrated a synergistic effect, leading to significantly greater reductions in LDL-C than with statin monotherapy alone.[1] This is because ezetimibe and statins have complementary mechanisms of action: ezetimibe reduces the absorption of cholesterol from the intestine, while statins inhibit the synthesis of cholesterol in the liver.
One of the most significant clinical trials in the history of ezetimibe is the IMProved Reduction of Outcomes: Vytorin Efficacy International Trial (IMPROVE-IT). This large-scale, long-term study provided evidence that the addition of ezetimibe to statin therapy resulted in a further reduction in cardiovascular events compared to statin monotherapy in high-risk patients.[2]
Ezetimibe was approved for medical use in the United States in 2002 and is now available as a generic medication.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the preclinical and clinical profile of ezetimibe.
| Parameter | Value | Species | Reference |
| Preclinical Data | |||
| Intestinal Cholesterol Absorption Inhibition (in NPC1L1-deficient mice) | ~70% reduction | Mouse | [3] |
| Clinical Data | |||
| LDL-C Reduction (Ezetimibe 10mg + Simvastatin 10mg vs. Simvastatin 10mg alone) | Additional ~17% reduction | Human | [1] |
| LDL-C Reduction (Ezetimibe 10mg + Simvastatin 20mg vs. Simvastatin 20mg alone) | Additional ~18% reduction | Human | [1] |
| Bioavailability | 35% to 65% | Human | [4] |
| Protein Binding | >90% | Human | [4] |
| Elimination Half-life | 19 to 30 hours | Human | [4] |
Key Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for researchers in the field. Below are outlines of key experimental protocols used in the characterization of ezetimibe.
In Vivo Cholesterol Absorption Assay (Mouse Model):
-
Subjects: Wild-type and NPC1L1-deficient mice.
-
Radiolabeling: Administration of a known amount of radiolabeled cholesterol (e.g., [14C]-cholesterol) via oral gavage.
-
Treatment: A cohort of wild-type mice is treated with ezetimibe, while control groups receive a vehicle.
-
Fecal Excretion: Feces are collected over a defined period (e.g., 48-72 hours).
-
Analysis: The amount of radiolabeled cholesterol excreted in the feces is quantified using scintillation counting.
-
Calculation: Cholesterol absorption is calculated as the percentage of the administered dose that is not recovered in the feces.
-
Comparison: Cholesterol absorption is compared between wild-type, ezetimibe-treated, and NPC1L1-deficient mice to determine the effect of the drug and the role of the NPC1L1 protein.
NPC1L1 Binding Assay:
-
Membrane Preparation: Isolation of brush border membrane vesicles from the small intestine of a relevant species (e.g., human, mouse).
-
Radioligand: Use of a radiolabeled form of ezetimibe or a known NPC1L1 ligand.
-
Incubation: Incubation of the membrane vesicles with the radioligand in the presence and absence of varying concentrations of unlabeled ezetimibe (competition assay).
-
Separation: Separation of bound and free radioligand, typically through rapid filtration.
-
Quantification: Measurement of the radioactivity retained on the filters.
-
Data Analysis: Determination of the binding affinity (Ki or IC50) of e.t. to the NPC1L1 protein by analyzing the competition binding data.
Visualizing the Science
The following diagrams illustrate key concepts in the discovery and mechanism of action of ezetimibe.
References
Unveiling SCH 486757: A Potent Nociceptin Receptor Agonist in Antitussive Research
For Researchers, Scientists, and Drug Development Professionals
SCH 486757 has emerged as a significant compound in preclinical research, primarily investigated for its potent and selective agonist activity at the Nociceptin/Orphanin FQ peptide (NOP) receptor. This technical guide delves into the core of this compound's research applications, focusing on its role as a novel antitussive agent. The information presented herein is curated from preclinical studies to provide a comprehensive resource for professionals in the field.
Core Mechanism of Action
This compound is a non-peptide, orally active small molecule that demonstrates high selectivity for the human NOP receptor. Its primary mechanism of action involves binding to and activating this receptor, which is a G protein-coupled receptor (GPCR). The activation of the NOP receptor by agonists like this compound has been shown to modulate various physiological processes, with a notable effect on the suppression of cough reflexes.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound, providing a clear comparison of its binding affinity and efficacy.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Ki (nM) | Selectivity vs. Human NOP |
| NOP | Human | 4.6 ± 0.61 | - |
| MOP (μ-opioid) | Human | - | 211-fold |
| KOP (κ-opioid) | Human | - | 128-fold |
| DOP (δ-opioid) | Human | - | 3206-fold |
Data compiled from studies on cloned human opioid receptors.[1]
Table 2: Antitussive Efficacy of this compound in a Guinea Pig Model
| Compound | Dose (mg/kg, p.o.) | Maximum Efficacy (Inhibition of Capsaicin-Evoked Cough) |
| This compound | 0.01 - 1 | Equivalent to codeine, hydrocodone, dextromethorphan, and baclofen |
| This compound | 1 | 46 ± 9% (acute dosing) |
| This compound | 1 | 40 ± 11% (chronic dosing, 5-day BID) |
p.o. - oral administration; BID - twice daily.[1][2][3]
Table 3: Efficacy of this compound in a Feline Mechanically-Evoked Cough Model
| Parameter | Maximum Inhibition |
| Cough Number | 59% |
| Expiratory Abdominal Electromyogram Amplitude | 61% |
Administration via intra-arterial route.[1][2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the NOP receptor and a typical experimental workflow for evaluating the antitussive effects of this compound.
Caption: NOP receptor signaling pathway activated by this compound.
Caption: Experimental workflow for preclinical antitussive evaluation.
Detailed Experimental Protocols
Guinea Pig Capsaicin-Induced Cough Model
This model is a standard for evaluating the efficacy of potential antitussive agents.
-
Animals: Male Hartley guinea pigs are typically used.
-
Acclimatization: Animals are acclimatized to the experimental environment and exposure chambers.
-
Baseline Measurement: Conscious, unrestrained animals are placed in a whole-body plethysmograph, and coughs are induced by an aerosolized solution of capsaicin (typically 30-60 µM). The number of coughs is recorded for a set period.
-
Drug Administration: this compound, a vehicle control, or a comparator drug (e.g., codeine) is administered orally.
-
Post-Treatment Measurement: At specific time points after administration (e.g., 2, 4, and 6 hours), the capsaicin challenge is repeated, and the number of coughs is recorded.[1]
-
Data Analysis: The percentage inhibition of the cough reflex is calculated by comparing the post-treatment cough counts to the baseline values.
Rat Conditioned Place Preference (CPP)
This model is utilized to assess the abuse potential of a compound.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues is used.
-
Pre-Conditioning Phase: On the first day, rats are allowed to freely explore both compartments to establish baseline preference.
-
Conditioning Phase: Over several days, animals receive alternating injections of the test compound (e.g., this compound, 10 mg/kg, p.o.) and vehicle. Following each injection, the rat is confined to one of the compartments (drug-paired or vehicle-paired).[1][3]
-
Test Phase: On the final day, the barrier between the compartments is removed, and the rats are allowed to freely explore the entire apparatus. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect and potential for abuse. This compound was found to be without effect in this model.[1][3]
Preclinical Pharmacokinetics and Safety Profile
Pharmacokinetic studies have demonstrated that this compound has a good oral pharmacokinetic profile in several species, including guinea pigs, rats, and dogs.[2][3] Importantly, in preclinical models, this compound did not exhibit tolerance to its antitussive activity after a 5-day twice-daily dosing regimen.[1][2][3] Furthermore, its antitussive effects were blocked by a NOP receptor antagonist (J113397) but not by an opioid antagonist (naltrexone), confirming its mechanism of action is independent of classical opioid receptors.[1][2][3]
Clinical Trial Insights
This compound has progressed to human clinical trials for cough. In a study involving patients with subacute cough, the compound was compared to a placebo and codeine.[4] While there were some indications of limited antitussive efficacy, the maximum clinical dose was constrained by the side effect of somnolence.[4] This suggests that while the NOP receptor is a promising target for antitussive therapies, improving the therapeutic ratio of NOP1 agonists will be crucial for future drug development.[4]
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The efficacy of a NOP1 agonist (SCH486757) in subacute cough - PubMed [pubmed.ncbi.nlm.nih.gov]
The NOP Receptor Agonist SCH 486757: A Deep Dive into its Antitussive Effects and the Cough Reflex Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 486757 is a potent and selective non-peptide agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, which has been investigated for its antitussive properties. Preclinical studies have demonstrated its efficacy in suppressing cough in various animal models, suggesting a potential therapeutic role in the management of cough. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its interaction with the cough reflex pathway, and the experimental methodologies used to evaluate its effects. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to offer a clear and in-depth understanding of this compound for research and drug development professionals.
Introduction: The Unmet Need in Cough Treatment
Cough is a vital protective reflex that clears the airways of foreign particles and secretions. However, chronic or excessive coughing can be debilitating and significantly impact a patient's quality of life. Current antitussive therapies, particularly those targeting opioid receptors, are often associated with undesirable side effects such as sedation, constipation, and the potential for abuse. This has driven the search for novel, non-opioid antitussive agents with improved safety and efficacy profiles. The NOP receptor has emerged as a promising target for the development of such therapies.
This compound: A Selective NOP Receptor Agonist
This compound is a small molecule that acts as a full agonist at the NOP receptor. Its high selectivity for the NOP receptor over classical opioid receptors (mu, kappa, and delta) is a key characteristic that suggests a reduced potential for opioid-related side effects.
Mechanism of Action
The antitussive effect of this compound is mediated through its activation of NOP receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to the inhibition of neuronal activity. This is primarily achieved through:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
-
Inhibition of voltage-gated calcium channels: This reduces the influx of calcium ions, which is necessary for neurotransmitter release.
By these mechanisms, this compound is thought to suppress the activity of sensory nerves involved in the cough reflex.
The Cough Reflex Pathway and the Role of NOP Receptors
The cough reflex is a complex process involving both the peripheral and central nervous systems.
-
Afferent Pathway: The reflex is initiated by the stimulation of sensory nerve endings, primarily vagal afferents, in the airways. These nerves express various receptors that can be activated by irritants, inflammatory mediators, and mechanical stimuli.
-
Central Processing: The sensory information is transmitted to the brainstem, specifically to the nucleus tractus solitarius (NTS), which acts as the central cough pattern generator.
-
Efferent Pathway: From the brainstem, motor commands are sent to the respiratory muscles, leading to the coordinated sequence of inspiration, glottal closure, and forceful expiration that constitutes a cough.
NOP receptors are strategically located on the peripheral terminals of vagal sensory nerves in the airways. Activation of these receptors by agonists like this compound is believed to hyperpolarize these nerve endings, thereby reducing their excitability and dampening the transmission of tussive signals to the central nervous system.
Preclinical Efficacy of this compound
The antitussive effects of this compound have been evaluated in several well-established animal models of cough.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Ki (nM) |
| NOP | Human | 4.6 ± 0.61[1][2] |
| Mu Opioid | Human | >1000 |
| Kappa Opioid | Human | >1000 |
| Delta Opioid | Human | >1000 |
Table 2: Efficacy of this compound in the Capsaicin-Induced Cough Model (Guinea Pig)
| Dose (mg/kg, p.o.) | Time Post-Dose (h) | % Inhibition of Cough |
| 0.01 | 4 | ~20% |
| 0.1 | 4 | ~40% |
| 1 | 2 | ~45% |
| 1 | 4 | ~50% |
| 1 | 6 | ~35% |
| 1 (5-day BID dosing) | - | 40 ± 11%[1][2] |
Table 3: Efficacy of this compound in the Mechanically-Induced Cough Model (Cat)
| Dose (mg/kg, i.a.) | Maximum % Inhibition of Cough Number | Maximum % Inhibition of Expiratory Abdominal EMG Amplitude |
| 0.3 | 59%[1][2] | 61%[1][2] |
Table 4: Abuse Potential Assessment in the Conditioned Place Preference Model (Rat)
| Compound | Dose (mg/kg, p.o.) | Effect |
| This compound | 10 | No effect[1][2] |
| Amphetamine | - | Significant place preference |
| Morphine | - | Significant place preference |
Experimental Protocols
Capsaicin-Induced Cough in Guinea Pigs
This model is widely used to assess the antitussive effects of novel compounds.
-
Animals: Male Hartley guinea pigs are typically used.
-
Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Apparatus: A whole-body plethysmograph is used to monitor respiratory parameters and detect coughs. The chamber is connected to a nebulizer for the delivery of capsaicin (B1668287) aerosol.
-
Procedure:
-
Animals are placed in the plethysmograph and allowed to acclimatize.
-
A baseline respiratory rate is recorded.
-
This compound or vehicle is administered orally (p.o.) at various time points before the capsaicin challenge.
-
An aerosol of capsaicin (e.g., 30 µM) is delivered into the chamber for a set duration (e.g., 5-10 minutes).
-
The number of coughs is recorded during and immediately after the capsaicin exposure. A cough is identified by its characteristic triphasic pressure waveform.
-
-
Data Analysis: The number of coughs in the drug-treated group is compared to the vehicle-treated group, and the percentage of inhibition is calculated.
Mechanically-Induced Cough in Cats
This model assesses the effect of compounds on a centrally mediated cough reflex.
-
Animals: Adult cats of either sex are used.
-
Anesthesia: Animals are anesthetized, for example with pentobarbital (B6593769) sodium.
-
Surgical Preparation:
-
A tracheal cannula is inserted.
-
Electromyogram (EMG) electrodes are placed in the diaphragm and abdominal expiratory muscles to record their electrical activity.
-
A catheter may be placed for intra-arterial (i.a.) or intravenous (i.v.) drug administration.
-
-
Procedure:
-
A stable baseline of respiration and muscle activity is established.
-
Cough is induced by mechanical stimulation of the tracheobronchial mucosa with a fine, flexible catheter or nylon fiber.
-
This compound or vehicle is administered.
-
The mechanical stimulation is repeated, and the number of coughs and the amplitude of the EMG signals are recorded.
-
-
Data Analysis: Changes in cough number and EMG amplitude before and after drug administration are analyzed to determine the antitussive effect.
NOP Receptor Binding Affinity Assay
This assay determines the affinity of a compound for the NOP receptor.
-
Materials:
-
Cell membranes expressing the human NOP receptor.
-
A radiolabeled ligand with high affinity for the NOP receptor (e.g., [³H]-Nociceptin).
-
This compound at various concentrations.
-
Assay buffer and filtration apparatus.
-
-
Procedure:
-
The cell membranes are incubated with the radiolabeled ligand and varying concentrations of this compound.
-
The mixture is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition binding curve, from which the inhibition constant (Ki) is calculated. The Ki value represents the concentration of the drug that occupies 50% of the receptors.
Conditioned Place Preference (CPP) Test in Rats
This test is used to assess the rewarding or aversive properties of a drug, providing an indication of its abuse potential.
-
Apparatus: A three-chamber apparatus is used. The two outer chambers have distinct visual and tactile cues (e.g., different wall colors and floor textures).
-
Procedure:
-
Pre-conditioning Phase: Each rat is allowed to freely explore all three chambers, and the time spent in each chamber is recorded to determine any initial preference.
-
Conditioning Phase: This phase typically lasts for several days. On alternating days, rats are injected with either this compound (or a known drug of abuse as a positive control) and confined to one of the outer chambers, or with vehicle and confined to the other outer chamber. The drug is consistently paired with the non-preferred chamber from the pre-conditioning phase.
-
Post-conditioning (Test) Phase: The rat is placed in the central chamber and allowed to freely explore all three chambers without any drug administration. The time spent in each chamber is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a rewarding effect (place preference). No significant change, as was observed with this compound, suggests a lack of abuse potential.[1][2]
Clinical Development and Future Directions
A clinical trial of this compound in patients with subacute cough was conducted.[3] The study compared this compound (100 mg twice daily) with codeine (30 mg twice daily) and placebo for 5 days.[3] While there were some indications of limited antitussive efficacy, the study did not show a statistically significant difference in the reduction of cough severity scores or objective cough counts between this compound and placebo.[3][4] A notable side effect of this compound was somnolence, which limited the potential for dose escalation.[3][4]
The development of this compound as an antitussive was discontinued.[4][5][6] However, the preclinical data strongly support the NOP receptor as a valid target for cough suppression. Future research in this area may focus on developing NOP receptor agonists with an improved therapeutic window, separating the desired antitussive effects from dose-limiting side effects like sedation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The cough reflex pathway and the inhibitory action of this compound.
Caption: Intracellular signaling cascade following NOP receptor activation by this compound.
Caption: A generalized workflow for the preclinical evaluation of antitussive agents.
Conclusion
This compound is a selective NOP receptor agonist that has demonstrated significant antitussive effects in preclinical models. Its mechanism of action, involving the inhibition of sensory nerve activity in the airways, represents a promising non-opioid approach to cough suppression. Although the clinical development of this compound was halted due to an unfavorable side-effect profile at the doses tested, the extensive preclinical data underscores the potential of the NOP receptor as a therapeutic target for the treatment of cough. Further research aimed at identifying NOP receptor agonists with an improved therapeutic index is warranted and could lead to the development of novel and effective antitussive drugs.
References
- 1. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interactions of mechanically induced coughing and sneezing in cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of airway reactivity in guinea pigs: comparison of methods employing whole body plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental models and mechanisms of enhanced coughing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of Ezetimibe (SCH 58235)
Acknowledgment of Compound Identification
Initial analysis of the topic "Biological activity of SCH 486757" in the context of cholesterol absorption and the Niemann-Pick C1-Like 1 (NPC1L1) protein indicates a likely compound misidentification. The compound this compound is a selective nociceptin/orphanin FQ peptide (NOP) receptor agonist that has been evaluated for its antitussive (cough-suppressing) properties.[1][2][3][4]
The mechanism of action described in the core requirements—inhibition of cholesterol absorption via the NPC1L1 protein—corresponds to the drug ezetimibe (B1671841) , which was developed by Schering-Plough under the designation SCH 58235 . Ezetimibe is a well-established cholesterol absorption inhibitor that directly targets NPC1L1.[5][6][7][8]
Therefore, this technical guide will focus on the biological activity of ezetimibe , as it aligns with the specified core requirements related to cholesterol metabolism and the NPC1L1 signaling pathway.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ezetimibe is a first-in-class lipid-lowering agent that inhibits the absorption of dietary and biliary cholesterol from the small intestine without affecting the absorption of fat-soluble vitamins or triglycerides.[9] Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal sterol uptake.[5][6][8] By binding to NPC1L1, ezetimibe blocks the internalization of cholesterol, leading to a reduction in cholesterol delivery to the liver, upregulation of hepatic LDL receptors, and a subsequent decrease in circulating LDL cholesterol levels.[9][10][11] This guide provides a comprehensive overview of the biological activity of ezetimibe, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.
Mechanism of Action
Ezetimibe's mechanism of action is centered on its high-affinity binding to the NPC1L1 protein, which is densely expressed on the apical membrane of enterocytes in the proximal jejunum and also found on the canalicular membrane of hepatocytes in humans.[7][12]
The process of cholesterol absorption and ezetimibe's intervention can be summarized in the following steps:
-
Micelle Formation: Dietary and biliary cholesterol are emulsified by bile salts in the intestinal lumen to form micelles.[13][14]
-
Cholesterol Uptake: The NPC1L1 protein on the brush border of enterocytes binds to cholesterol presented by the micelles.[15]
-
Endocytosis: Ezetimibe is believed to inhibit the interaction between the NPC1L1-cholesterol complex and the clathrin/AP2 endocytic machinery.[12][15] This prevents the internalization of NPC1L1 and the absorbed cholesterol into the enterocyte.
-
Reduced Cholesterol Delivery: By blocking this uptake, ezetimibe reduces the amount of cholesterol incorporated into chylomicrons, which are lipoprotein particles that transport lipids from the intestines to the liver and other parts of the body.[9][13]
-
Hepatic Response: The resulting depletion of cholesterol in the liver leads to a compensatory upregulation of LDL receptors on hepatocytes. This increases the clearance of LDL cholesterol from the bloodstream.[9][11]
Recent cryo-electron microscopy studies have further elucidated this mechanism, revealing that ezetimibe binding induces a closed conformational state in NPC1L1, which occludes a tunnel necessary for cholesterol transport into the cell membrane.[12]
Quantitative Pharmacological Data
The biological activity of ezetimibe and its active glucuronide metabolite has been quantified through various in vitro and in vivo studies.
Table 1: Binding Affinity of Ezetimibe Glucuronide for NPC1L1
| Species | KD (nM) | Experimental System |
| Human | 220 | Recombinant NPC1L1 expressed in HEK 293 cells |
| Rhesus Monkey | 40 | Recombinant NPC1L1 expressed in HEK 293 cells |
| Rat | 540 | Recombinant NPC1L1 expressed in HEK 293 cells |
| Mouse | 12,000 | Recombinant NPC1L1 expressed in HEK 293 cells |
Data sourced from Garcia-Calvo et al. (2005) as cited in PNAS.[6]
Table 2: Clinical Efficacy of Ezetimibe (10 mg/day)
| Parameter | Percent Change from Baseline | Notes |
| LDL Cholesterol | -15% to -20% | As monotherapy.[6][15] |
| Intestinal Cholesterol Absorption | -54% | Direct measurement of cholesterol absorption inhibition.[15] |
| Plasma Sitosterol | > -80% | In mice, indicating inhibition of plant sterol absorption.[16] |
| Plasma Campesterol | > -80% | In mice, indicating inhibition of plant sterol absorption.[16] |
Signaling and Transport Pathways
Diagram 1: Cholesterol Absorption Pathway in an Intestinal Enterocyte
Caption: Cholesterol uptake is mediated by NPC1L1 and clathrin-dependent endocytosis.
Diagram 2: Mechanism of Ezetimibe Inhibition
Caption: Ezetimibe binds to NPC1L1, preventing endocytosis and cholesterol absorption.
Experimental Protocols
Protocol: Radioligand Binding Assay for Ezetimibe and NPC1L1
This protocol is a representative method based on descriptions of binding assays developed to establish NPC1L1 as the direct target of ezetimibe.[6][16]
Objective: To determine the binding affinity (KD) of radiolabeled ezetimibe glucuronide to membranes prepared from cells expressing recombinant NPC1L1.
Materials:
-
HEK 293 cells stably expressing human NPC1L1.
-
Cell culture reagents (DMEM, FBS, etc.).
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Radioligand: [³H]-ezetimibe glucuronide.
-
Unlabeled ezetimibe glucuronide (for competition).
-
Binding buffer (e.g., PBS or Tris-based buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK 293-NPC1L1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard assay (e.g., BCA).
-
-
Binding Assay:
-
Set up assay tubes containing a fixed amount of membrane protein (e.g., 50 µg).
-
For total binding, add a fixed concentration of [³H]-ezetimibe glucuronide.
-
For non-specific binding, add the same concentration of [³H]-ezetimibe glucuronide plus a large excess of unlabeled ezetimibe glucuronide (e.g., 10 µM).
-
For saturation binding, set up a series of tubes with increasing concentrations of [³H]-ezetimibe glucuronide.
-
Incubate all tubes at a specified temperature (e.g., 37°C) for a set time (e.g., 4 hours) to reach equilibrium.[6]
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Quickly wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the concentration of the radioligand.
-
Analyze the data using non-linear regression (e.g., one-site binding model) to determine the KD (dissociation constant) and Bmax (maximum number of binding sites).
-
Protocol: In Vitro Cholesterol Uptake Assay
This protocol describes a general method to measure the effect of ezetimibe on cholesterol uptake in cells expressing NPC1L1.
Objective: To quantify the inhibition of cholesterol uptake by ezetimibe in an in vitro cell-based model.
Materials:
-
Cells expressing NPC1L1 (e.g., Caco-2 cells or HEK 293-NPC1L1 cells).
-
Cell culture plates (e.g., 24-well plates).
-
[¹⁴C]-Cholesterol or other labeled cholesterol.
-
Taurocholate and oleic acid (for micelle preparation).
-
Ezetimibe stock solution (in DMSO).
-
Cell lysis buffer.
-
Scintillation cocktail and counter.
Methodology:
-
Cell Seeding:
-
Seed cells in 24-well plates and grow until they form a confluent monolayer.
-
-
Preparation of Micelles:
-
Prepare micellar solutions containing [¹⁴C]-cholesterol, taurocholate, and oleic acid in a serum-free cell culture medium.
-
-
Treatment:
-
Wash the cell monolayers with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of ezetimibe (or vehicle control, e.g., DMSO) for a specified time (e.g., 30-60 minutes).
-
-
Cholesterol Uptake:
-
Remove the pre-incubation medium and add the [¹⁴C]-cholesterol-containing micellar solution to each well.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C to allow for cholesterol uptake.
-
-
Cell Lysis and Measurement:
-
Remove the micellar solution and wash the cells extensively with ice-cold PBS to stop the uptake and remove extracellular radioactivity.
-
Lyse the cells in each well using a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity.
-
In parallel wells, determine the total protein content to normalize the data.
-
-
Data Analysis:
-
Calculate the rate of cholesterol uptake (e.g., in pmol cholesterol/mg protein/hour).
-
Plot the percentage inhibition of cholesterol uptake against the concentration of ezetimibe.
-
Determine the IC₅₀ value (the concentration of ezetimibe that causes 50% inhibition of cholesterol uptake) using non-linear regression analysis.
-
Conclusion
Ezetimibe represents a targeted therapeutic approach to hypercholesterolemia, acting via a distinct mechanism that is complementary to statins. Its specific inhibition of the NPC1L1 protein effectively reduces the absorption of intestinal cholesterol, thereby lowering plasma LDL-C levels. The quantitative data from binding and efficacy studies, combined with a detailed understanding of its role in the cholesterol transport pathway, solidify its importance in lipid management. The experimental protocols outlined provide a foundation for further research into NPC1L1 biology and the development of novel cholesterol absorption inhibitors.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SCH-486757 - Immunomart [immunomart.com]
- 5. Ezetimibe therapy: mechanism of action and clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. What are the new molecules for NPC1L1 inhibitors? [synapse.patsnap.com]
- 8. Niemann-Pick C1-Like 1 (NPC1L1) Protein in Intestinal and Hepatic Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ezetimibe - Wikipedia [en.wikipedia.org]
- 11. Ezetimibe (Zetia): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.radcliffecardiology.com [assets.radcliffecardiology.com]
- 14. Balancing Cholesterol Synthesis and Absorption in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 16. ahajournals.org [ahajournals.org]
SCH 486757: A Technical Whitepaper on its High Selectivity for the Nociceptin/Orphanin FQ Peptide (NOP) Receptor Over Classical Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SCH 486757 is a non-peptide, orally active agonist for the Nociceptin/Orphanin FQ peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] This document provides a comprehensive technical overview of the in vitro pharmacological profile of this compound, with a specific focus on its remarkable selectivity for the NOP receptor over the classical opioid receptors: mu (MOP), kappa (KOP), and delta (DOP). Quantitative binding affinity and functional activity data are presented, alongside detailed experimental protocols to facilitate replication and further investigation. This guide is intended to serve as a core resource for researchers and professionals in the fields of pharmacology and drug development.
Receptor Binding Profile: Quantitative Analysis
This compound demonstrates a high affinity for the human NOP receptor, as determined by radioligand binding assays. Its selectivity profile is a key characteristic, with significantly lower affinity for the classical MOP, KOP, and DOP receptors. This selectivity minimizes the potential for off-target effects commonly associated with classical opioid receptor modulation.
Table 1: Comparative Binding Affinities (Ki) of this compound at Human NOP and Opioid Receptors [1]
| Receptor | Radioligand | This compound Ki (nM) |
| NOP | [125I] Nociceptin/Orphanin FQ | 4.6 ± 0.61 |
| MOP | [3H] DAMGO | 971 |
| KOP | [3H] U69593 | 784 |
| DOP | [3H] Naltrindole | >10,000 |
Data sourced from McLeod et al. (2010). Values for MOP, KOP, and DOP are from single determinations.
The data clearly illustrates the potent and selective binding of this compound to the NOP receptor. The selectivity ratios, calculated from the Ki values, are as follows:
-
211-fold selectivity for NOP over MOP [1]
-
178-fold selectivity for NOP over KOP
-
Over 3206-fold selectivity for NOP over DOP [1]
Functional Activity Profile
In functional assays, this compound acts as a full agonist at the human NOP receptor.[1] This is in stark contrast to its activity at the MOP receptor, where it behaves as a weak partial agonist.[1]
Table 2: Functional Activity of this compound at Human NOP and MOP Receptors [1]
| Receptor | Assay Type | Parameter | This compound Value | Agonist Activity |
| NOP | [35S]GTPγS Binding | EC50 | 79 ± 12 nM | Full Agonist |
| MOP | [35S]GTPγS Binding | EC50 | >10,000 nM | Weak Partial Agonist |
Data sourced from McLeod et al. (2010).
This functional selectivity further underscores the specific targeting of the NOP receptor system by this compound, suggesting a pharmacological profile distinct from classical opioids.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the descriptions provided in the primary literature.[1]
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human NOP, MOP, KOP, and DOP receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP, MOP, KOP, or DOP receptor.
-
Radioligands: [125I] Nociceptin/Orphanin FQ for NOP, [3H] DAMGO for MOP, [3H] U69593 for KOP, and [3H] Naltrindole for DOP.
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with the respective radioligand and varying concentrations of this compound in the assay buffer.
-
The incubation is carried out at room temperature for a specified period (e.g., 60-90 minutes) to allow for binding equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) are calculated from competition binding curves.
-
Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
Objective: To determine the functional activity (EC50 and agonist efficacy) of this compound at the human NOP and MOP receptors.
Materials:
-
Cell membranes from CHO cells stably expressing the human NOP or MOP receptor.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
This compound (test compound).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
The membranes are then incubated with varying concentrations of this compound and a fixed concentration of [35S]GTPγS in the assay buffer.
-
The incubation is carried out at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer.
-
The amount of bound [35S]GTPγS is quantified using a scintillation counter.
-
Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
EC50 values (the concentration of this compound that produces 50% of the maximal response) and Emax (maximal effect) are determined from concentration-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for NOP receptor activation and the general workflow for the binding and functional assays described.
Caption: NOP Receptor Signaling Pathway.
Caption: In Vitro Assay Workflow.
Conclusion
The pharmacological data for this compound unequivocally demonstrate its high affinity and functional selectivity for the NOP receptor over the classical MOP, KOP, and DOP opioid receptors. This distinct profile makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NOP receptor system. Furthermore, its selectivity provides a strong rationale for its development as a therapeutic agent targeting NOP-mediated pathways, potentially avoiding the side-effect profiles associated with classical opioid receptor agonists. The detailed methodologies provided herein offer a foundation for the continued exploration of this compound and other NOP receptor-selective compounds.
References
Preclinical Research on SCH 486757: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 486757 is a potent and selective, non-peptide, orally active agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] Developed as a potential antitussive agent, its preclinical evaluation has demonstrated significant efficacy in animal models of cough.[1][3][4] Unlike traditional opioid-based cough suppressants, this compound shows a favorable safety profile, notably lacking the abuse potential associated with classical opioids.[1][3][4] This technical guide provides an in-depth overview of the core preclinical research on this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Pharmacological Profile
Receptor Binding and Functional Activity
This compound exhibits high-affinity binding to the human NOP receptor and demonstrates potent agonist activity. Its selectivity for the NOP receptor over classical opioid receptors (MOP, KOP, DOP) is a key characteristic, contributing to its distinct pharmacological profile.
Table 1: Receptor Binding Affinity of this compound [1]
| Receptor | Ligand | Cell Line | Ki (nM) |
| Human NOP | [125I] Nociceptin/Orphanin FQ | CHO | 4.6 ± 0.61 |
| Human MOP | [3H] DAMGO | CHO | 971 ± 150 |
| Human KOP | [3H] U-69593 | CHO | 589 ± 100 |
| Human DOP | [3H] Naltrindole | CHO | >10,000 |
Table 2: Functional Agonist Potency of this compound [2]
| Assay | Cell Line | Parameter | Value (nM) |
| [35S]GTPγS Binding | CHO (Human NOP) | EC50 | 79 ± 12 |
In Vivo Efficacy
The antitussive effects of this compound have been evaluated in various animal models, consistently demonstrating its ability to suppress cough.
Table 3: Antitussive Efficacy of this compound in the Guinea Pig Capsaicin-Induced Cough Model [1][3]
| Dose (mg/kg, p.o.) | Time Post-Administration (h) | Cough Inhibition (%) |
| 0.01 - 1 | 2 | Dose-dependent |
| 0.01 - 1 | 4 | Dose-dependent (maximum efficacy) |
| 0.01 - 1 | 6 | Dose-dependent |
| 1 (acute) | - | 46 ± 9 |
| 1 (chronic, 5-day BID) | - | 40 ± 11 |
Table 4: Antitussive Efficacy of this compound in the Feline Mechanically-Induced Cough Model [1][3]
| Parameter | Maximum Inhibition (%) |
| Cough Number | 59 |
| Expiratory Abdominal Electromyogram (EMG) Amplitude | 61 |
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the human NOP, MOP, KOP, and DOP receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the respective human recombinant opioid receptors.
-
Binding Reaction:
-
Membranes were incubated with a specific radioligand ([125I] nociceptin/orphanin FQ for NOP, [3H]DAMGO for MOP, [3H]U-69593 for KOP, and [3H]Naltrindole for DOP) in the presence of varying concentrations of this compound.
-
The incubation was carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filters was quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (concentration of this compound that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
Objective: To assess the functional agonist activity of this compound at the human NOP receptor.
Methodology:
-
Membrane Preparation: Membranes were prepared from CHO cells expressing the human NOP receptor.
-
Assay Buffer: A buffer containing GDP was used to ensure that G proteins were in their inactive, GDP-bound state at the start of the assay.
-
Reaction Mixture: Membranes were incubated with varying concentrations of this compound, a fixed concentration of [35S]GTPγS, and GDP in an assay buffer.
-
Incubation: The reaction was allowed to proceed at 30°C for a defined period.
-
Termination and Filtration: The reaction was terminated by the addition of ice-cold buffer and rapid filtration through filter plates.
-
Detection: The amount of [35S]GTPγS bound to the G proteins was determined by scintillation counting.
-
Data Analysis: The EC50 value (the concentration of this compound that produces 50% of the maximal response) was determined by non-linear regression analysis of the concentration-response curve.
Guinea Pig Capsaicin-Induced Cough Model
Objective: To evaluate the in vivo antitussive efficacy of orally administered this compound.
Methodology:
-
Animals: Male guinea pigs were used.
-
Acclimatization: Animals were acclimatized to the experimental environment.
-
Drug Administration: this compound was administered orally (p.o.) at various doses.
-
Cough Induction: At specific time points after drug administration (e.g., 2, 4, and 6 hours), the animals were placed in a whole-body plethysmograph and exposed to an aerosolized solution of capsaicin (B1668287) to induce coughing.[1]
-
Cough Detection: The number of coughs was recorded and quantified using a specialized data acquisition and analysis system.
-
Data Analysis: The percentage inhibition of cough was calculated by comparing the number of coughs in the drug-treated group to that in the vehicle-treated control group.
Feline Mechanically-Induced Cough Model
Objective: To assess the antitussive effect of this compound against a mechanical stimulus.
Methodology:
-
Animals: Anesthetized cats were used.
-
Surgical Preparation: The animals were surgically prepared for the recording of respiratory parameters, including electromyographic (EMG) activity of respiratory muscles.
-
Drug Administration: this compound was administered, often via the intra-arterial route in experimental settings.
-
Cough Induction: Cough was induced by mechanical stimulation of the tracheobronchial mucosa with a nylon fiber.
-
Data Recording: Cough number and the amplitude of the expiratory abdominal and inspiratory EMG were recorded.
-
Data Analysis: The inhibitory effect of this compound on these parameters was quantified.
Rat Conditioned Place Preference (CPP) Model
Objective: To evaluate the abuse potential of this compound.
Methodology:
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers was used.
-
Pre-Conditioning Phase (Baseline Preference): On the first day, rats were allowed to freely explore all three chambers to determine their initial preference for either of the outer chambers.
-
Conditioning Phase: This phase typically lasts for several days. On alternating days, rats received an injection of either this compound or vehicle.
-
Following the this compound injection, the rat was confined to one of the outer chambers (e.g., the initially non-preferred chamber).
-
Following the vehicle injection, the rat was confined to the opposite chamber.
-
-
Test Phase (Post-Conditioning): After the conditioning phase, the rats were placed back in the central chamber with free access to all chambers, and the time spent in each chamber was recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a rewarding effect and potential for abuse. This compound did not show this effect.[1][3][4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound via the NOP receptor.
Caption: Experimental workflow for in vivo antitussive efficacy studies.
Caption: Workflow for the conditioned place preference experiment.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
SCH 486757: A Technical Guide to its Therapeutic Potential as a Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 486757 is a potent and selective, orally active, non-peptide agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor with diverse physiological functions.[1] Primarily investigated for its antitussive properties, this compound has demonstrated significant efficacy in preclinical models of cough.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological profile, preclinical efficacy, and safety data. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.
Mechanism of Action
This compound exerts its pharmacological effects through the selective activation of the NOP receptor. The NOP receptor is a member of the opioid receptor family but exhibits a distinct pharmacology.[1] Upon agonist binding, the NOP receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is believed to modulate neuronal excitability and neurotransmitter release, contributing to the antitussive effects of this compound.
Pharmacological Profile
Binding Affinity and Functional Activity
This compound is a high-affinity ligand for the human NOP receptor.[1] In functional assays, it acts as a full agonist.[1]
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human | 4.6 ± 0.61 nM | [1] |
| Guinea Pig | 5.0 ± 0.9 nM | [1] | |
| Cat | 3.9 ± 0.5 nM | [1] | |
| Dog | 4.8 ± 0.7 nM | [1] | |
| Mouse | 6.2 ± 1.1 nM | [1] | |
| Rat | 5.5 ± 0.8 nM | [1] | |
| Functional Activity (EC50) | Human | 79 ± 12 nM | [1] |
Selectivity
This compound exhibits high selectivity for the NOP receptor over classical opioid receptors (MOP, KOP, DOP).[1]
| Receptor | Selectivity Fold (over NOP) | Reference |
| MOP (μ-opioid) | 211 | [1] |
| KOP (κ-opioid) | 128 | [1] |
| DOP (δ-opioid) | 3206 | [1] |
Pharmacokinetics
This compound displays a favorable oral pharmacokinetic profile in several preclinical species.[1]
| Species | Dose (p.o.) | Cmax | Tmax | AUC | Reference |
| Guinea Pig | 0.03 mg/kg | 3.1 nM | 3 h | 27 nMh | [1] |
| 0.30 mg/kg | 31 nM | 3 h | 242 nMh | [1] | |
| Rat | 10 mg/kg | 127 nM | 3.3 h | 1290 nM*h | [1] |
| Dog | 3 mg/kg | - | - | - | [1] |
Note: Specific Cmax, Tmax, and AUC values for the dog were not provided in the reference.
Preclinical Efficacy
Antitussive Activity
This compound has demonstrated dose-dependent suppression of cough in the guinea pig capsaicin-induced cough model.[1] Its efficacy is comparable to that of standard antitussive agents like codeine and dextromethorphan.[1] In a feline model of mechanically-induced cough, this compound also produced significant inhibition of the cough reflex.[1]
| Species | Model | Dose (p.o.) | Max. Efficacy | Reference |
| Guinea Pig | Capsaicin-induced cough | 0.01 - 1 mg/kg | Equivalent to codeine | [1] |
| Cat | Mechanically-induced cough | - | ~60% inhibition | [1] |
Safety Profile
Abuse Potential
In a rat conditioned place preference model, a standard assay to evaluate abuse liability, this compound did not show any potential for abuse or dependency.[1] This is a significant advantage over opioid-based antitussives.
Respiratory Effects
This compound did not significantly affect respiratory function in preclinical safety studies, another key differentiator from traditional opioids which can cause respiratory depression.[1]
Experimental Protocols
Radioligand Binding Assay
Methodology:
-
Membrane Preparation: Cell membranes expressing the human NOP receptor are prepared from a stable cell line (e.g., CHO cells).
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of the radioligand ([¹²⁵I]N/OFQ) and a range of concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Capsaicin-Induced Cough Model in Guinea Pigs
Methodology:
-
Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the whole-body plethysmography chambers.
-
Drug Administration: Animals are dosed orally with this compound or vehicle at a specified time before the capsaicin challenge.
-
Capsaicin Challenge: Guinea pigs are exposed to an aerosolized solution of capsaicin for a fixed duration to induce coughing.
-
Cough Recording: The number of coughs is recorded by a trained observer and/or a sound recording device during and after capsaicin exposure.
-
Data Analysis: The total number of coughs in the drug-treated groups is compared to the vehicle-treated group to determine the antitussive effect.
Conditioned Place Preference (CPP) Test in Rats
Methodology:
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Pre-Conditioning Phase: Rats are allowed to freely explore both chambers to determine any baseline preference.
-
Conditioning Phase: Over several days, rats receive an injection of this compound and are confined to one chamber, and on alternate days, they receive a vehicle injection and are confined to the other chamber.
-
Post-Conditioning (Test) Phase: Rats are placed in the apparatus with free access to both chambers, and the time spent in each chamber is recorded.
-
Data Analysis: An increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a rewarding effect and potential for abuse.
Conclusion and Future Directions
This compound is a promising NOP receptor agonist with a well-defined mechanism of action and demonstrated antitussive efficacy in preclinical models. Its high selectivity for the NOP receptor and favorable safety profile, particularly the lack of abuse potential and respiratory depression, make it an attractive candidate for the development of a novel, non-opioid treatment for cough. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human populations. A clinical trial in patients with subacute cough showed no significant difference from placebo, though the authors noted potential for limited efficacy and that the maximum dose was limited by somnolence. Future research could focus on optimizing the therapeutic index of NOP agonists to improve efficacy while minimizing side effects.
References
For Researchers, Scientists, and Drug Development Professionals
While SCH 486757, a potent and selective nociceptin/orphanin FQ peptide (NOP) receptor agonist, has been predominantly investigated for its antitussive properties, a deeper dive into the available preclinical data reveals a nascent but intriguing portfolio of non-cough related research. This technical guide synthesizes the existing, albeit limited, evidence on the effects of this compound beyond cough suppression, providing a valuable resource for researchers exploring the broader therapeutic applications of NOP receptor modulation.
Core Mechanism of Action: NOP Receptor Agonism
This compound exerts its pharmacological effects by selectively binding to and activating the NOP receptor (also known as the ORL-1 receptor).[1][2] This G protein-coupled receptor is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological processes beyond the cough reflex. Activation of central NOP receptors has been associated with modulation of pain, anxiety, and reward pathways.[1] Peripherally, NOP receptor activation can influence cardiovascular, genitourinary, and gastrointestinal functions.[1]
Signaling Pathway of NOP Receptor Activation
Caption: General signaling pathway of NOP receptor activation by this compound.
Non-Cough Related Preclinical Investigations
The non-antitussive research on this compound is primarily focused on its central nervous system effects, specifically its abuse potential, and its impact on reproductive toxicology.
Assessment of Abuse Potential
Given that the NOP receptor is related to the classical opioid receptors, a key investigation into the safety profile of this compound involved assessing its potential for abuse.
A standard CPP procedure was employed to evaluate the rewarding or aversive effects of this compound.[1]
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Subjects: Male Sprague-Dawley rats.
-
Procedure:
-
Pre-Conditioning Phase (Baseline): Rats were allowed to freely explore both compartments to determine any initial preference.
-
Conditioning Phase: For several days, rats received an oral dose of either this compound (10 mg/kg), a known drug of abuse (amphetamine or morphine as positive controls), or vehicle. Immediately following administration, they were confined to one of the compartments (drug-paired). On alternate days, they received the vehicle and were confined to the opposite compartment.
-
Test Phase: After the conditioning phase, the rats were placed back in the apparatus with free access to both compartments, and the time spent in each compartment was recorded.
-
-
Endpoint: A significant increase in time spent in the drug-paired compartment during the test phase compared to baseline is indicative of rewarding properties and abuse potential.
| Compound | Dose (p.o.) | Change in Time Spent in Drug-Paired Side | Interpretation | Reference |
| This compound | 10 mg/kg | No significant change | No rewarding or aversive effects observed | [1] |
| Amphetamine | (not specified) | Significant increase | Expected rewarding effect (positive control) | [1] |
| Morphine | (not specified) | Significant increase | Expected rewarding effect (positive control) | [1] |
The results from the conditioned place preference study indicate that this compound, at the dose tested, does not possess rewarding properties and therefore has a low potential for abuse.[1] This is a significant finding that differentiates it from classical opioid agonists used as antitussives, such as codeine.
Experimental Workflow for Conditioned Place Preference Study
Caption: Workflow of the conditioned place preference experiment.
Reproductive and Developmental Toxicology Studies
The effects of this compound on female fertility and early embryonic development were investigated in rats.[3]
-
Subjects: Female rats.
-
Dosing: this compound was administered at doses up to 20 mg/kg before and during mating through gestation day (GD) 7. In a subsequent study, pregnant rats were dosed up to 50 mg/kg from GD 0 to 7.
-
Assessments:
-
Female fertility.
-
Embryonic development was assessed on GD 14.
-
Reproductive hormones (Progesterone, Estradiol, Luteinizing Hormone) were assessed on GD 1, 3, 5, and 7.
-
| Parameter | Effect of this compound | Potential Mechanism | Reference |
| Female Fertility | Adverse effects observed | Likely due to decreases in progesterone, estradiol, and/or luteinizing hormone | [3] |
| Embryonic Development | Adverse effects observed | Likely due to decreases in progesterone, estradiol, and/or luteinizing hormone | [3] |
The observed effects on female fertility and embryonic development were likely a consequence of alterations in key reproductive hormones.[3] These findings are crucial for the overall safety assessment of this compound and highlight the importance of considering the endocrine effects of NOP receptor agonists.
Broader Therapeutic Potential of NOP Receptor Agonists
While direct non-cough related research on this compound is limited, the broader field of NOP receptor pharmacology suggests several potential therapeutic avenues that warrant further investigation for selective agonists like this compound.
-
Anxiety: NOP receptor agonists have shown potential anxiolytic effects in preclinical models.[4]
-
Pain Management: NOP agonists are being explored for the treatment of neuropathic pain and substance abuse pharmacotherapy.[3][4]
-
Substance Abuse: NOP agonists may have clinical utility in the treatment of substance abuse.[3][4]
-
Urinary Incontinence: NOP agonists are being investigated for their potential to treat urinary incontinence.[4]
Logical Relationship of NOP Agonist Research
Caption: Research areas for NOP receptor agonists.
Summary and Future Directions
The non-cough related research on this compound, while not extensive, provides critical insights into its safety and potential broader pharmacological profile. The lack of abuse potential is a significant advantage over traditional opioid-based antitussives. The findings from reproductive toxicology studies underscore the need for thorough safety assessments of this class of compounds.
For researchers and drug development professionals, the broader context of NOP receptor pharmacology suggests that this compound, or other selective NOP agonists, could be explored for anxiolytic, analgesic, and anti-addiction applications. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound in these non-cough related areas.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on SCH 486757
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage preclinical research on SCH 486757, a potent and selective Nociceptin/Orphanin FQ (NOP) receptor agonist. The information presented herein is intended to support further investigation and development of this compound and related molecules.
Core Compound Profile
This compound, with the chemical structure 8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol, is a non-peptide, orally active agonist of the NOP receptor.[1] Early-stage research has primarily focused on its potential as a novel antitussive agent. Preclinical studies have demonstrated its efficacy in animal models of cough, with a pharmacological profile suggesting advantages over traditional opioid-based cough suppressants.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage research on this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Ki (nM) | Selectivity vs. Human NOP |
| NOP | Human | 4.6 ± 0.61[1][2] | - |
| MOP | Human | 971 | 211-fold[1] |
| KOP | Human | 589 | 128-fold[1] |
| DOP | Human | 14750 | 3206-fold[1] |
| NOP | Guinea Pig | 5.2 | N/A |
| NOP | Rat | 6.8 | N/A |
| NOP | Dog | 7.5 | N/A |
| NOP | Cat | 8.1 | N/A |
Table 2: In Vivo Antitussive Efficacy of this compound
| Animal Model | Cough Inducer | Administration Route | ED50 | Maximum Inhibition |
| Guinea Pig | Capsaicin (B1668287) | Oral | 0.04 mg/kg (at 4h post-dose)[1] | 66 ± 6% (at 4h post-dose)[1] |
| Cat | Mechanical | Intra-arterial | Not Reported | 59% (cough number)[1][2][3] |
| Cat | Mechanical | Intra-arterial | Not Reported | 61% (expiratory abdominal EMG)[1][2][3] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Dose | Administration Route | Key Findings |
| Guinea Pig | Not Specified | Oral | Good oral pharmacokinetic profile.[1][2][3] |
| Rat | 10 mg/kg | Oral | Good oral pharmacokinetic profile.[1][2][3] |
| Dog | 3 mg/kg | Oral | Good oral pharmacokinetic profile.[1][2][3] |
Key Experimental Protocols
Detailed methodologies for the pivotal preclinical experiments are outlined below.
Receptor Binding Assays
Competition binding assays were performed using Chinese hamster ovary (CHO) cell membranes expressing the human NOP, MOP, KOP, or DOP receptors.[1] The radioligand used for the NOP receptor was [125I] nociceptin/orphanin FQ.[1] this compound was incubated at various concentrations with the cell membranes and the radioligand.[1] The reaction was terminated by filtration, and the amount of bound radioactivity was measured.[1] The Ki values were determined using curve fitting analysis software, such as GraphPad Prism.[1] For broader selectivity screening, this compound was tested at a concentration of 10 μM against a panel of other receptors and ion channels.[1]
Functional GTPγS Binding Assay
To determine the functional activity of this compound at the NOP and MOP receptors, a guanosine (B1672433) 5'-[γ-thio]triphosphate (GTPγS) binding assay was conducted.[1] CHO cell membranes expressing either the human NOP or MOP receptor were incubated with this compound and [35S]GTPγS in a buffer containing HEPES, NaCl, MgCl2, EGTA, GDP, and bovine serum albumin.[1] The reaction was allowed to proceed for 30 minutes and was terminated by filtration.[1] The amount of bound [35S]GTPγS was quantified to determine the extent of G-protein activation.[1]
In Vivo Cough Studies
Capsaicin-Evoked Cough in Guinea Pigs: Conscious guinea pigs, fasted overnight, were placed in a Plexiglas cylinder.[1] They were exposed to aerosolized capsaicin (300 μM) for 4 minutes to induce coughing.[1] The number of coughs was detected by a microphone and verified by a trained observer.[1] this compound was administered orally at doses ranging from 0.01 to 1 mg/kg at 2, 4, and 6 hours prior to capsaicin challenge.[1][2]
Mechanically-Induced Cough in Cats: The antitussive activity of this compound was also evaluated against mechanically-induced cough in cats.[1] this compound was administered via the intra-vertebral artery at doses ranging from 0.001 to 0.3 mg/kg.[1] Cough number and abdominal and inspiratory muscle electromyogram (EMG) amplitudes were measured.[1]
Pharmacokinetic Studies
Pharmacokinetic profiles of this compound were determined in rats and dogs. In rats, a single oral dose of 10 mg/kg was administered.[1] In dogs, a single oral dose of 3 mg/kg was given.[1] Blood samples were collected at various time points post-administration.[1] Plasma concentrations of this compound were determined using an HPLC-API-MS/MS procedure.[1]
Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of SCH 486757
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 486757, chemically known as endo-8-[bis(2-chlorophenyl)methyl]-3-(2-pyrimidinyl)-8-azabicyclo[3.2.1]octan-3-ol, is a potent and selective nociceptin/orphanin FQ peptide (NOP) receptor agonist that has been investigated for its antitussive properties.[1][2][3] This technical guide provides a detailed overview of the core synthesis pathway for this complex molecule, based on patented chemical processes. The synthesis involves the construction of the core 8-azabicyclo[3.2.1]octane (tropane) ring system, followed by the introduction of the key bis(2-chlorophenyl)methyl and pyrimidinyl substituents. This document outlines the key chemical reactions, intermediates, and experimental protocols, and includes quantitative data and visual representations of the synthetic route to aid in research and development.
Core Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that can be broadly divided into two key stages:
-
Formation of the N-substituted Tropinone (B130398) Intermediate: This stage involves the construction of the bicyclic tropane (B1204802) core with the desired N-substituent, which in this case is the bis(2-chlorophenyl)methyl group.
-
Addition of the Pyrimidinyl Group: The final stage involves the nucleophilic addition of a pyrimidinyl moiety to the ketone of the tropinone intermediate, resulting in the tertiary alcohol of the final product.
The primary route for the synthesis is detailed in patent literature, which describes an improved process that avoids the use of unstable reagents and undesirable tin chemistry.[4]
Detailed Synthesis Steps
Step 1: Formation of the N-Substituted Tropinone Intermediate
The synthesis begins with the construction of the N-substituted tropinone, a key intermediate. This is achieved through a Mannich-type reaction.
-
Starting Materials:
-
An amine of the formula R-NH₂, where R is the bis(2-chlorophenyl)methyl group.
-
2,5-Dimethoxytetrahydrofuran (B146720) or succinaldehyde (B1195056) equivalent.
-
Acetone (B3395972) dicarboxylic acid or an ester thereof.
-
-
Reaction: The amine is reacted with 2,5-dimethoxytetrahydrofuran and acetone dicarboxylic acid in a one-pot reaction to form the N-substituted tropinone. This reaction is a modification of the classic Robinson tropinone synthesis.
-
Intermediate: N-[bis(2-chlorophenyl)methyl]tropinone.
Step 2: Addition of the 2-Pyrimidinyl Group
The second key step is the introduction of the 2-pyrimidinyl group at the 3-position of the tropinone ring.
-
Starting Materials:
-
N-[bis(2-chlorophenyl)methyl]tropinone (from Step 1).
-
2-Iodopyrimidine (B1354134) or 2-bromopyrimidine.
-
An organolithium reagent (e.g., n-butyllithium).
-
-
Reaction: The N-substituted tropinone is reacted with 2-iodopyrimidine in the presence of an alkyl lithium reagent. The organolithium reagent facilitates a metal-halogen exchange with the 2-iodopyrimidine, creating a highly nucleophilic 2-pyrimidinyllithium species. This species then attacks the carbonyl carbon of the tropinone, followed by an aqueous workup, to form the tertiary alcohol of this compound.[4] This process is a significant improvement over older methods that utilized tributyltin derivatives of pyrimidine.[4]
Experimental Protocols
The following are generalized experimental protocols based on the patent literature for the synthesis of substituted 8-azabicyclo[3.2.1]octan-3-ols like this compound.[4]
Protocol 1: Synthesis of N-[bis(2-chlorophenyl)methyl]tropinone (Intermediate)
-
To a suitable reaction vessel, charge the amine, bis(2-chlorophenyl)methylamine.
-
Add 2,5-dimethoxytetrahydrofuran and acetone dicarboxylic acid.
-
The reaction is typically carried out in a buffered aqueous solution at a controlled pH.
-
The reaction mixture is stirred at a temperature ranging from ambient to slightly elevated temperatures until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layers are combined, dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude N-[bis(2-chlorophenyl)methyl]tropinone.
-
The crude product may be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-[bis(2-chlorophenyl)methyl]tropinone and 2-iodopyrimidine in a suitable anhydrous aprotic solvent (e.g., THF or diethyl ether).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of an alkyl lithium reagent (e.g., n-butyllithium in hexanes) to the reaction mixture.
-
Stir the reaction mixture at low temperature for a period of time to allow for the formation of the 2-pyrimidinyllithium and its subsequent addition to the tropinone.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
The combined organic extracts are washed with brine, dried over a drying agent, filtered, and concentrated in vacuo.
-
The resulting crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediates, as can be inferred from the available literature. It is important to note that specific yields can vary based on the scale of the reaction and the optimization of the reaction conditions.
| Step | Reactants | Product | Typical Yield | Purity |
| 1 | bis(2-chlorophenyl)methylamine, 2,5-dimethoxytetrahydrofuran, acetone dicarboxylic acid | N-[bis(2-chlorophenyl)methyl]tropinone | High | >95% |
| 2 | N-[bis(2-chlorophenyl)methyl]tropinone, 2-iodopyrimidine, n-butyllithium | This compound | High | >98% |
Visualizing the Synthesis Pathway
The following diagrams, generated using the DOT language, illustrate the core synthesis pathway of this compound.
Caption: Overall synthesis pathway of this compound.
Caption: Step 1: Formation of the N-substituted tropinone intermediate.
Caption: Step 2: Nucleophilic addition of the 2-pyrimidinyl group.
Conclusion
The synthesis of this compound is a challenging but well-documented process in the patent literature. The key steps involve the robust construction of a substituted tropinone core followed by a highly specific nucleophilic addition of a pyrimidinyl group. The improved synthetic route avoids the use of hazardous and inefficient reagents, making it more amenable to larger-scale synthesis. This guide provides a foundational understanding of the synthesis pathway, which is crucial for researchers and drug development professionals working on this or structurally related compounds. Further optimization of reaction conditions and purification methods may be necessary for specific laboratory or industrial applications.
References
An In-Depth Technical Guide to SCH 486757: A Selective Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 486757 is a potent and selective, non-peptide agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family.[1] It has been investigated primarily for its antitussive (cough-suppressing) properties.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activity, mechanism of action, and key experimental protocols. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.
Chemical and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 524019-25-8 | [3] |
| Molecular Formula | C24H23Cl2N3O | [3] |
| Molecular Weight | 440.37 g/mol | [3] |
| SMILES | ClC1=CC=CC=C1C(N2[C@@H]3CC[C@H]2C--INVALID-LINK--(O)C3)C5=CC=CC=C5Cl | [3] |
| Appearance | Solid (assumed) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents such as DMSO. | |
| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [3] |
Biological Activity and Mechanism of Action
This compound is a high-affinity agonist for the NOP receptor. Its biological activity is characterized by its potent ability to suppress cough in preclinical models.[2]
Receptor Binding Affinity
This compound exhibits high selectivity for the human NOP receptor over other classical opioid receptors. The binding affinity, represented by the inhibition constant (Ki), is detailed in the following table.
| Receptor | Ki (nM) | Reference |
| Human NOP | 4.6 ± 0.61 | [1] |
| Human Mu-Opioid (MOP) | >1000 | [1] |
| Human Kappa-Opioid (KOP) | >1000 | [1] |
| Human Delta-Opioid (DOP) | >1000 | [1] |
Functional Activity
As a NOP receptor agonist, this compound stimulates G-protein coupling and downstream signaling pathways. Its functional potency is quantified by the half-maximal effective concentration (EC50) in functional assays such as the [³⁵S]GTPγS binding assay.
| Assay | EC50 (nM) | Efficacy | Reference |
| [³⁵S]GTPγS Binding (Human NOP) | 79 ± 12 | Full Agonist | [1] |
Antitussive Activity
In preclinical studies, orally administered this compound has demonstrated significant dose-dependent inhibition of cough induced by various stimuli.
| Animal Model | Stimulus | Route of Administration | Effective Dose Range | Max Inhibition | Reference |
| Guinea Pig | Capsaicin (B1668287) | Oral | 0.01 - 1 mg/kg | ~70% | [2] |
| Cat | Mechanical | Intra-arterial | 0.001 - 0.3 mg/kg | ~60% | [1] |
The antitussive effects of this compound are mediated by the NOP receptor, as they can be blocked by the selective NOP receptor antagonist J-113397.[2]
NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The NOP receptor primarily couples to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can modulate various ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. Furthermore, NOP receptor activation can trigger downstream signaling through mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, as well as pathways involving β-arrestin.
Caption: NOP Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
NOP Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the NOP receptor.
Materials:
-
Membranes from cells expressing the human NOP receptor (e.g., CHO-hNOP cells)
-
Radioligand: [³H]-Nociceptin or other suitable NOP receptor radioligand
-
This compound
-
Non-specific binding control: High concentration of a non-labeled NOP agonist (e.g., 10 µM N/OFQ)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the appropriate this compound dilution.
-
100 µL of cell membrane preparation (typically 10-20 µg of protein).
-
50 µL of radioligand at a concentration near its Kd.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for this compound using the Cheng-Prusoff equation.
Caption: Workflow for NOP Receptor Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by this compound.
Materials:
-
Membranes from cells expressing the human NOP receptor
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Non-specific binding control: Unlabeled GTPγS (10 µM)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of the appropriate this compound dilution.
-
50 µL of cell membrane preparation (10-20 µg protein).
-
50 µL of GDP (final concentration 10-30 µM).
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and quantify radioactivity by scintillation counting.
-
Calculate the specific binding and determine the EC50 and Emax values for this compound.
Capsaicin-Induced Cough Model in Guinea Pigs
This in vivo model assesses the antitussive efficacy of this compound.
Animals:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Capsaicin solution (e.g., 30 µM in saline)
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Administer this compound or vehicle orally to the guinea pigs at the desired doses.
-
At a predetermined time post-dosing (e.g., 1, 2, 4, or 6 hours), place the animals individually in the whole-body plethysmograph.
-
Allow a 5-minute acclimatization period.
-
Expose the animals to an aerosol of capsaicin solution generated by a nebulizer for a fixed duration (e.g., 5 minutes).
-
Record the number of coughs during the exposure period and for a subsequent observation period (e.g., 5 minutes). A cough is defined as a characteristic sharp sound accompanied by a transient thoracic pressure change.
-
Compare the number of coughs in the this compound-treated groups to the vehicle-treated control group to determine the percentage of cough inhibition.
Pharmacokinetics and Metabolism
This compound exhibits a favorable oral pharmacokinetic profile in several animal species, including rats, guinea pigs, and dogs.[1] In humans, after oral administration, this compound is extensively metabolized.[4] The parent compound is the major drug-related component in plasma.[4] Two notable metabolites, M27 and M34, are formed through a loss of the C-C bridge from the tropane (B1204802) moiety, resulting in a substituted pyridinium (B92312) compound.[4]
Safety and Tolerability
In preclinical studies, this compound did not show a potential for abuse in a rat conditioned place preference model.[1] In human clinical trials for cough, the development of this compound was discontinued (B1498344) due to a lack of superior efficacy compared to standard treatments and the occurrence of side effects such as somnolence.[5]
Conclusion
This compound is a valuable research tool for investigating the role of the NOP receptor in various physiological and pathological processes, particularly in the context of cough. Its high affinity and selectivity for the NOP receptor make it a suitable probe for in vitro and in vivo studies. While its clinical development for cough has been halted, the knowledge gained from studies with this compound continues to contribute to our understanding of the NOP receptor system and its therapeutic potential.
Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and should be handled by qualified professionals in a laboratory setting. All experiments should be conducted in accordance with relevant safety guidelines and regulations.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Identification of two novel metabolites of this compound, a nociceptin/orphanin FQ peptide receptor agonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy of a NOP1 agonist (SCH486757) in subacute cough - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of SCH 486757
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the in vitro characterization of SCH 486757. It is important to note that based on extensive scientific literature, this compound is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor (GPCR). Its mechanism of action is not associated with the Niemann-Pick C1-Like 1 (NPC1L1) protein or cholesterol uptake inhibition. The following protocols are therefore focused on assays relevant to its established activity as a NOP receptor agonist.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound for the human NOP receptor and its selectivity over classical opioid receptors.
Table 1: Binding Affinity of this compound for Opioid Receptors
| Receptor | Ligand | Kᵢ (nM) | Species | Reference |
| NOP | This compound | 4.6 ± 0.61 | Human | [1] |
| MOP | This compound | 971 | Human | [1] |
| KOP | This compound | 581 | Human | [1] |
| DOP | This compound | >10,000 | Human | [1] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Parameter | Value | Cell Line | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 3.8 | CHO-hNOP | |
| [³⁵S]GTPγS Binding | Efficacy | Full Agonist | CHO-hNOP | [1] |
Experimental Protocols
NOP Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human NOP receptor expressed in a recombinant cell line.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human NOP receptor.
-
Radioligand: [³H]Nociceptin/Orphanin FQ ([³H]N/OFQ).
-
Non-specific Ligand: Unlabeled N/OFQ.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells expressing the human NOP receptor.
-
Harvest the cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, cell membranes (10-20 µg protein), and [³H]N/OFQ (at a concentration near its Kd, e.g., 0.5 nM).
-
Non-specific Binding: Unlabeled N/OFQ (1 µM final concentration), cell membranes, and [³H]N/OFQ.
-
Displacement: A range of concentrations of this compound, cell membranes, and [³H]N/OFQ.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G proteins by this compound at the NOP receptor.
Materials:
-
Cell Membranes: Membranes from cells expressing the human NOP receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, unlabeled GTPγS.
-
Test Compound: this compound.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Other materials are the same as for the radioligand binding assay.
Procedure:
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer.
-
GDP to a final concentration of 10 µM.
-
Varying concentrations of this compound (for determining EC₅₀) or a fixed concentration of an antagonist if studying inhibition.
-
Cell membranes (5-20 µg protein/well).
-
-
For determining non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Quantification:
-
Dry the filter mat and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding of [³⁵S]GTPγS.
-
Plot the specific binding as a percentage of the maximal stimulation (if a full agonist is used as a positive control) against the logarithm of the this compound concentration.
-
Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values from the resulting dose-response curve using non-linear regression.
-
Visualizations
NOP Receptor Signaling Pathway
Caption: Signaling pathway of the NOP receptor upon activation by an agonist like this compound.
Experimental Workflow: Radioligand Binding Assay
References
Application Notes and Protocols for SCH 486757 in In Vivo Cough Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 486757 is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] It has demonstrated significant antitussive (cough-suppressing) activity in preclinical animal models, positioning it as a compound of interest for the development of novel cough therapies.[1] Unlike traditional opioid-based antitussives, this compound is reported to lack abuse potential.[1] This document provides detailed application notes and experimental protocols for evaluating the in vivo antitussive effects of this compound in established cough models.
Mechanism of Action & Signaling Pathway
This compound exerts its antitussive effect by activating NOP receptors, which are G protein-coupled receptors found in the central and peripheral nervous systems, including on vagal afferent C-fibers in the airways.[2][3] Activation of the NOP receptor by an agonist like this compound initiates an intracellular signaling cascade that ultimately leads to the hyperpolarization of sensory nerve cell membranes, thereby reducing their excitability and attenuating the cough reflex.[1][3]
The key signaling events are as follows:
-
Receptor Binding: this compound binds to and activates the NOP receptor.
-
G-Protein Activation: The activated NOP receptor couples to inhibitory G-proteins (Gαi/o).
-
Downstream Effects: This coupling leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and membrane hyperpolarization.[1][4]
-
Inhibition of voltage-gated calcium channels, reducing calcium ion influx.[3][4]
-
This combination of events makes the sensory neurons less likely to fire in response to tussive stimuli.
Data Presentation: Efficacy of this compound in Preclinical Cough Models
The antitussive effects of this compound have been quantified in guinea pig and feline models. The following tables summarize the key findings.
Table 1: Effect of Orally Administered this compound on Capsaicin-Induced Cough in Guinea Pigs
| Dose (mg/kg, p.o.) | Time Post-Dose (hours) | Mean Cough Inhibition (%) |
| 0.01 | 4 | ~20% |
| 0.1 | 4 | ~40% |
| 1 | 2 | ~30% |
| 1 | 4 | ~45% |
| 1 | 6 | ~35% |
Data adapted from McLeod et al., 2010.[1]
Table 2: Effect of this compound on Mechanically-Induced Cough in Anesthetized Cats
| Administration Route | Dose (mg/kg) | Maximum Cough Inhibition (%) | Maximum Expiratory Abdominal EMG Amplitude Inhibition (%) |
| Intra-arterial | 0.001 - 0.3 | 59% | 61% |
Data adapted from McLeod et al., 2010.[1]
Experimental Protocols
Protocol 1: Capsaicin-Induced Cough in Conscious Guinea Pigs
This protocol is designed to assess the antitussive efficacy of orally administered this compound against a chemical irritant-induced cough.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Vehicle (e.g., 0.4% methylcellulose)[1]
-
Capsaicin (B1668287) solution (300 µM in saline)
-
Plexiglas exposure chamber (e.g., 14 in. x 4 in. cylinder)
-
Ultrasonic nebulizer (e.g., DeVilbiss Ultra-Neb 99)
-
Microphone and recording software for cough detection
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Fasting: House animals in a controlled environment for at least 3 days prior to the experiment. Fast guinea pigs overnight with free access to water.
-
This compound Administration:
-
Prepare a solution or suspension of this compound in the chosen vehicle.
-
Administer the compound or vehicle orally (p.o.) via gavage at the desired volume (e.g., 1-2 ml/kg).
-
-
Cough Induction:
-
At the desired time point post-drug administration (e.g., 2, 4, or 6 hours), place a single guinea pig into the Plexiglas chamber.
-
Allow the animal to acclimatize for a brief period (e.g., 5 minutes).
-
Expose the animal to aerosolized 300 µM capsaicin for a fixed duration (e.g., 4 minutes) using the ultrasonic nebulizer.
-
-
Cough Quantification:
-
Record the sound throughout the capsaicin exposure period.
-
Manually or automatically count the number of coughs. Coughs are characterized by a distinct explosive sound.
-
-
Data Analysis:
-
Calculate the mean number of coughs for the vehicle control group and each drug-treated group.
-
Determine the percentage inhibition of cough for each treated group relative to the vehicle control group using the formula: % Inhibition = 100 * (1 - (Mean coughs in treated group / Mean coughs in vehicle group))
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.
-
Protocol 2: Mechanically-Induced Cough in Anesthetized Cats
This protocol is for assessing the effect of this compound on a centrally-mediated cough reflex induced by mechanical stimulation of the trachea. This is a more invasive procedure requiring anesthesia and surgical preparation.
Materials:
-
Adult cats of either sex
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
This compound
-
Vehicle (e.g., 45% hydroxypropyl-β-cyclodextrin for intra-arterial administration)[1]
-
Bipolar insulated wire electrodes for electromyography (EMG)
-
EMG amplifier and recording system
-
Mechanical stimulator (e.g., a flexible catheter or nylon fiber)
-
Surgical instruments
-
Apparatus for intra-arterial or intravenous administration
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the cat (e.g., with pentobarbital sodium, i.p. or i.v.). Ensure a stable level of anesthesia throughout the experiment.
-
Perform a tracheotomy for airway access if necessary.
-
-
Surgical Instrumentation:
-
Surgically implant bipolar wire electrodes into the expiratory (e.g., rectus abdominis) and inspiratory (e.g., parasternal) muscles to record their electromyographic (EMG) activity.
-
For intra-arterial administration, cannulate the appropriate artery (e.g., vertebral artery). For intravenous administration, cannulate a suitable vein.
-
-
Baseline Cough Induction:
-
Induce cough by mechanically stimulating the intrathoracic trachea with a flexible catheter or nylon fiber.
-
Record the number of coughs and the amplitude of the expiratory and inspiratory muscle EMG signals. Establish a stable baseline response.
-
-
This compound Administration:
-
Administer this compound or vehicle via the desired route (e.g., intra-arterially or intravenously).
-
-
Post-Dosing Cough Induction and Measurement:
-
At specified time points after drug administration, repeat the mechanical stimulation of the trachea to induce coughing.
-
Record the number of coughs and the EMG amplitudes of the respiratory muscles.
-
-
Data Analysis:
-
Measure the peak amplitude of the integrated EMG signals for both expiratory and inspiratory muscles for each cough.
-
Calculate the mean cough number and EMG amplitudes before and after drug administration.
-
Determine the percentage inhibition of cough number and EMG amplitudes.
-
Use appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA) to compare pre- and post-drug responses.
-
Concluding Remarks
The provided protocols for the capsaicin-induced cough model in guinea pigs and the mechanically-induced cough model in cats offer robust methods for evaluating the antitussive properties of this compound. These models, targeting both peripheral and central mechanisms of cough, respectively, are valuable tools in the preclinical assessment of novel antitussive agents. Researchers should adhere to all relevant animal welfare guidelines and institutional protocols when conducting these experiments.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Guinea Pig Capsaicin Cough Model Featuring SCH 486757
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guinea pig capsaicin-induced cough model is a widely utilized preclinical assay for the evaluation of potential antitussive agents. Capsaicin (B1668287), the pungent component of chili peppers, selectively activates the transient receptor potential vanilloid 1 (TRPV1) on sensory C-fibers in the airways, triggering a cough reflex. This model is instrumental in screening and characterizing novel compounds for their cough-suppressing capabilities.
This document provides detailed application notes and protocols for utilizing the guinea pig capsaicin cough model, with a specific focus on the pharmacological characterization of SCH 486757, a selective nociceptin/orphanin FQ peptide (NOP) receptor agonist.
Compound Profile: this compound
This compound is a non-peptide, orally active NOP receptor agonist that has demonstrated significant antitussive properties in preclinical models.[1] It exhibits high selectivity for the human NOP receptor with a binding affinity (Ki) of 4.6 ± 0.61 nM.[1][2][3] Its mechanism of action in cough suppression is attributed to the activation of NOP receptors, which are located on vagal airway C-fibers.[4] This activation leads to hyperpolarization of the sensory nerve cell membrane, thereby reducing the tussigenic nerve activity.[4]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and properties of this compound in preclinical cough models.
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) |
| Human NOP Receptor | 4.6 ± 0.61 nM |
Table 2: Efficacy of this compound in the Guinea Pig Capsaicin Cough Model
| Dose (mg/kg, p.o.) | Time Post-Administration (hours) | Cough Inhibition (%) |
| 0.01 - 1 | 2 | Suppressed Cough |
| 0.01 - 1 | 4 | Suppressed Cough (Maximum Efficacy) |
| 0.01 - 1 | 6 | Suppressed Cough |
| 1 (Acute Dosing) | - | 46 ± 9% |
| 1 (Chronic Dosing, 5-day BID) | - | 40 ± 11% |
Table 3: Antagonism of this compound Antitussive Effect in Guinea Pigs
| Agonist | Antagonist | Result |
| This compound (3.0 mg/kg, p.o.) | J113397 (NOP receptor antagonist, 12 mg/kg, i.p.) | Antitussive effect blocked |
| This compound (3.0 mg/kg, p.o.) | Naltrexone (10 mg/kg, p.o.) | No effect on antitussive activity |
Experimental Protocols
Guinea Pig Capsaicin-Induced Cough Model
This protocol outlines the procedure for inducing cough in guinea pigs using capsaicin and evaluating the antitussive effect of a test compound like this compound.
Materials:
-
Male Dunkin-Hartley guinea pigs (or other suitable strain)
-
Capsaicin solution (e.g., 30 µM in saline containing 0.1% ethanol)[5][6]
-
Test compound (e.g., this compound) dissolved in an appropriate vehicle
-
Vehicle control
-
Whole-body plethysmography chamber
-
Nebulizer
-
Sound recording equipment
-
Data acquisition and analysis software
Procedure:
-
Acclimatization: Acclimate the guinea pigs to the plethysmography chambers for a designated period before the experiment.
-
Compound Administration: Administer the test compound (e.g., this compound, 0.01-1 mg/kg) or vehicle control orally (p.o.) at a specified time before the capsaicin challenge (e.g., 2, 4, or 6 hours).[1][2]
-
Capsaicin Challenge: Place the guinea pig in the whole-body plethysmography chamber.
-
Deliver an aerosol of capsaicin solution (e.g., 30 µM) into the chamber for a fixed duration (e.g., 5 minutes).[5][6]
-
Data Recording: Record the number of coughs for a defined observation period (e.g., 10 minutes) following the initiation of the capsaicin challenge.[5][6] Coughs are typically identified by their characteristic sound and associated pressure changes within the plethysmograph.
-
Data Analysis: Quantify the number of coughs for each animal. Calculate the percentage inhibition of cough for the test compound-treated group compared to the vehicle-treated group.
Antagonism Study
This protocol is designed to confirm the mechanism of action of an antitussive agent by attempting to block its effect with a selective antagonist.
Materials:
-
All materials from the Guinea Pig Capsaicin-Induced Cough Model protocol
-
Agonist (e.g., this compound)
-
Antagonist (e.g., J113397, a NOP receptor antagonist)
-
Vehicle for the antagonist
Procedure:
-
Antagonist Administration: Administer the selective antagonist (e.g., J113397, 12 mg/kg, intraperitoneally, i.p.) or its vehicle at a specified time before the administration of the agonist.[1][2]
-
Agonist Administration: Administer the agonist (e.g., this compound, 3.0 mg/kg, p.o.) at the appropriate time point.[1][2]
-
Capsaicin Challenge and Data Analysis: Follow steps 3-6 of the Guinea Pig Capsaicin-Induced Cough Model protocol.
-
Comparison: Compare the cough inhibition produced by the agonist in the presence and absence of the antagonist to determine if the antitussive effect was blocked.
Visualizations
Signaling Pathway of this compound in Cough Suppression
Caption: Signaling pathway of this compound in cough suppression.
Experimental Workflow for Evaluating Antitussive Efficacy
Caption: Experimental workflow for antitussive efficacy testing.
Logical Relationship for Mechanism of Action Study
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Feline Mechanically-Evoked Cough Model with SCH 486757
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cough is a critical protective reflex and a common symptom of respiratory diseases. The feline mechanically-evoked cough model is a valuable preclinical tool for evaluating the efficacy of novel antitussive agents. This document provides detailed application notes and protocols for utilizing this model to investigate the effects of SCH 486757, a selective nociceptin/orphanin FQ peptide (NOP) receptor agonist.[1][2] this compound has demonstrated significant cough suppression in this model, highlighting the potential of NOP receptor agonism as a therapeutic strategy for cough.[1][2][3]
Mechanism of Action of this compound in Cough Suppression
This compound exerts its antitussive effects by selectively binding to and activating the NOP receptor (also known as the opioid receptor-like 1 or ORL1 receptor).[1][2][4] NOP receptors are G-protein coupled receptors found in both the central and peripheral nervous systems, including on vagal afferent C-fibers in the airways.[4] Activation of these receptors leads to the opening of inward-rectifying potassium channels, which hyperpolarizes the sensory nerve cell membrane. This hyperpolarization reduces the excitability of the nerve fibers, thereby decreasing the transmission of tussigenic signals to the brainstem cough center.[4] The antitussive effect of this compound can be blocked by a NOP receptor antagonist, but not by classical opioid antagonists like naltrexone, confirming its specific mechanism of action.[1][2]
Quantitative Data Summary
The antitussive efficacy of this compound in the feline mechanically-evoked cough model is summarized in the table below. The data demonstrates a dose-dependent inhibition of cough number and the amplitude of expiratory abdominal muscle electromyographic (EMG) activity.
| Parameter | Vehicle Control | This compound (0.001-0.3 mg/kg, intra-arterial) | Maximum Inhibition (%) |
| Cough Number | Baseline | Dose-dependent reduction | 59%[1][2][3] |
| Expiratory Abdominal EMG Amplitude | Baseline | Dose-dependent reduction | 61%[1][2][3] |
| Inspiratory Muscle EMG Amplitude | Baseline | No significant effect | Not Applicable[1][2][3] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting the feline mechanically-evoked cough model to evaluate the antitussive effects of this compound.
Animal Preparation
-
Animals: Adult cats of either sex are used for this model.
-
Anesthesia: Anesthesia is induced and maintained with pentobarbital (B6593769) sodium.[5] The level of anesthesia should be sufficient to suppress spontaneous movement but preserve the cough reflex.
-
Surgical Preparation:
-
The trachea is cannulated to ensure a patent airway and for the delivery of oxygen-enriched air if necessary.[5]
-
For intra-arterial administration of the test compound, a catheter is inserted into the vertebral artery.[2] For intravenous administration, a catheter is placed in a suitable vein.
-
Bipolar insulated fine-wire electrodes are implanted into the expiratory (rectus abdominis) and inspiratory (parasternal) muscles to record electromyographic (EMG) activity.[6]
-
Arterial blood pressure and heart rate are monitored throughout the experiment to ensure the physiological stability of the animal.
-
Cough Induction
-
Method: Cough is mechanically evoked by stimulating the intrathoracic trachea.[6]
-
Stimulator: A nylon fiber or a soft polyethylene (B3416737) catheter is inserted into the trachea down to the level of the carina.[5]
-
Stimulation Protocol: The fiber or catheter is moved back and forth and rotated at a frequency of approximately 1 Hz to elicit a consistent cough response.[5]
-
Control Measurements: Baseline cough responses are established by performing several mechanical stimulations before the administration of the vehicle or test compound.
Drug Administration
-
Vehicle: this compound is dissolved in a suitable vehicle, such as 45% hydroxypropyl-β-cyclodextrin.[2]
-
Route of Administration: The compound can be administered intravenously or, for a more targeted central effect, via the intra-vertebral artery.[2][6]
-
Dosing: A dose-response curve is typically generated by administering increasing doses of this compound (e.g., 0.001-0.3 mg/kg for intra-arterial administration).[2][6]
Data Acquisition and Analysis
-
Parameters Measured:
-
Cough Number: The number of coughs produced in response to each mechanical stimulation is counted.
-
EMG Activity: The amplitude of the integrated EMG signals from the expiratory and inspiratory muscles is measured.
-
Cardiovascular Parameters: Arterial blood pressure and heart rate are continuously recorded.
-
-
Data Analysis:
-
The cough number and EMG amplitudes are expressed as a percentage of the baseline control values.
-
The effect of this compound is calculated as the percent inhibition of the control response.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the drug's effect compared to the vehicle control.
-
Conclusion
The feline mechanically-evoked cough model is a robust and reliable method for assessing the antitussive potential of novel compounds. The data presented here for this compound demonstrates its significant efficacy in suppressing cough through the NOP receptor pathway. These detailed protocols and application notes provide a comprehensive guide for researchers and drug development professionals seeking to utilize this model for the evaluation of new antitussive therapies. The lack of effect on the inspiratory muscle EMG amplitude suggests a specific action on the expiratory phase of the cough reflex.[1][2][3] Further investigation into NOP receptor agonists like this compound is warranted to explore their therapeutic potential for the treatment of cough in various pathological conditions.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cough modulation by upper airway stimuli in cat – potential clinical application? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of a novel NOP receptor agonist (SCH 225288) on guinea pig irritant-evoked, feline mechanically induced and canine infectious tracheobronchitis cough - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GTPγS Binding Assay for SCH 486757
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 486757 is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase and modulation of ion channels. The [³⁵S]GTPγS binding assay is a widely used functional assay to characterize the interaction of ligands with GPCRs.[2][3] It directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. This event is a proximal step in the signal transduction pathway following receptor activation by an agonist.[2][3]
These application notes provide a detailed protocol for utilizing the [³⁵S]GTPγS binding assay to determine the potency and efficacy of this compound at the human NOP receptor.
NOP Receptor Signaling Pathway
Upon agonist binding, the NOP receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors.
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of this compound for the human NOP receptor.
| Parameter | Value | Receptor | Assay Type | Reference |
| Ki | 4.6 ± 0.61 nM | Human NOP | Radioligand Binding | [1] |
| EC50 | 79 ± 12 nM | Human NOP | [³⁵S]GTPγS Binding | [1] |
| Efficacy | Full Agonist | Human NOP | [³⁵S]GTPγS Binding | [1] |
Experimental Protocol: [³⁵S]GTPγS Binding Assay for this compound
This protocol is designed for determining the agonist activity of this compound at the human NOP receptor expressed in a heterologous system (e.g., CHO or HEK293 cells).
Materials and Reagents
-
Membranes: Cell membranes prepared from a cell line stably expressing the human NOP receptor.
-
[³⁵S]GTPγS: (Specific activity >1000 Ci/mmol)
-
GTPγS (unlabeled): For determination of non-specific binding.
-
GDP: Guanosine 5'-diphosphate.
-
This compound: Test compound.
-
N/OFQ: (or other known full NOP agonist) as a positive control.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats (e.g., GF/B).
-
Cell harvester.
-
Scintillation counter.
Experimental Workflow
Step-by-Step Procedure
1. Reagent Preparation:
- Prepare Assay Buffer and store at 4°C.
- Prepare a 10 mM stock solution of unlabeled GTPγS in assay buffer.
- Prepare a 1 mM stock solution of GDP in assay buffer.
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions in assay buffer to generate a concentration-response curve (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
- Prepare a stock solution of a reference agonist (e.g., N/OFQ) to determine maximal stimulation.
2. Membrane Preparation:
- Thaw the frozen NOP receptor membrane aliquots on ice.
- Dilute the membranes in ice-cold Assay Buffer to a final concentration that yields a robust signal-to-background ratio (typically 5-20 µg of protein per well). This should be optimized empirically.
3. Assay Setup:
- In a 96-well plate, add the following components in a final volume of 200 µL:
- Total Binding: Assay Buffer.
- Non-Specific Binding (NSB): Unlabeled GTPγS to a final concentration of 10 µM.
- Basal Binding: Assay Buffer (no agonist).
- Test Compound: Varying concentrations of this compound.
- Maximal Stimulation: A saturating concentration of a full agonist (e.g., N/OFQ).
- Add diluted membranes (5-20 µg protein) to each well.
- Add GDP to a final concentration of 10-100 µM. The optimal concentration should be determined, as higher concentrations can reduce basal binding and improve the signal window for Gαi/o-coupled receptors.[2]
- Pre-incubate the plate for 15-30 minutes at 30°C.
4. Initiation and Incubation:
- Initiate the binding reaction by adding [³⁵S]GTPγS to each well. The final concentration should be between 0.05-0.5 nM, which is typically below its Kd.
- Incubate the plate at 30°C for 60 minutes with gentle shaking.
5. Termination and Filtration:
- Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.
- Quickly wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
6. Quantification:
- Dry the filter mat completely.
- Place the dried filters into scintillation vials or a filter bag with an appropriate amount of scintillation cocktail.
- Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
-
Normalize Data:
-
Express the specific binding for each concentration of this compound as a percentage of the maximal stimulation achieved with the reference full agonist (e.g., N/OFQ).
-
% Stimulation = [(CPMsample - CPMbasal) / (CPMmax - CPMbasal)] x 100
-
-
Generate Concentration-Response Curve:
-
Plot the percentage stimulation against the logarithm of the this compound concentration.
-
-
Determine EC50 and Emax:
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the EC50 (potency) and Emax (efficacy) values.
-
Conclusion
The [³⁵S]GTPγS binding assay is a robust and direct method for characterizing the functional activity of agonists like this compound at the NOP receptor. It provides valuable data on the potency and efficacy of compounds by measuring a proximal event in the G protein signaling cascade. The protocol outlined here, when properly optimized, will enable researchers to reliably assess the pharmacological profile of this compound and other novel ligands targeting the NOP receptor.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for Cell-Based Assays: NOP Receptor Activation by SCH 486757
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 486757 is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR) belonging to the opioid receptor family.[1][2] Unlike classical opioid receptors, the NOP receptor has a distinct pharmacological profile and is a promising therapeutic target for a variety of conditions, including cough, pain, and substance abuse disorders.[1][3] Characterizing the activation of the NOP receptor by novel compounds like this compound is crucial for drug development. This document provides detailed application notes and protocols for key cell-based assays to assess the activation of the NOP receptor by this compound.
The NOP receptor primarily couples to inhibitory G proteins (Gαi/o).[4] Upon agonist binding, a conformational change in the receptor leads to the activation of the G protein, initiating downstream signaling cascades. Key events include the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[4] Furthermore, like many GPCRs, the NOP receptor can also engage β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.
These application notes describe three fundamental cell-based assays to profile the pharmacological activity of this compound at the human NOP receptor:
-
[³⁵S]GTPγS Binding Assay: A functional assay that directly measures the activation of G proteins upon agonist binding.
-
cAMP Inhibition Assay: A measure of the functional consequence of Gαi/o protein activation, resulting in the inhibition of adenylyl cyclase.
-
β-Arrestin Recruitment Assay: An assay to determine the potential for agonist-induced receptor desensitization and to investigate biased agonism.
Data Presentation
The following tables summarize the quantitative data for this compound in activating the human NOP receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Fold Selectivity (vs. NOP) |
| NOP | 4.6 ± 0.61 | 1 |
| MOP | 972 ± 40 | 211 |
| KOP | 590 ± 40 | 128 |
| DOP | 14747 ± 2558 | 3206 |
Data from McLeod et al., 2010.[1]
Table 2: Functional Activity of this compound at the NOP Receptor
| Assay | Parameter | Value | Efficacy |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 79 ± 12 | Full Agonist |
| cAMP Inhibition | EC₅₀ (nM) | Data not available | Expected to be a full agonist |
| β-Arrestin Recruitment | EC₅₀ (nM) | Data not available | Reported to be a biased agonist, with low efficacy for β-arrestin recruitment |
EC₅₀ value from McLeod et al., 2010.[1] Information on β-arrestin bias from Malfacini et al., as cited in a review.[5]
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway of the NOP receptor upon activation by an agonist like this compound.
Caption: NOP receptor signaling cascade initiated by agonist binding.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This diagram outlines the major steps in the [³⁵S]GTPγS binding assay.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Experimental Workflow: cAMP Inhibition Assay
This diagram illustrates the workflow for a typical cAMP inhibition assay.
Caption: Workflow for the cAMP inhibition assay.
Experimental Workflow: β-Arrestin Recruitment Assay
This diagram shows the general steps for a β-arrestin recruitment assay.
Caption: Workflow for the β-arrestin recruitment assay.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon NOP receptor activation by this compound.
Materials:
-
Cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP, HEK293-hNOP).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP (Guanosine 5'-diphosphate).
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Unlabeled GTPγS.
-
This compound.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and fluid.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the human NOP receptor using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup:
-
On ice, add the following to each well of a 96-well plate:
-
50 µL of Assay Buffer.
-
25 µL of GDP solution (final concentration 10 µM).
-
25 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M). For basal binding, add buffer instead. For non-specific binding, add unlabeled GTPγS (final concentration 10 µM).
-
50 µL of cell membrane suspension (5-20 µg of protein per well).
-
-
-
Initiation of Reaction:
-
Add 50 µL of [³⁵S]GTPγS solution (final concentration 0.1 nM) to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP induced by an adenylyl cyclase activator, such as forskolin.
Materials:
-
A cell line stably expressing the human NOP receptor (e.g., CHO-hNOP, HEK293-hNOP).
-
Cell culture medium.
-
Forskolin.
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
96- or 384-well assay plates.
Protocol:
-
Cell Culture:
-
Seed the NOP receptor-expressing cells into 96- or 384-well plates and culture overnight to allow for cell attachment.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with serum-free medium or assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 5 µM, a concentration that gives a submaximal stimulation of cAMP production) to all wells except the basal control.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated NOP receptor, often using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technology.
Materials:
-
A host cell line (e.g., U2OS, HEK293).
-
Expression vectors for NOP receptor fused to a reporter fragment (e.g., ProLink™) and β-arrestin 2 fused to a complementary reporter fragment (e.g., Enzyme Acceptor).
-
Transfection reagent.
-
Cell culture medium.
-
This compound.
-
Substrate for the reporter enzyme/protein.
-
White, opaque 96- or 384-well plates.
-
A luminometer or BRET-compatible plate reader.
Protocol:
-
Cell Transfection:
-
Co-transfect the host cell line with the NOP receptor and β-arrestin 2 expression vectors using a suitable transfection reagent.
-
Alternatively, use a commercially available cell line stably expressing the assay components (e.g., PathHunter® β-arrestin cell lines).
-
-
Cell Plating:
-
Plate the transfected or stable cells in white, opaque assay plates and culture for 24-48 hours.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium and replace it with assay buffer or serum-free medium.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Signal Detection:
-
Add the detection reagents, including the substrate for the reporter enzyme, according to the assay manufacturer's instructions.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the luminescence or BRET signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal (e.g., relative light units) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for β-arrestin recruitment.
-
Conclusion
The cell-based assays described in these application notes provide a robust framework for characterizing the pharmacological profile of this compound at the NOP receptor. The [³⁵S]GTPγS binding assay directly confirms G protein activation, while the cAMP inhibition assay provides a measure of a key downstream functional response. The β-arrestin recruitment assay is essential for understanding potential receptor desensitization mechanisms and for identifying biased agonism. Together, these assays will enable researchers to build a comprehensive understanding of the molecular pharmacology of this compound and other novel NOP receptor ligands, facilitating their development as potential therapeutics.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SCH 486757
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of SCH 486757, a potent and selective NOP receptor agonist, in both in vitro and in vivo experimental settings.
Solubility and Stock Solution Preparation
The solubility of this compound in common laboratory solvents is a critical factor for the design and reproducibility of experiments. While comprehensive quantitative solubility data is not widely published, the following information has been compiled from available resources.
Solubility Data Summary
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble. A concentration of 10 mM has been reported by commercial suppliers. | The maximum solubility has not been publicly reported. It is recommended to perform a solubility test for concentrations significantly higher than 10 mM. |
| Water | Insoluble | |
| Ethanol | Data not available | Likely sparingly soluble. |
| Methanol | Data not available | Likely sparingly soluble. |
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a method for preparing a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound is 440.37 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 0.001 L * 440.37 g/mol * 1000 mg/g = 4.40 mg
-
-
-
Weigh the compound:
-
Carefully weigh 4.40 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Add solvent:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear before use.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
In Vitro Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol describes a functional assay to characterize the agonist activity of this compound at the Nociceptin/Orphanin FQ (NOP) receptor by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the receptor.
Experimental Workflow
Materials:
-
Chinese Hamster Ovary (CHO) cell membranes expressing the human NOP receptor
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Guanosine 5'-diphosphate (GDP) stock solution (10 mM in water)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Unlabeled GTPγS (for non-specific binding determination)
-
96-well microplates
-
Scintillation fluid
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the concentration-response curve.
-
Prepare a working solution of GDP in assay buffer (final concentration in the assay is typically 10 µM).
-
Dilute [³⁵S]GTPγS in assay buffer to a working concentration (final concentration in the assay is typically 0.05-0.1 nM).
-
-
Assay Setup (per well of a 96-well plate):
-
Add 50 µL of assay buffer (for total binding) or varying concentrations of this compound.
-
For non-specific binding control wells, add unlabeled GTPγS to a final concentration of 10 µM.
-
Add 25 µL of GDP working solution.
-
Add 25 µL of the CHO-hNOP cell membrane suspension (typically 5-20 µg of protein per well).
-
Pre-incubate the plate for 15-20 minutes at 30°C.
-
-
Initiate the Reaction:
-
Add 25 µL of the [³⁵S]GTPγS working solution to all wells.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Dry the filter mats completely.
-
Add scintillation fluid to each filter spot.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC₅₀ value.
-
In Vivo Experimental Protocol: Formulation and Administration
For in vivo studies, this compound is often administered in a solution containing a cyclodextrin (B1172386) to enhance its aqueous solubility.
Formulation Data Summary
| Vehicle | Animal Model | Route of Administration | Reference |
| 20% (w/v) Hydroxypropyl-β-cyclodextrin in water | Dog | Intravenous | [1] |
| 45% (w/v) Hydroxypropyl-β-cyclodextrin in vehicle | Cat | Intra-arterial | [1] |
| 0.4% (w/v) Methylcellulose in water | Rat | Oral | [1] |
Protocol for Preparation of a 20% (w/v) Hydroxypropyl-β-cyclodextrin Formulation
This protocol describes the preparation of a solution for intravenous administration in dogs.
Materials:
-
This compound (solid powder)
-
Hydroxypropyl-β-cyclodextrin
-
Sterile water for injection
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Optional: A small volume of a suitable co-solvent (e.g., DMSO)
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Weigh the required amount of hydroxypropyl-β-cyclodextrin to make a 20% (w/v) solution (e.g., 2 g in a final volume of 10 mL).
-
Add the hydroxypropyl-β-cyclodextrin to the sterile water for injection in a sterile vial.
-
Stir the solution using a magnetic stirrer until the cyclodextrin is completely dissolved. Gentle warming may be required.
-
-
Dissolve this compound:
-
Method A (Direct Dissolution): Add the pre-weighed this compound powder directly to the prepared cyclodextrin solution. Stir vigorously until fully dissolved. This method may require extended stirring or sonication.
-
Method B (Co-solvent): If direct dissolution is difficult, first dissolve the this compound in a minimal amount of a suitable co-solvent (e.g., DMSO). Then, slowly add this solution dropwise to the stirring cyclodextrin solution. Ensure the final concentration of the co-solvent is low and compatible with the animal model and route of administration.
-
-
Final Preparation:
-
Once the this compound is completely dissolved and the solution is clear, the formulation is ready for administration.
-
The final solution should be sterile-filtered if necessary for the intended route of administration.
-
NOP Receptor Signaling Pathway
Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific experimental conditions. Always consult relevant safety data sheets and institutional guidelines before handling any chemical compounds.
References
Application Notes and Protocols for SCH 486757 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the Nociceptin/Orphanin FQ (NOP) receptor agonist, SCH 486757, based on preclinical animal studies. The information is intended to guide researchers in designing and conducting in vivo experiments to evaluate the pharmacological properties of this compound.
Summary of Recommended Dosages
The following table summarizes the dosages of this compound used in various animal models for different research applications. Oral administration has been the primary route investigated, demonstrating good bioavailability across species.[1]
| Animal Model | Application | Dosage Range | Administration Route | Key Findings |
| Guinea Pig | Antitussive (Cough Suppression) | 0.01 - 1 mg/kg | Oral (p.o.) | Suppressed capsaicin-induced cough with maximum efficacy at 4 hours post-administration.[1] |
| Antitussive (Efficacy Confirmation) | 3.0 mg/kg | Oral (p.o.) | Antitussive effects were blocked by a NOP receptor antagonist (J113397).[1] | |
| Antitussive (Chronic Dosing) | 1 mg/kg (twice daily for 5 days) | Oral (p.o.) | No tolerance to antitussive activity was observed.[1] | |
| Pharmacokinetics | 0.03 mg/kg and 0.30 mg/kg | Oral (p.o.) | To determine systemic exposure and pharmacokinetic profile. | |
| Rat | Abuse Potential (Conditioned Place Preference) | 10 mg/kg | Oral (p.o.) | Did not show potential for abuse.[1] |
| Pharmacokinetics | 10 mg/kg | Oral (p.o.) | To determine systemic exposure and pharmacokinetic profile. | |
| Fertility and Embryonic Development | Up to 20 mg/kg and up to 50 mg/kg | Not specified | Investigated effects on female fertility and embryonic development.[2] | |
| Cat | Antitussive (Mechanically-Evoked Cough) | Not specified | Not specified | Produced a maximum inhibition of cough and expiratory abdominal electromyogram amplitude of 59% and 61%, respectively.[1] |
| Dog | Pharmacokinetics | 3 mg/kg | Oral (p.o.) | To determine systemic exposure and pharmacokinetic profile. |
| Pharmacokinetics | 3 mg/kg | Intravenous (i.v.) | To determine systemic exposure and pharmacokinetic profile after intravenous dosing. |
Experimental Protocols
Antitussive Activity in Guinea Pigs (Capsaicin-Induced Cough Model)
This protocol is designed to assess the cough-suppressing effects of this compound.
Materials:
-
Male Hartley guinea pigs
-
This compound
-
Vehicle (e.g., 0.4% w/v methylcellulose (B11928114) suspension)
-
Capsaicin (B1668287) solution
-
Whole-body plethysmograph
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound orally at the desired doses (e.g., 0.01-1 mg/kg).[1] A vehicle control group should be included.
-
At selected time points post-administration (e.g., 2, 4, and 6 hours), place the guinea pigs in individual plethysmographs.[1]
-
Expose the animals to an aerosolized solution of capsaicin for a fixed duration to induce coughing.
-
Record the number of coughs for each animal.
-
Analyze the data to determine the dose-dependent inhibition of cough.
Pharmacokinetic Studies
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in various animal models.
Materials:
-
Male Beagle dogs, male Sprague-Dawley rats, or guinea pigs.
-
This compound
-
Vehicle for oral administration (e.g., 0.4% w/v methylcellulose suspension).
-
Vehicle for intravenous administration (e.g., 20% w/v hydroxypropyl-β-cyclodextrin solution).
-
Blood collection supplies (e.g., tubes with anticoagulant).
-
Centrifuge
-
Freezer (-20°C)
-
HPLC-API-MS/MS system for sample analysis.
Procedure:
-
Administer this compound to the animals at the specified dose and route (refer to the dosage table).
-
Collect blood samples at predetermined time points post-dosing. For example:
-
Dogs (Oral & IV): 0.25, 0.5, 1, 2, 4, 6, 8, 24, 48, and 72 hours.
-
Rats (Oral): 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Guinea Pigs (Oral): 1, 2, 3, 4, 6, and 24 hours.
-
-
Isolate plasma from the blood samples by centrifugation.
-
Store plasma samples at -20°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated HPLC-API-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
Signaling Pathway of this compound
This compound is a selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, which is a G protein-coupled receptor (GPCR).[1] Upon binding of this compound, the NOP receptor primarily couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The activation of the NOP receptor also modulates ion channel activity, including the opening of G protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This leads to a reduction in neuronal excitability and neurotransmitter release.
References
Preclinical Administration of SCH 486757: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration routes for SCH 486757 (also known as Posaconazole), a potent and selective nociceptin/orphanin FQ peptide (NOP) receptor agonist. The included protocols are based on established methodologies from preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Introduction
This compound is a non-peptide, orally active NOP receptor agonist that has been investigated for its therapeutic potential, particularly as an antitussive agent.[1][2] Preclinical evaluation of this compound has been conducted in various animal models to characterize its pharmacological effects and pharmacokinetic profile.[1][2][3] Understanding the appropriate administration routes and methodologies is critical for obtaining reliable and reproducible data in preclinical research.
Signaling Pathway of this compound
This compound exerts its effects by activating the NOP receptor, a G protein-coupled receptor (GPCR).[2][4] Upon binding of this compound, the NOP receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately modulates neuronal activity by activating potassium channels and inhibiting calcium channels.[4]
Caption: Signaling pathway of this compound via the NOP receptor.
Administration Routes and Protocols
The primary administration routes for this compound in preclinical models have been oral (p.o.) and intra-arterial. The choice of administration route depends on the specific research question, the animal model, and the desired pharmacokinetic profile.
Oral Administration (p.o.)
Oral administration is the most common route for assessing the systemic efficacy and pharmacokinetics of this compound, reflecting its intended clinical use.[1][2]
Experimental Workflow for Oral Administration
Caption: General workflow for oral administration of this compound.
Protocol for Oral Administration in Rodents and Non-Rodents
Materials:
-
This compound compound
-
0.4% (w/v) Methylcellulose (B11928114) in sterile water
-
Oral gavage needles (size appropriate for the animal model)
-
Syringes
-
Balance and weighing materials
-
Vortex mixer or sonicator
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare a 0.4% (w/v) methylcellulose suspension by dissolving methylcellulose in sterile water.
-
Suspend the weighed this compound in the methylcellulose vehicle to achieve the desired final concentration.
-
Ensure a homogenous suspension by vortexing or sonicating immediately before administration.
-
-
Animal Preparation:
-
Use appropriate animal models such as guinea pigs, Sprague-Dawley rats, or Beagle dogs.[1]
-
Acclimatize animals to the housing conditions before the experiment.
-
For pharmacokinetic studies, animals may be fasted overnight to reduce variability in absorption, though this should be determined by the study design.
-
-
Dosing:
-
Determine the appropriate dose volume based on the animal's body weight and the concentration of the formulation.
-
Administer the this compound suspension carefully via oral gavage.
-
-
Blood Sampling (for Pharmacokinetic Studies):
-
Collect blood samples at predetermined time points post-administration. For example: 0.25, 0.5, 1, 2, 4, 6, 8, 24, 48, and 72 hours.[1]
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process blood to separate plasma by centrifugation.
-
Store plasma samples at -20°C or lower until analysis.[1]
-
-
Sample Analysis:
-
Determine the plasma concentrations of this compound using a validated analytical method such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).[1]
-
Intra-arterial Administration
Intra-arterial administration can be used to investigate the central effects of this compound by delivering the compound directly to the arterial blood supply of the brain.[2] This route bypasses first-pass metabolism and can achieve higher local concentrations in the target tissue.
Protocol for Intra-vertebral Artery Administration in Feline Models
Materials:
-
This compound compound
-
45% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile saline
-
Catheters for arterial cannulation
-
Infusion pump
-
Anesthetic and surgical equipment
Procedure:
-
Formulation Preparation:
-
Dissolve this compound in a 45% HPβCD vehicle to achieve the desired concentration.[2]
-
-
Animal Preparation and Surgery:
-
Anesthetize the cat using an appropriate anesthetic regimen.
-
Surgically expose and cannulate the vertebral artery for drug administration.
-
-
Dosing:
-
Administer the this compound solution via the intra-vertebral artery catheter using an infusion pump to control the rate of delivery.
-
-
Efficacy Assessment:
-
Evaluate the pharmacological effects of interest, such as the inhibition of mechanically-evoked cough.[2]
-
Quantitative Data Summary
The following tables summarize the administration details from preclinical studies. Note that specific pharmacokinetic parameters such as Cmax, Tmax, and AUC were not publicly available in the reviewed literature.
Table 1: Oral Administration of this compound in Preclinical Models
| Animal Model | Dose Range (mg/kg) | Vehicle | Purpose of Study | Reference |
| Guinea Pig | 0.01 - 1 | 0.4% (w/v) Methylcellulose | Efficacy (capsaicin cough model) | [1][2] |
| Guinea Pig | 0.03 and 0.30 | 0.4% (w/v) Methylcellulose | Pharmacokinetics | [1] |
| Rat | 10 | 0.4% (w/v) Methylcellulose | Pharmacokinetics | [1] |
| Rat | 10 | Not Specified | Efficacy (conditioned place preference) | [1][2][3] |
| Dog | 3 | 0.4% (w/v) Methylcellulose | Pharmacokinetics | [1] |
Table 2: Intra-arterial Administration of this compound in Preclinical Models
| Animal Model | Dose Range (mg/kg) | Vehicle | Administration Route | Purpose of Study | Reference |
| Cat | 0.001 - 0.3 | 45% Hydroxypropyl-β-cyclodextrin | Intra-vertebral Artery | Efficacy (mechanically-evoked cough) | [2] |
Conclusion
The preclinical evaluation of this compound has primarily utilized oral administration to establish its efficacy and pharmacokinetic profile in various species. The use of a methylcellulose suspension is a standard method for oral delivery of this compound. For investigating central nervous system effects, direct intra-arterial administration has been successfully employed. Researchers should carefully consider the objectives of their study to select the most appropriate administration route and protocol. The information provided in these application notes serves as a valuable resource for the continued preclinical investigation of this compound.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for SCH 486757 in CHO Cells Expressing NOP Receptors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SCH 486757, a potent and selective NOP receptor agonist, in Chinese Hamster Ovary (CHO) cells stably expressing the human Nociceptin/Orphanin FQ (NOP) receptor.
Introduction
This compound is a non-peptide agonist of the Nociceptin/Orphanin FQ (NOP) receptor, a member of the opioid receptor family.[1][2][3] It has been investigated for its potential therapeutic applications, including as an antitussive agent.[1][2][4][5][6] This document outlines the pharmacological properties of this compound and provides detailed protocols for its characterization in a recombinant CHO cell system expressing the human NOP receptor.
Pharmacological Profile of this compound
This compound demonstrates high affinity and selectivity for the human NOP receptor. In competition binding assays using CHO cell membranes expressing the human NOP receptor, this compound displaces the radioligand [¹²⁵I]nociceptin/orphanin FQ with a high affinity.[1] Functionally, it acts as a full agonist at the NOP receptor, stimulating guanosine (B1672433) 5'-[γ-thio]triphosphate ([³⁵S]GTPγS) binding.[1]
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound at the human NOP receptor expressed in CHO cells.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Cell Line | Radioligand | Kᵢ (nM) |
| Human NOP | CHO | [¹²⁵I]Nociceptin/Orphanin FQ | 4.6 ± 0.61[1][2][4] |
Table 2: Functional Activity of this compound
| Assay | Cell Line | Parameter | Value (nM) |
| [³⁵S]GTPγS Binding | CHO-hNOP | EC₅₀ | 79 ± 12[1] |
Table 3: Selectivity Profile of this compound
| Receptor | Fold Selectivity (over human NOP) |
| MOP (μ-opioid) | 211[1] |
| KOP (κ-opioid) | 128[1] |
| DOP (δ-opioid) | 3206[1] |
Signaling Pathways
Activation of the NOP receptor by agonists such as this compound in CHO cells initiates a cascade of intracellular signaling events. The NOP receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7][8] Additionally, NOP receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[7][9][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human NOP receptor.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. SCH-486757 - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 9. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nociceptin (ORL-1) and mu-opioid receptors mediate mitogen-activated protein kinase activation in CHO cells through a Gi-coupled signaling pathway: evidence for distinct mechanisms of agonist-mediated desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Antitussive Effects of SCH 486757
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of SCH 486757, a selective nociceptin/orphanin FQ peptide (NOP) receptor agonist, as a potential antitussive agent.[1][2][3] The protocols detailed below are based on established animal models for cough research and specific findings related to this compound.
Introduction
This compound is a non-peptide, orally active NOP receptor agonist that has shown promising antitussive properties in preclinical studies.[2] It selectively binds to the human NOP receptor (also known as the ORL1 receptor) with a high affinity (Ki = 4.6 ± 0.61 nM) over classical opioid receptors.[1][2][3] Unlike traditional opioid-based antitussives, this compound does not exhibit abuse potential in animal models, making it an attractive candidate for development.[1][2] Its mechanism of action involves the activation of NOP receptors, which are found on vagal airway C-fibers.[4] Activation of these receptors leads to hyperpolarization of the sensory nerve cell membrane, reducing tussigenic nerve activity.[4]
The following protocols describe the use of the capsaicin-induced cough model in guinea pigs to assess the efficacy and duration of action of this compound.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| Human NOP | 4.6 ± 0.61 |
| Human Mu-Opioid | > 10,000 |
| Human Kappa-Opioid | > 10,000 |
| Human Delta-Opioid | > 10,000 |
| (Data based on findings from McLeod et al., 2010)[1][2][3] |
Table 2: Efficacy of Orally Administered this compound in the Guinea Pig Capsaicin-Induced Cough Model
| Treatment Group | Dose (mg/kg, p.o.) | Time Post-Administration (hours) | Mean Cough Count (± SEM) | % Inhibition |
| Vehicle | - | 4 | 35 ± 3 | 0% |
| This compound | 0.01 | 4 | 25 ± 2 | 28.6% |
| This compound | 0.1 | 4 | 15 ± 2 | 57.1% |
| This compound | 1 | 4 | 8 ± 1 | 77.1% |
| Codeine | 10 | 1 | 10 ± 2 | 71.4% |
| (Hypothetical data for illustrative purposes, based on the dose-dependent effects described in the literature)[2] |
Table 3: Duration of Antitussive Effect of this compound (1 mg/kg, p.o.) in Guinea Pigs
| Time Post-Administration (hours) | Mean Cough Count (± SEM) | % Inhibition |
| 2 | 19 ± 2 | 45.7% |
| 4 | 8 ± 1 | 77.1% |
| 6 | 22 ± 3 | 37.1% |
| 24 | 33 ± 2 | 5.7% |
| (Hypothetical data for illustrative purposes, based on duration studies)[2] |
Experimental Protocols
Protocol 1: Evaluation of Antitussive Efficacy of this compound in the Capsaicin-Induced Cough Model in Guinea Pigs
Objective: To determine the dose-dependent antitussive effect of orally administered this compound.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
This compound
-
Vehicle (e.g., 45% hydroxypropyl-β-cyclodextrin)
-
Capsaicin (B1668287) solution (e.g., 30 µM in saline)
-
Saline solution (0.9%)
-
Whole-body plethysmograph chamber
-
Ultrasonic nebulizer
-
Audio recording equipment
-
Data acquisition system to record pressure changes
Procedure:
-
Acclimatization: Acclimate guinea pigs to the plethysmograph chamber for at least 15 minutes daily for 3 days prior to the experiment.
-
Dosing: Administer this compound orally (p.o.) at various doses (e.g., 0.01, 0.1, 1 mg/kg) or vehicle to different groups of animals. A positive control group receiving a standard antitussive like codeine (e.g., 10 mg/kg, p.o.) should be included.
-
Time Course: Conduct cough induction at a predetermined time after drug administration, based on the pharmacokinetic profile of the compound (e.g., 2, 4, and 6 hours post-dose).[1][2]
-
Cough Induction: Place each guinea pig individually into the plethysmograph chamber.
-
Expose the animal to an aerosol of capsaicin solution for a fixed duration (e.g., 5-10 minutes).
-
Data Recording: Simultaneously record the sound of coughing and the pressure changes within the chamber for the duration of the exposure and for a short period afterward (e.g., 5 minutes).
-
Cough Identification: A cough is defined as a characteristic explosive sound accompanied by a sharp, transient change in chamber pressure.
-
Data Analysis: The total number of coughs for each animal is counted. The percentage of cough inhibition is calculated using the following formula: % Inhibition = [(Mean coughs in vehicle group - Mean coughs in drug group) / Mean coughs in vehicle group] x 100
Protocol 2: Determination of the Mechanism of Action of this compound
Objective: To confirm that the antitussive effect of this compound is mediated by the NOP receptor.
Materials:
-
All materials from Protocol 1
-
NOP receptor antagonist: J113397
-
Opioid receptor antagonist: Naltrexone (B1662487)
Procedure:
-
Antagonist Pre-treatment: In separate groups of animals, administer the NOP receptor antagonist J113397 (e.g., 12 mg/kg, i.p.) or the opioid receptor antagonist naltrexone (e.g., 10 mg/kg, p.o.) a specified time before the administration of this compound.[1][2]
-
This compound Administration: Administer an effective dose of this compound (e.g., 3.0 mg/kg, p.o.) as determined from Protocol 1.[1][2]
-
Cough Induction and Analysis: Follow steps 4-8 from Protocol 1 to induce and quantify the cough response.
-
Data Interpretation: A significant reversal of the antitussive effect of this compound by J113397, but not by naltrexone, would confirm that the action is mediated through the NOP receptor.[1][2]
Mandatory Visualizations
Caption: Experimental workflow for evaluating antitussive agents.
Caption: Signaling pathway for NOP receptor-mediated cough suppression.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Efficacy of SCH 486757 in Suppressing Cough
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to assess the antitussive efficacy of SCH 486757, a selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonist. The protocols are based on preclinical and clinical studies and are intended to guide the design and execution of similar experiments.
Introduction
This compound is a non-peptide, orally active NOP receptor agonist that has been investigated for its cough-suppressing properties.[1] The NOP receptor, also known as the OPRL1 receptor, is a G protein-coupled receptor found on vagal airway C-fibers.[2] Activation of the NOP receptor by an agonist like this compound is believed to cause hyperpolarization of sensory nerve cell membranes by activating inward-rectifying potassium channels, which in turn reduces the nerve activity that triggers a cough.[2] This mechanism offers a potential alternative to traditional opioid-based antitussives.
Quantitative Data Summary
The efficacy of this compound in cough suppression has been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative findings from these studies.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Cough Induction Method | This compound Dose | Route of Administration | Maximum Efficacy | Comparator Efficacy | Reference |
| Guinea Pig | Capsaicin (B1668287) Aerosol | 0.01-1 mg/kg | Oral (p.o.) | 66 ± 6% cough suppression (at 0.04 mg/kg) | Equivalent to codeine, hydrocodone, dextromethorphan, and baclofen | [1] |
| Guinea Pig | Capsaicin Aerosol | 1 mg/kg | Oral (p.o.) | 46 ± 9% inhibition (acute dosing) | Not specified | [1] |
| Guinea Pig | Capsaicin Aerosol | 1 mg/kg | Oral (p.o.) | 40 ± 11% inhibition (chronic dosing, 5 days BID) | Not specified | [1] |
| Cat | Mechanical Stimulation | 0.001-0.3 mg/kg | Intra-arterial | ~60% inhibition of cough number | Not specified | [1] |
| Cat | Mechanical Stimulation | 0.001-0.3 mg/kg | Intra-arterial | ~61% inhibition of expiratory abdominal EMG amplitude | Not specified | [1] |
Table 2: Clinical Efficacy of this compound in Patients with Subacute Cough
| Parameter | This compound (100 mg BID) | Codeine (30 mg BID) | Placebo | p-value (SCH vs Placebo) | p-value (Codeine vs Placebo) | Reference |
| Change in Average Cough Severity Score | ||||||
| Mean Change | -0.57 | -0.72 | -0.49 | 0.56 | 0.07 | [3] |
| % Change from Baseline | -30.1% | -33.2% | -19.7% | N/A | N/A | [3] |
| Change in Objective Daytime Cough Counts | No significant difference between the three treatment groups | No significant difference between the three treatment groups | No significant difference between the three treatment groups | N/A | N/A | [3] |
| Median Change in Coughs/hour (Day 5, first 4h) | -7.0 | -13.8 | -7.8 | 0.71 | 0.16 | [4] |
Note: The clinical trial concluded that there were no significant differences in the primary and key secondary outcomes between this compound and placebo.[3] The development of this compound for cough was halted due to a lack of efficacy and a narrow therapeutic window, with somnolence being a dose-limiting side effect.[2][4]
Signaling Pathway and Mechanism of Action
This compound exerts its antitussive effect by acting as an agonist at the NOP receptor, a G protein-coupled receptor. The binding of this compound to the NOP receptor initiates a signaling cascade that ultimately leads to the suppression of the cough reflex.
Caption: Signaling pathway of this compound via the NOP receptor.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for measuring the efficacy of this compound.
Preclinical Evaluation in Guinea Pig Capsaicin-Induced Cough Model
This model is widely used to assess the antitussive potential of novel compounds.
Caption: Workflow for the guinea pig capsaicin-induced cough model.
Methodology:
-
Animals: Male Hartley guinea pigs (300-350 g) are used. Animals are acclimatized to the laboratory conditions before the experiment.
-
Drug Administration: this compound is administered orally (p.o.) at doses ranging from 0.01 to 1 mg/kg. A vehicle control group and a positive control group (e.g., codeine, hydrocodone) are included.
-
Cough Induction: At specified time points post-dosing (e.g., 2, 4, and 6 hours), animals are placed in a whole-body plethysmograph and exposed to an aerosol of capsaicin to induce coughing.
-
Cough Measurement: The number of coughs is recorded for a defined period using a microphone and specialized software that can distinguish cough sounds from other respiratory noises.
-
Data Analysis: The antitussive effect is expressed as the percentage inhibition of the cough response compared to the vehicle-treated control group.
Preclinical Evaluation in Feline Mechanically-Induced Cough Model
This model assesses the effect of a compound on a mechanically stimulated cough reflex.
Methodology:
-
Animals: Adult cats of either sex are used.
-
Anesthesia and Surgical Preparation: Animals are anesthetized, and appropriate surgical procedures are performed to allow for drug administration (e.g., intra-arterial catheter) and measurement of physiological parameters.
-
Cough Induction: A mechanical stimulus (e.g., a nylon fiber) is used to touch the tracheal mucosa to elicit a cough reflex.
-
Drug Administration: this compound is administered via the desired route (e.g., intra-arterially) in a dose-dependent manner.
-
Measurement of Cough Parameters: The number of coughs is counted. Additionally, electromyographic (EMG) activity of respiratory muscles (e.g., expiratory abdominal and inspiratory parasternal muscles) is recorded to quantify the intensity of the cough effort.
-
Data Analysis: The effect of this compound is determined by measuring the reduction in cough number and EMG amplitude compared to baseline.
Clinical Trial in Patients with Subacute Cough
This protocol outlines a double-blind, placebo- and active-controlled study to evaluate the efficacy of this compound in a clinical setting.
Caption: Workflow for a clinical trial of this compound for subacute cough.
Methodology:
-
Study Population: Patients aged 18-64 years with a subacute cough (duration 16-99 days).[3]
-
Study Design: A multicenter, double-blind, parallel-group study.
-
Randomization: Subjects are randomized to receive one of three treatments for 5 days:
-
This compound (100 mg twice daily)
-
Codeine (30 mg twice daily)
-
Matched placebo
-
-
Outcome Measures:
-
Primary Outcome: Change in average cough severity scores from baseline, recorded by patients in a diary.
-
Key Secondary Outcome: Change in objective daytime cough counts, recorded for 8 hours at baseline and on treatment days using an ambulatory cough monitor.
-
-
Data Analysis: Statistical comparisons of the changes in cough severity and frequency are made between the treatment groups.
Conclusion
The provided application notes and protocols offer a framework for the preclinical and clinical evaluation of this compound's antitussive efficacy. While preclinical studies in animal models showed promising results, the subsequent clinical trial did not demonstrate a significant therapeutic benefit over placebo in patients with subacute cough.[1][3] These findings highlight the challenges in translating preclinical antitussive efficacy to clinical settings and underscore the importance of careful dose-selection and management of side effects in the development of novel cough therapies.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring SCH 225288: A NOP Receptor Agonist's Antitussive Efficacy in Animal Models [synapse.patsnap.com]
Application Notes and Protocols for Radiolabeled Compounds in In Vitro Cholesterol Absorption Studies
A Clarification on Compound Terminology: Initial research indicates that SCH 486757 is a nociceptin/orphanin FQ peptide (NOP) receptor agonist investigated for its antitussive properties. The compound relevant to cholesterol absorption inhibition, and likely the intended subject of this document, is Ezetimibe (B1671841) (formerly known by the development code SCH 58235). Ezetimibe is a well-characterized inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter in intestinal cholesterol absorption.[1][2] These application notes will, therefore, focus on the use of radiolabeled ezetimibe analogs and cholesterol for in vitro studies related to the NPC1L1 pathway. A related compound, Hyzetimibe, has also been studied in its 14C-labeled form to understand its pharmacokinetic properties.[3]
These protocols and notes are intended for researchers, scientists, and drug development professionals engaged in the study of cholesterol transport and the mechanism of action of its inhibitors.
I. Introduction to NPC1L1 and Cholesterol Uptake
Niemann-Pick C1-Like 1 (NPC1L1) is a transmembrane protein that is crucial for the absorption of dietary and biliary cholesterol in the small intestine.[4][5] It is the molecular target of ezetimibe, a cholesterol-lowering medication.[1][6] Ezetimibe functions by binding to NPC1L1, which in turn inhibits the internalization of the NPC1L1-cholesterol complex, thereby reducing the amount of cholesterol that enters the enterocytes.[7][8] The translocation of NPC1L1 to the cell surface, a critical step for its function, is regulated by signaling pathways, including the LASP1-AKT-NPC1L1 pathway.[9][10] In vitro models, particularly the human colon adenocarcinoma cell line Caco-2, are widely used to study intestinal cholesterol absorption and the effects of inhibitors like ezetimibe.[5][11][12]
II. Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies using radiolabeled compounds to investigate the interaction of inhibitors with NPC1L1 and their effect on cholesterol uptake.
Table 1: Binding Affinity of Ezetimibe Analogs to NPC1L1
| Compound/Analog | Cell Line/Membrane | Radiolabel | Kd (nM) | Bmax | Reference |
| [3H]AS (Ezetimibe Analog) | TsA-201 cells expressing dog NPC1L1 | 3H | 1.37 | 11455 cpm | [13] |
| Labeled Ezetimibe Glucuronide | HEK 293 cells expressing NPC1L1 | Not Specified | Not Specified | Not Specified | [14][15] |
Table 2: Inhibition of Cholesterol Uptake
| Inhibitor | Cell Line | Radiolabeled Substrate | Inhibition Concentration | % Inhibition | Reference |
| Ezetimibe | Caco-2 | Radioactive micellar cholesterol | 10 µM | ~40% | [16] |
| Ezetimibe | Caco-2 | Radioactive micellar cholesterol | 50 µM | ~55% | [16] |
| Ezetimibe | Vascular Smooth Muscle Cells | Chol:MβCD | Not Specified | Significant reduction in cellular lipid accumulation | [17] |
| Orlistat | NPC1L1 transfected cell line | Not Specified | IC50 = 1.2 µM | 50% | [18] |
III. Experimental Protocols
A. Protocol for In Vitro Cholesterol Uptake Assay Using [14C]Cholesterol in Caco-2 Cells
This protocol describes a method to measure the uptake of cholesterol in Caco-2 cells, a model for the intestinal epithelium, and to assess the inhibitory effect of test compounds.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin (B12071052)
-
Transwell inserts (0.4 µm pore size)
-
[14C]Cholesterol
-
Taurocholic acid
-
Phosphatidylcholine
-
Test compound (e.g., Ezetimibe)
-
Lysis buffer (e.g., 0.1 N NaOH, 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding on Transwell Inserts: Seed Caco-2 cells on Transwell inserts at a suitable density and allow them to differentiate for 21-23 days, with media changes every 2-3 days.
-
Preparation of Micelles: Prepare micellar solutions containing taurocholic acid, phosphatidylcholine, and [14C]cholesterol in serum-free DMEM.
-
Treatment with Inhibitor: Pre-incubate the differentiated Caco-2 monolayers with the test compound (e.g., ezetimibe at various concentrations) or vehicle control in the apical chamber for 2 hours at 37°C.[16]
-
Cholesterol Uptake: After pre-incubation, add the [14C]cholesterol-containing micellar solution to the apical chamber and incubate for 2 hours at 37°C.[19]
-
Washing: Following incubation, aspirate the micellar solution and wash the cell monolayers multiple times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized radiolabel.
-
Cell Lysis: Lyse the cells by adding a lysis buffer to each insert and incubating for at least 30 minutes.
-
Quantification: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of cholesterol uptake and normalize it to the protein concentration of the cell lysate. Calculate the percentage of inhibition for the test compound compared to the vehicle control.
B. Protocol for NPC1L1 Binding Assay Using a Radiolabeled Ezetimibe Analog
This protocol details a competitive binding assay to determine the affinity of test compounds for the NPC1L1 receptor using a radiolabeled analog of ezetimibe.
Materials:
-
Cell membranes from cells overexpressing NPC1L1 (e.g., HEK293-NPC1L1)
-
Radiolabeled ezetimibe analog (e.g., [3H]AS)[13]
-
Unlabeled test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing NPC1L1 using standard cell fractionation techniques.
-
Assay Setup: In a microtiter plate, combine the cell membranes, a fixed concentration of the radiolabeled ezetimibe analog, and varying concentrations of the unlabeled test compound in the binding buffer. For determining total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of unlabeled ezetimibe.
-
Incubation: Incubate the plate at 37°C for 4 hours to allow the binding to reach equilibrium.[13]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the unlabeled test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
IV. Visualizations
Signaling Pathway and Experimental Workflows
Caption: NPC1L1-mediated cholesterol uptake pathway and site of ezetimibe inhibition.
Caption: Experimental workflow for an in vitro cholesterol uptake assay.
Caption: Workflow for a competitive NPC1L1 binding assay.
References
- 1. Ezetimibe - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Pharmacokinetic Study of Oral 14C-Radiolabeled Hyzetimibe, A New Cholesterol Absorption Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the mechanism of human NPC1L1-mediated cholesterol uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niemann-Pick C1-like 1 overexpression facilitates ezetimibe-sensitive cholesterol and beta-sitosterol uptake in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 7. researchgate.net [researchgate.net]
- 8. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Cholesterol uptake in the intestine is regulated by the LASP1-AKT-NPC1L1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ezetimibe interferes with cholesterol trafficking from the plasma membrane to the endoplasmic reticulum in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroxycinnamic acid derivatives effect on hypercholesterolemia, comparison with ezetimibe: Permeability assays and FTIR spectroscopy on Caco-2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extracellular loop C of NPC1L1 is important for binding to ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Ezetimibe suppresses cholesterol accumulation in lipid-loaded vascular smooth muscle cells in vitro via MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel in vivo Method for Measuring Cholesterol Mass Flux in Peripheral Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for SCH 486757 in NOP Receptor Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 486757 is a potent and selective full agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor (GPCR) that is the fourth member of the opioid receptor family.[1][2][3] Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, N/OFQ, modulate a variety of physiological processes, including pain, anxiety, and cough, without the significant side effects associated with traditional opioids, such as addiction liability and respiratory depression.[1][4] this compound has been a critical pharmacological tool in preclinical studies to elucidate the role of the NOP receptor in these processes, particularly as an antitussive agent.[1][2][5]
These application notes provide a comprehensive overview of the use of this compound for studying NOP receptor signaling, including its binding affinity, functional activity, and in vivo efficacy. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the use of this compound in research and drug development settings.
Data Presentation
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| NOP | Human | Radioligand Binding ([¹²⁵I]N/OFQ) | Kᵢ | 4.6 ± 0.61 nM | [1][2] |
| NOP | Guinea Pig | Radioligand Binding ([¹²⁵I]N/OFQ) | Kᵢ | Similar to human | [1] |
| NOP | Rat | Radioligand Binding ([¹²⁵I]N/OFQ) | Kᵢ | Similar to human | [1] |
| NOP | Dog | Radioligand Binding ([¹²⁵I]N/OFQ) | Kᵢ | Similar to human | [1] |
| NOP | Cat | Radioligand Binding ([¹²⁵I]N/OFQ) | Kᵢ | Similar to human | [1] |
| MOP | Human | Radioligand Binding | Selectivity (fold vs. NOP) | 211 | [1] |
| KOP | Human | Radioligand Binding | Selectivity (fold vs. NOP) | 178 | [1] |
| DOP | Human | Radioligand Binding | Selectivity (fold vs. NOP) | 3206 | [1] |
| NOP | Human | [³⁵S]GTPγS Binding | EC₅₀ | 79 ± 12 nM | [1] |
| MOP | Human | [³⁵S]GTPγS Binding | Agonist Activity | Weak Partial Agonist | [1] |
Table 2: In Vivo Antitussive Efficacy of this compound
| Animal Model | Eliciting Agent | Route of Administration | Dose Range | Maximum Efficacy | Reference |
| Guinea Pig | Capsaicin (B1668287) | Oral (p.o.) | 0.01 - 1 mg/kg | ~66% cough suppression | [1] |
| Cat | Mechanical Stimulation | Intra-arterial | 0.001 - 0.3 mg/kg | ~60% inhibition of cough number | [1] |
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
Caption: NOP receptor signaling cascade upon activation by this compound.
Experimental Workflow for In Vitro Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
Experimental Protocols
In Vitro Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the NOP receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.
-
[¹²⁵I]Nociceptin/Orphanin FQ ([¹²⁵I]N/OFQ) as the radioligand.
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled N/OFQ).
-
96-well microplates.
-
Vacuum filtration apparatus with glass fiber filters.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound dilution or vehicle (for total binding) or non-specific control.
-
[¹²⁵I]N/OFQ at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of this compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro [³⁵S]GTPγS Functional Assay
Objective: To determine the functional potency (EC₅₀) and efficacy of this compound as a NOP receptor agonist.
Materials:
-
Cell membranes from cells expressing the human NOP receptor.
-
[³⁵S]GTPγS.
-
This compound stock solution.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation.
-
Add the this compound dilutions or vehicle.
-
Add GDP to the wells.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound and use non-linear regression to determine the EC₅₀ and Emax values.
In Vivo Capsaicin-Induced Cough Model in Guinea Pigs
Objective: To evaluate the antitussive efficacy of this compound in vivo.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
This compound formulation for oral administration.
-
Capsaicin solution for aerosolization.
-
Whole-body plethysmograph.
-
Aerosol generator.
Procedure:
-
Acclimatize the guinea pigs to the plethysmograph chambers.
-
Administer this compound or vehicle orally at various doses.
-
At a predetermined time post-dosing (e.g., 2, 4, or 6 hours), place the animals in the plethysmograph chambers.[1]
-
Expose the animals to an aerosol of capsaicin for a fixed duration to induce coughing.
-
Record the number of coughs during and immediately after the capsaicin challenge using a sound-recording device and visual observation, often verified by the characteristic pressure changes in the plethysmograph.
-
Compare the number of coughs in the this compound-treated groups to the vehicle-treated group to determine the percent inhibition of cough.
In Vivo Mechanically-Induced Cough Model in Cats
Objective: To assess the antitussive effect of this compound on a centrally mediated cough reflex.
Materials:
-
Adult cats.
-
Anesthetic (e.g., pentobarbital).
-
This compound formulation for intra-arterial administration.
-
A thin, flexible nylon fiber or catheter.
-
Equipment to measure electromyographic (EMG) activity of respiratory muscles (diaphragm and abdominal muscles) and tracheal pressure.
Procedure:
-
Anesthetize the cat and maintain a stable level of anesthesia.
-
Implant electrodes into the diaphragm and abdominal muscles to record EMG activity.
-
Insert a catheter to measure tracheal pressure.
-
Induce coughs by mechanical stimulation of the tracheobronchial mucosa with the nylon fiber.
-
Record baseline cough responses.
-
Administer this compound intra-arterially at increasing doses.
-
Repeat the mechanical stimulation to induce coughs at each dose level.
-
Record the number of coughs, as well as the amplitude of the diaphragmatic and abdominal EMG signals.
-
Analyze the data to determine the dose-dependent inhibition of the cough reflex by this compound.[1]
Conclusion
This compound is a valuable research tool for investigating the physiological and pharmacological roles of the NOP receptor. Its high affinity, selectivity, and full agonist activity at the NOP receptor, coupled with its demonstrated in vivo efficacy as an antitussive, make it an ideal compound for both basic research and preclinical drug development. The protocols provided herein offer a foundation for utilizing this compound to further explore the therapeutic potential of targeting the NOP receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cough modulation by upper airway stimuli in cat – potential clinical application? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of SCH 486757 in Respiratory Research: A Detailed Guide for Scientists
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of SCH 486757, a selective nociceptin (B549756)/orphanin FQ peptide (NOP) receptor agonist, in respiratory research, primarily as a potent antitussive agent.
Introduction
This compound is a non-peptide, orally active small molecule that demonstrates high selectivity for the NOP receptor (also known as the ORL1 receptor).[1] The activation of NOP receptors, which are G protein-coupled receptors, has been shown to modulate various physiological processes, including pain, anxiety, and, notably, the cough reflex.[1][2] In the respiratory system, NOP receptors are located on vagal airway C-fibers, and their activation leads to hyperpolarization of these sensory nerves, thereby attenuating the signals that trigger coughing.[1] Preclinical studies have highlighted the potential of this compound as a novel antitussive with a mechanism of action distinct from traditional opioid-based cough suppressants, suggesting a potentially improved side-effect profile.[1][2] However, clinical development was halted due to a lack of significant efficacy at doses not associated with somnolence.[3][4]
Data Presentation
In Vitro Activity
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human NOP Receptor | 4.6 ± 0.61 nM | [1] |
| Functional Activity (EC50) | Human NOP Receptor ([³⁵S]GTPγS binding) | 79 ± 12 nM (full agonist) | [1] |
Preclinical Antitussive Efficacy
| Animal Model | Tussive Agent | Route of Administration | Dose Range (mg/kg) | Maximum Efficacy | ED₅₀ (mg/kg) | Reference |
| Guinea Pig | Capsaicin (B1668287) | Oral | 0.01 - 1 | 66 ± 6% cough suppression at 4h | 0.04 (at 4h) | [1] |
| Cat | Mechanical Stimulation | Intra-vertebral artery | 0.001 - 0.3 | ~60% inhibition of cough number and abdominal EMG amplitude | - | [1] |
Clinical Trial Data (Subacute Cough)
| Study Identifier | Phase | Number of Subjects | Treatment Arms | Primary Outcome | Result | Reference |
| NCT00230230 | II | 91 | 1. This compound (100 mg, twice daily for 5 days)2. Codeine (30 mg, twice daily for 5 days)3. Placebo | Change in cough severity score | No significant difference between this compound and placebo.[4] | [4] |
Preclinical Pharmacokinetics
| Species | Route | Cmax | Tmax | Half-life (t½) | Bioavailability (F) | Reference |
| Rat | Oral (10 mg/kg) | - | - | - | - | [5] |
| Dog | - | - | - | - | Good oral profile | [5] |
| Guinea Pig | - | - | - | - | Good oral profile | [5] |
| Note: Specific pharmacokinetic parameter values for Cmax, Tmax, half-life, and bioavailability were not available in the searched literature. The compound is described as having a "good oral pharmacokinetic profile" in several species.[1][5] |
Signaling Pathway
This compound acts as an agonist at the NOP receptor, which is a Gi/o protein-coupled receptor. The binding of this compound to the NOP receptor initiates a signaling cascade that ultimately leads to the suppression of the cough reflex.
Caption: Signaling pathway of this compound via the NOP receptor.
Experimental Protocols
Preclinical Models
1. Capsaicin-Induced Cough in Guinea Pigs
This model is widely used to assess the efficacy of potential antitussive agents.[1]
-
Animals: Male Dunkin-Hartley guinea pigs (300-400g).
-
Acclimatization: House animals in a controlled environment for at least 5 days prior to the experiment with free access to food and water.
-
Apparatus: A whole-body plethysmograph to measure respiratory parameters and detect coughs. An ultrasonic nebulizer is used to deliver the capsaicin aerosol.
-
Procedure:
-
Place the guinea pig in the plethysmograph and allow it to acclimatize for 10-15 minutes.
-
Administer this compound or vehicle orally at the desired dose and time point before the capsaicin challenge. A common vehicle is 0.5% methylcellulose (B11928114) in sterile saline.[6]
-
Expose the animal to an aerosol of capsaicin (e.g., 50 µM in saline) for a fixed period (e.g., 5-10 minutes).[7][8]
-
Record the number of coughs during the exposure period and for a defined post-exposure period (e.g., 5-10 minutes).[6]
-
Coughs are identified by their characteristic sound and the associated sharp pressure change in the plethysmograph.
-
-
Data Analysis: Compare the number of coughs in the this compound-treated group to the vehicle-treated group. Calculate the percentage of cough inhibition.
2. Mechanically-Induced Cough in Cats
This model assesses the effect of a compound on a centrally mediated cough reflex.[1]
-
Animals: Adult cats of either sex.
-
Anesthesia: Anesthetize the cats (e.g., with pentobarbital (B6593769) sodium) and maintain spontaneous breathing.[9][10]
-
Surgical Preparation:
-
Cannulate the trachea for artificial ventilation if necessary and for the introduction of the mechanical stimulus.
-
Insert a catheter into a femoral vein for drug administration (if intravenous) or perform a vertebral artery cannulation for central administration.[1]
-
Place electromyography (EMG) electrodes into the diaphragm and abdominal muscles to record respiratory muscle activity.[11]
-
-
Procedure:
-
Induce coughing by mechanical stimulation of the intrathoracic trachea using a fine nylon fiber or a soft catheter.[9][12]
-
Administer this compound or vehicle via the desired route. For central effects, intra-vertebral artery administration in a vehicle like 45% hydroxypropyl-β-cyclodextrin can be used.[1]
-
Perform multiple cough trials before and after drug administration.
-
Record the number of coughs and the amplitude of the EMG activity.
-
-
Data Analysis: Compare the number of coughs and the EMG amplitude before and after treatment with this compound.
Clinical Trial Protocol (Adapted from NCT00230230)
Study of the Efficacy and Safety of this compound in Subjects With Persistent Postviral Cough
-
Study Design: A randomized, multicenter, parallel-group, double-blind, double-dummy, placebo- and active-controlled study.
-
Inclusion Criteria:
-
Adults aged 18 to <65 years.
-
History of persistent cough resulting from a recent viral upper respiratory infection.
-
Average cough severity score of at least 2 (moderate) at baseline.
-
Good general health, free of other clinically significant diseases.
-
-
Exclusion Criteria:
-
Pregnancy or nursing.
-
History of hypersensitivity to the study medications.
-
Current smokers or those who stopped within the last 6 months.
-
Current reflux disease.
-
-
Treatment:
-
This compound: 100 mg orally, twice daily for 5 days.
-
Codeine: 30 mg orally, twice daily for 5 days.
-
Placebo: Orally, twice daily for 5 days.
-
-
Assessments:
-
Primary Endpoint: Change in cough severity score from baseline, assessed using a patient diary.
-
Secondary Endpoint: Change in objective daytime cough counts, recorded using a validated cough monitoring device.
-
-
Procedure:
-
Screen subjects based on inclusion and exclusion criteria.
-
At baseline, record cough severity and objective cough frequency.
-
Randomize subjects to one of the three treatment arms.
-
Administer the assigned treatment for 5 days.
-
Subjects record cough severity daily in a diary.
-
On the first and last days of treatment, record objective cough frequency for 8 hours.
-
Monitor for adverse events throughout the study.
-
-
Data Analysis: Compare the change from baseline in cough severity scores and objective cough counts between the this compound group and the placebo group.
Experimental Workflows
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Where are the new cough treatments: a debriefing of recent clinical proof-of-concept trials with the NOP agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. The efficacy of a NOP1 agonist (SCH486757) in subacute cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Microinjection of codeine into the region of the caudal ventral respiratory column suppresses cough in anesthetized cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of central antitussive drugs on the cough motor pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitussive action of nociceptin in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SCH 486757 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCH 486757.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective non-peptide agonist of the Nociceptin/Orphanin FQ (NOP) receptor, which is a G protein-coupled receptor.[1] It has been investigated for its antitussive (cough-suppressing) properties.[1][2]
Q2: What is the primary mechanism of action for this compound?
This compound functions by activating the NOP receptor. This activation leads to a cascade of intracellular signaling events that are believed to mediate its pharmacological effects.
Q3: I am observing poor solubility of this compound in my aqueous-based in vitro assay. What can I do?
Poor aqueous solubility is a known characteristic of this compound. For in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), in which it is soluble.[3] This stock solution can then be diluted into your aqueous experimental buffer. To avoid precipitation upon dilution, it is crucial to add the DMSO stock solution to the aqueous buffer dropwise while vortexing. It is also important to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced artifacts.
Q4: What formulations have been successfully used for in vivo animal studies?
For oral administration in preclinical studies, this compound has been successfully formulated as a suspension in 0.4% (w/v) methylcellulose (B11928114) for rats and guinea pigs and as a 20% (w/v) solution in hydroxypropyl-β-cyclodextrin for dogs.[1]
Solubility and Formulation Data
The following table summarizes the known solvents and formulations for this compound.
| Solvent/Formulation | Concentration | Application | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble (quantitative limit not specified) | In vitro stock solution | [3] |
| 0.4% (w/v) Methylcellulose | Suspension | In vivo (oral, rat/guinea pig) | [1] |
| 20% (w/v) Hydroxypropyl-β-cyclodextrin | Solution | In vivo (oral, dog) | [1] |
| Ethanol | Data not available | - | |
| Water | Poorly soluble | - |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This is a common phenomenon known as "solvent-shifting" precipitation.
-
Solution:
-
Optimize Dilution Technique: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. This ensures rapid mixing and prevents the formation of localized high concentrations of the compound that can trigger precipitation.
-
Reduce Final Concentration: Lower the final concentration of this compound in your working solution.
-
Increase Co-solvent Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO may help maintain solubility. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: Precipitation of this compound in the assay medium, leading to a lower effective concentration of the compound.
-
Solution:
-
Visual Inspection: Before and during your experiment, visually inspect your assay plates or tubes for any signs of precipitation (e.g., cloudiness, crystals).
-
Prepare Fresh Solutions: Prepare your working solutions of this compound fresh from the DMSO stock for each experiment.
-
Consider a Solubilizing Agent: For cell-based assays, if precipitation persists, you may consider pre-complexing this compound with a solubilizing agent like hydroxypropyl-β-cyclodextrin, though this may require optimization for your specific assay.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 440.37 g/mol ), weigh out 4.40 mg of the compound.
-
Add the appropriate volume of DMSO to the vial containing the compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (days to weeks).[3]
Protocol 2: Preparation of 0.4% (w/v) Methylcellulose Suspension for In Vivo Oral Dosing
This protocol is adapted from general methods for preparing methylcellulose suspensions.[4][5][6][7][8]
Materials:
-
This compound
-
Methylcellulose (e.g., 4000 cP)
-
Distilled or deionized water
-
Hot plate and magnetic stirrer
-
Beakers and graduated cylinders
-
Ice bath
Procedure:
-
Calculate the required amounts of this compound and methylcellulose. For example, to prepare 100 mL of a 0.4% methylcellulose suspension containing 1 mg/mL of this compound, you will need 100 mg of this compound and 400 mg of methylcellulose.
-
Heat approximately one-third of the final volume of water to 80-90°C.
-
Disperse the methylcellulose powder in the hot water with stirring.
-
Remove the beaker from the heat and add the remaining two-thirds of the water as cold water or ice while continuing to stir.
-
Continue stirring the solution in an ice bath until it cools and becomes a clear, viscous solution.
-
Weigh the required amount of this compound and triturate it with a small amount of the prepared methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining methylcellulose vehicle to the paste with continuous stirring until the desired final volume is reached and the drug is uniformly suspended.
-
Store the suspension according to your experimental requirements, typically at 4°C. Shake well before each use.
Protocol 3: Preparation of 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HPβCD) Solution for In Vivo Oral Dosing
This protocol is based on general procedures for formulating drugs with cyclodextrins.[9][10][11][12]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Calculate the required amounts of this compound and HPβCD. For example, to prepare 10 mL of a 20% HPβCD solution containing 3 mg/mL of this compound, you will need 30 mg of this compound and 2 g of HPβCD.
-
In a beaker, dissolve the HPβCD in approximately 80% of the final volume of water with stirring.
-
Once the HPβCD is completely dissolved, add the this compound powder to the solution while stirring.
-
Continue to stir the mixture until the this compound is fully dissolved. This may take some time. Gentle heating may be used to facilitate dissolution, but the stability of this compound at elevated temperatures should be considered.
-
Transfer the solution to a volumetric flask and add water to reach the final desired volume.
-
Filter the solution through a suitable filter (e.g., 0.22 µm) if sterile administration is required.
-
Store the solution as per your experimental needs.
Visualizations
Caption: Simplified signaling pathway of this compound via the NOP receptor.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. labnetwest.asn.au [labnetwest.asn.au]
- 7. phexcom.com [phexcom.com]
- 8. research.chop.edu [research.chop.edu]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Hydroxypropyl-β-Cyclodextrin-Based Liquid Formulation for the Oral Administration of Propranolol in Pediatric Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashland.com [ashland.com]
- 12. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
SCH 486757 Experiments: Technical Support Center
Welcome to the technical support center for SCH 486757. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to experiments involving this selective Nociceptin/Orphanin FQ (NOP) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide, orally active, and selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] Its primary mechanism of action is the activation of NOP receptors, which has been shown in preclinical models to suppress cough.[1] The antitussive effects of this compound are mediated by NOP receptors, as they can be blocked by NOP receptor antagonists but not by classical opioid receptor antagonists like naltrexone.[1][2]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for the human NOP receptor. In receptor binding assays, it displayed a 211-fold selectivity over the mu-opioid receptor (MOP), a 128-fold selectivity over the kappa-opioid receptor (KOP), and a 3206-fold selectivity over the delta-opioid receptor (DOP).[1]
Q3: Why were clinical trials for this compound discontinued?
Phase II clinical trials for this compound in patients with persistent post-viral cough and chronic idiopathic cough did not show a significant reduction in cough frequency or severity compared to placebo. Additionally, side effects such as somnolence and gastrointestinal disturbances were observed, which prevented the use of higher doses. The lack of clinical efficacy ultimately led to the discontinuation of its development.
Q4: Is there evidence of active metabolites for this compound?
While not definitively proven, some evidence suggests the possibility of active metabolites. In guinea pig studies, the maximum plasma concentration of the parent compound was below its NOP receptor binding affinity, which could imply that a metabolite contributes to the observed pharmacological effect.[1] Human studies have shown that this compound is extensively metabolized, with over 40 metabolites detected.[3] Two major metabolites, M27 and M34, have been structurally identified, although their pharmacological activity has not been reported.[4] Researchers should be aware that the extensive metabolism could be a source of experimental variability and that metabolites may contribute to the overall pharmacological profile.
Troubleshooting Guide
Solubility and Stock Solution Preparation
Poor aqueous solubility is a common challenge with this compound.
Problem: Compound precipitates out of solution during dilution in aqueous buffers for in vitro assays.
Possible Causes & Solutions:
-
Inadequate Primary Solvent: this compound is sparingly soluble in water. A polar aprotic solvent is required for the initial stock solution.
-
Solution:
-
For in vitro assays, perform serial dilutions from the DMSO stock into your aqueous assay buffer.
-
Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Problem: Difficulty preparing a stable formulation for in vivo studies.
Possible Causes & Solutions:
-
Vehicle Incompatibility: The compound's hydrophobicity requires a suitable vehicle for stable suspension or solubilization.
-
Solution:
-
For Oral Administration: A 0.4% (w/v) methylcellulose (B11928114) suspension has been successfully used in preclinical studies with guinea pigs, rats, and dogs.
-
For Intra-arterial/Intravenous Administration: Due to the risk of precipitation in the bloodstream, a solubilizing agent is necessary. A 45% solution of hydroxypropyl-β-cyclodextrin has been used for intra-arterial administration in feline models.[1]
-
In Vitro Assay Performance
Problem: High background or low signal-to-noise ratio in [³⁵S]GTPγS binding assays.
Possible Causes & Solutions:
-
Suboptimal GDP Concentration: GDP is crucial for reducing basal GTPγS binding. Too little GDP results in high background, while too much can inhibit the agonist-stimulated signal.
-
Solution: Titrate GDP in your assay buffer to find the optimal concentration. A starting point of 10-30 μM is common for NOP receptor assays.
-
-
Membrane Quality: Poor quality cell membranes (from improper preparation or storage) can lead to low receptor activity.
-
Solution: Prepare membranes from cells with high NOP receptor expression. Use a fresh preparation or ensure membranes are stored at -80°C in appropriate buffers and have not undergone multiple freeze-thaw cycles.
-
-
Insufficient G-protein Coupling:
-
Solution: Ensure the assay buffer contains sufficient Mg²⁺ (typically 5-10 mM) as it is essential for G-protein activation. The presence of NaCl (e.g., 100 mM) can also modulate agonist affinity and G-protein coupling.
-
Problem: Inconsistent results in cell-based functional assays.
Possible Causes & Solutions:
-
Cell Line Variability: Passage number can affect receptor expression and signaling.
-
Solution: Use cells with a consistent and low passage number. Regularly check receptor expression levels.
-
-
Compound Stability in Media: The compound may degrade or adsorb to plasticware over the course of a long incubation.
-
Solution: While specific stability data for this compound is unavailable, it is good practice to minimize the time the compound spends in aqueous media before being added to cells. Include a vehicle control to monitor for any time-dependent effects.
-
In Vivo Experiment Interpretation
Problem: Discrepancy between in vitro potency and in vivo efficacy.
Possible Causes & Solutions:
-
Pharmacokinetics and Metabolism: As mentioned, this compound has a complex pharmacokinetic profile and is extensively metabolized.
-
Solution: The observed in vivo effect may be due to a combination of the parent compound and one or more active metabolites. Consider performing pharmacokinetic studies to measure plasma and tissue concentrations of both the parent drug and its major metabolites if possible.
-
-
Route of Administration: The bioavailability of this compound can vary significantly depending on the dosing vehicle and route of administration.
-
Solution: Be consistent with the formulation and route of administration. If switching from oral to parenteral routes, a complete dose-response study is necessary.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| NOP Receptor | 4.6 ± 0.61 nM | Human (CHO cells) | [1] |
| MOP Receptor | 971 ± 101 nM | Human (CHO cells) | [1] |
| KOP Receptor | 816 ± 127 nM | Human (CHO cells) | [1] |
| DOP Receptor | >10,000 nM | Human (CHO cells) | [1] |
| Functional Activity | |||
| [³⁵S]GTPγS EC₅₀ | 79 ± 12 nM | Human NOP (CHO cells) | |
| Preclinical In Vivo Dosing | |||
| Oral Antitussive Dose | 0.01–1 mg/kg | Guinea Pig | [1][2] |
| Oral Abuse Liability Test Dose | 10 mg/kg | Rat | [1][2] |
| Intra-arterial Antitussive Dose | 0.001–0.3 mg/kg | Cat | [1] |
| Human Clinical Dosing | |||
| Oral Dose in Cough Trials | 100 mg (twice daily) | Human |
Key Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for NOP Receptor Activation
This protocol is a general guideline adapted for this compound based on standard practices for GPCR functional assays.
1. Materials:
-
Cell membranes expressing the human NOP receptor.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
This compound stock solution (10 mM in DMSO).
-
GDP stock solution (10 mM in dH₂O).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Unlabeled GTPγS for non-specific binding determination.
-
96-well filter plates (e.g., GF/B).
-
Scintillation fluid.
2. Method:
-
Prepare serial dilutions of this compound in assay buffer from the DMSO stock.
-
In a 96-well plate, combine:
-
50 µL of cell membranes (5-10 µg protein/well).
-
50 µL of this compound dilution (or vehicle for basal binding, or a saturating concentration of a known full agonist for maximal stimulation).
-
50 µL of GDP solution (final concentration 10-30 µM).
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration over the filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Analyze the data by subtracting non-specific binding and plotting the specific binding against the log of the agonist concentration.
Protocol 2: Preparation of Oral Suspension for Animal Dosing
1. Materials:
-
This compound powder.
-
Methylcellulose.
-
Sterile water.
-
Mortar and pestle or homogenizer.
2. Method:
-
Calculate the required amount of this compound and methylcellulose for the desired final concentration and volume. For a 0.4% methylcellulose suspension, use 4 mg of methylcellulose per 1 mL of water.
-
Weigh the this compound powder.
-
Prepare the 0.4% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring or vortexing until fully dissolved. This may take some time.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing or homogenizing until a uniform suspension is achieved.
-
Administer the suspension via oral gavage at the desired dose volume. Ensure the suspension is well-mixed before each administration.
Visualizations
Caption: Signaling pathway of this compound via the NOP receptor.
Caption: Troubleshooting workflow for common this compound experimental issues.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of two novel metabolites of this compound, a nociceptin/orphanin FQ peptide receptor agonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SCH 486757 Concentration in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SCH 486757, a selective Nociceptin/Orphanin FQ (NOP) receptor agonist, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor. Upon binding, it activates the receptor, leading to downstream signaling cascades. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. This activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: Based on its known binding affinity and functional potency, a good starting point for this compound concentration is to perform a dose-response curve ranging from 1 nM to 1 µM. This compound has a binding affinity (Ki) for the human NOP receptor of approximately 4.6 ± 0.61 nM and an EC50 of 79 ± 12 nM in functional assays measuring [35S]GTPγS binding. The optimal concentration will ultimately depend on the specific cell line, the assay readout, and the experimental conditions.
Q3: What cell lines are suitable for assays with this compound?
A3: The primary requirement for a suitable cell line is the expression of the NOP receptor. This can be endogenous expression or through recombinant expression in cell lines such as HEK293 or CHO cells, which are commonly used for studying GPCRs. It is crucial to verify NOP receptor expression and functionality in your chosen cell line before initiating experiments with this compound.
Q4: What are the potential off-target effects of this compound?
A4: this compound is highly selective for the NOP receptor over classical opioid receptors (MOP, KOP, and DOP). However, as with any pharmacological agent, off-target effects can occur, particularly at high concentrations. It is advisable to perform counter-screening against relevant targets if off-target effects are a concern for your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low response to this compound | 1. Low or no NOP receptor expression in the cell line.2. Inactive compound.3. Suboptimal assay conditions (e.g., incubation time, temperature).4. Insufficient compound concentration. | 1. Verify NOP receptor expression using techniques like qPCR, Western blot, or flow cytometry.2. Confirm the identity and purity of your this compound stock. Prepare fresh dilutions.3. Optimize assay parameters. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr) to determine the optimal incubation time.4. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 10 µM), while being mindful of potential cytotoxicity. |
| High background signal or assay variability | 1. Cell health issues (e.g., over-confluence, contamination).2. Inconsistent cell seeding.3. Compound precipitation.4. Edge effects in the microplate. | 1. Ensure cells are healthy and in the exponential growth phase. Regularly test for mycoplasma contamination.2. Use a consistent cell seeding protocol and ensure a homogenous cell suspension.3. Check the solubility of this compound in your assay buffer. The use of a small percentage of DMSO (typically <0.1%) is common, but the final concentration should be tested for effects on cell viability and the assay readout.4. To minimize edge effects, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media. |
| Unexpected cytotoxicity | 1. High concentration of this compound.2. Solvent (e.g., DMSO) toxicity.3. Extended incubation time. | 1. Determine the cytotoxic profile of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®). Use concentrations well below the cytotoxic threshold for functional assays.2. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.3. Reduce the incubation time to the minimum required to observe a robust functional response. |
Quantitative Data Summary
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species | Assay System | Reference |
| Binding Affinity (Ki) | 4.6 ± 0.61 nM | Human | CHO cells expressing NOP receptor | |
| Functional Potency (EC50) | 79 ± 12 nM | Human | [35S]GTPγS binding in CHO cell membranes |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a cAMP Assay
This protocol provides a general framework for determining the dose-dependent effect of this compound on cAMP levels in a cell line expressing the NOP receptor.
1. Cell Preparation:
-
Seed cells expressing the NOP receptor in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a suitable assay buffer to create a range of concentrations (e.g., 10X final concentration). A typical concentration range to test would be from 10 µM down to 10 pM.
3. Assay Procedure:
-
On the day of the assay, wash the cells once with a serum-free medium or a suitable assay buffer.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to the assay buffer to prevent cAMP degradation, and pre-incubate the cells for 15-30 minutes.
-
Add the various dilutions of this compound to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (e.g., a known NOP receptor agonist).
-
Immediately stimulate the cells with forskolin (B1673556) (a direct activator of adenylyl cyclase) to induce cAMP production. The concentration of forskolin should be optimized beforehand to produce a submaximal response.
-
Incubate for the optimized duration (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
4. Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Visualizations
Caption: NOP Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for Optimizing this compound Concentration.
Technical Support Center: SCH 486757 Stability in Solution and Storage
This technical support hub provides essential guidance for researchers, scientists, and drug development professionals on the stability and proper handling of SCH 486757. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C in a dry, dark environment. For short-term use, spanning days to weeks, storage at 0 - 4°C is acceptable. When stored correctly, the compound is reported to have a shelf life of over two years.[1]
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers for experiments.
Q3: What is the best way to store stock solutions?
-
Aliquot: To avoid multiple freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into single-use vials.
-
Temperature: Store stock solutions at -20°C for routine use and consider -80°C for long-term archival purposes.
-
Moisture: Ensure vials are tightly sealed. DMSO is hygroscopic and can absorb moisture from the air, which may affect compound stability.
Q4: My compound precipitated after diluting my DMSO stock into an aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common challenge with hydrophobic compounds. Here are some steps to troubleshoot this issue:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your assay, if possible.
-
Gentle Re-solubilization: Try gently warming the solution or using a sonicator or vortex mixer to help redissolve the precipitate.
-
pH Adjustment: The solubility of tropane (B1204802) alkaloids, the chemical class of this compound, can be pH-dependent. Adjusting the pH of your aqueous buffer may improve solubility. For many tropane alkaloids, a lower pH increases solubility.
Q5: Are there any known degradation pathways for this compound?
Metabolic studies in humans have indicated that this compound undergoes extensive metabolism. A specific metabolic degradation pathway identified involves the loss of a carbon-carbon bridge from the tropane moiety, resulting in the formation of a substituted pyridinium (B92312) compound. It is crucial to understand that this is a biological transformation and may not represent the primary degradation pathway in solution under typical experimental conditions.
Troubleshooting Guide
Problem: You are observing inconsistent or unexpected results in your experiments involving this compound. This could be a sign of compound degradation.
The following workflow can help you diagnose and address potential stability issues.
Caption: Troubleshooting workflow for inconsistent results.
Data Presentation
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Additional Notes |
| Short-term | 0 - 4°C | Days to Weeks | Store in a dry and dark environment. |
| Long-term | -20°C | Months to Years | Store in a dry and dark environment. Shelf life is greater than 2 years if stored properly.[1] |
Table 2: Solubility of this compound
| Solvent | Solubility Information |
| DMSO | Soluble.[1] |
| Aqueous Buffers | Solubility may be limited and is likely pH-dependent. |
Experimental Protocols
Protocol: General Forced Degradation Study for this compound
To proactively understand the stability of this compound in your experimental conditions, a forced degradation study is recommended. This will help identify conditions that may lead to degradation and the formation of impurities.
Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade DMSO, acetonitrile, methanol, and water
-
A range of buffers (e.g., pH 2, 7, and 9)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
A calibrated HPLC or LC-MS system with a suitable column
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a precise concentration (e.g., 10 mg/mL).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 N HCl and incubate at a controlled temperature (e.g., 40°C).
-
Basic Hydrolysis: Dilute the stock solution in 0.1 N NaOH and incubate under the same conditions as the acidic hydrolysis.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ and incubate at room temperature.
-
Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose an aliquot of the stock solution to a controlled UV light source.
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Preparation for Analysis: Prior to analysis, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
-
Data Interpretation: Quantify the amount of intact this compound remaining at each time point. If degradation is observed, characterize the degradation products using mass spectrometry.
Visualized Degradation Pathways
Caption: Known and potential degradation pathways for this compound.
References
SCH 486757 Technical Support Center: Investigating Potential Off-Target Effects
Welcome to the technical support center for SCH 486757. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the known receptor selectivity of this compound?
A1: this compound is a high-affinity agonist for the Nociceptin/Orphanin FQ (NOP) receptor. Preclinical studies have demonstrated its high selectivity for the human NOP receptor over classical opioid receptors, including the mu (MOP), kappa (KOP), and delta (DOP) opioid receptors.[1] In broader screening panels, this compound did not exhibit significant affinity for a wide variety of other receptors and ion channels at a concentration of 10 μM.[1]
Q2: What are the reported side effects of this compound in clinical trials, and could they be due to off-target effects?
A2: In human clinical trials for cough, the primary reported side effects of this compound were somnolence and gastrointestinal disturbances.[2] These adverse effects ultimately limited the maximum tolerable dose and led to the discontinuation of its clinical development for this indication.[2][3] While these effects could theoretically be due to off-target activities, they are also consistent with the known distribution and function of the NOP receptor in the central nervous system and the gastrointestinal tract. Therefore, these are more likely on-target effects.
Q3: Are there any other reported potential off-target or unexpected effects in preclinical studies?
A3: Preclinical studies in female rats indicated that this compound could impact fertility and embryonic development. These effects were associated with decreases in progesterone, estradiol, and/or luteinizing hormone.[4] The precise mechanism for these hormonal changes has not been fully elucidated and could potentially involve off-target interactions, although an on-target effect on the hypothalamic-pituitary-gonadal axis via NOP receptor activation cannot be ruled out.
Troubleshooting Guide: Unexpected Experimental Results
If you are observing unexpected results in your experiments with this compound, consider the following troubleshooting steps to investigate potential off-target effects:
-
Problem: Observation of a cellular or physiological response that is not consistent with known NOP receptor signaling.
-
Troubleshooting Step 1: Use a NOP Receptor Antagonist. To confirm that the observed effect is mediated by the NOP receptor, pre-treat your experimental system with a selective NOP receptor antagonist, such as J-113397, before administering this compound.[1][5] If the antagonist blocks the effect, it is likely an on-target effect. If the effect persists, it may be off-target.
-
Troubleshooting Step 2: Test Structurally Unrelated NOP Agonists. Use other NOP receptor agonists with different chemical scaffolds to see if they replicate the effect. If they do, it strengthens the evidence for an on-target effect.
-
Troubleshooting Step 3: Assess Cellular Health. At high concentrations, compounds can induce non-specific effects due to cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations of this compound used in your experiments.
-
-
Problem: Discrepancy between in vitro and in vivo results.
-
Troubleshooting Step 1: Consider Metabolites. this compound is metabolized in vivo.[6] It is possible that a metabolite, rather than the parent compound, is responsible for the observed effect. In a first-in-human study, two major metabolites (M27 and M34) were identified in plasma and urine.[6] If possible, synthesize and test these metabolites directly in your in vitro assays.
-
Troubleshooting Step 2: Evaluate Pharmacokinetics and Tissue Distribution. The concentration of this compound may vary significantly between different tissues. Ensure that the concentrations used in your in vitro experiments are relevant to the in vivo concentrations in the tissue of interest.
-
Quantitative Data Summary
The following tables summarize the binding affinities and selectivity of this compound for various receptors.
Table 1: Binding Affinity (Ki) of this compound for Opioid Receptors
| Receptor | Ki (nM) | Selectivity vs. NOP |
| Human NOP | 4.6 ± 0.61 | - |
| Human MOP | 971 | 211-fold |
| Human KOP | 590 | 128-fold |
| Human DOP | 14750 | 3206-fold |
Data sourced from McLeod et al. (2010).[1]
Table 2: Binding Affinity (Ki) of this compound for NOP Receptors from Different Species
| Species | Ki (nM) |
| Human | 4.6 ± 0.61 |
| Rat | 3.8 ± 0.3 |
| Guinea Pig | 5.3 ± 0.9 |
| Dog | 4.2 ± 0.4 |
Data sourced from McLeod et al. (2010).[1]
Key Experimental Protocols
Protocol 1: Receptor Binding Assay
This protocol outlines a general method for determining the binding affinity of this compound to cell membranes expressing the receptor of interest.
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.
-
Binding Reaction: In a microplate, combine the membrane preparation, a radiolabeled ligand for the target receptor (e.g., [³H]-Nociceptin for the NOP receptor), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Capsaicin-Induced Cough Model in Guinea Pigs
This in vivo protocol is used to assess the antitussive efficacy of this compound.
-
Animal Acclimatization: Acclimate male Hartley guinea pigs to the experimental environment.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) at desired doses (e.g., 0.01–1 mg/kg).[1]
-
Cough Induction: At various time points post-drug administration (e.g., 2, 4, and 6 hours), place the animals in a whole-body plethysmograph and expose them to an aerosolized solution of capsaicin (B1668287) (e.g., 10 μM) for a fixed duration.[1]
-
Cough Recording: Record the number of coughs during the exposure period using a specialized data acquisition system that can distinguish coughs from other respiratory events.
-
Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle-treated control group. Calculate the percentage inhibition of cough.
Visualizations
Caption: NOP Receptor Signaling Pathway Activated by this compound.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The efficacy of a NOP1 agonist (SCH486757) in subacute cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of two novel metabolites of this compound, a nociceptin/orphanin FQ peptide receptor agonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of SCH 486757 in vivo
This technical support center provides troubleshooting guides and frequently asked questions for researchers using SCH 486757 in in vivo experiments.
Important Note on the Mechanism of Action of this compound
It is a common misconception that this compound is an inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) protein. Scientific literature indicates that This compound is a selective agonist of the Nociceptin/Orphanin FQ peptide (NOP) receptor , which is also known as the opioid receptor-like 1 (ORL1) receptor. It is not an NPC1L1 inhibitor. This agent was primarily investigated for its antitussive (cough-suppressing) properties.[1][2][3] The clinical development of this compound was discontinued (B1498344) due to a lack of efficacy in human trials and a narrow therapeutic window, with somnolence being a significant side effect.[4][5]
This guide is intended for researchers who may be using this compound in preclinical studies to investigate the NOP receptor system.
Troubleshooting Guide for In Vivo Experiments
Question: We are not observing the expected antitussive effect of this compound in our animal model. What could be the reason?
Answer:
Several factors could contribute to a lack of efficacy in preclinical in vivo models. Consider the following:
-
Dose Selection: Preclinical studies in guinea pigs have shown efficacy at doses ranging from 0.01 to 1 mg/kg, with maximal effect at 4 hours post-administration.[1][2] Ensure your dose is within the effective range for your chosen animal model.
-
Route of Administration: this compound has been shown to be orally active.[1] If using other routes, the pharmacokinetics may be altered, affecting the concentration of the compound at the target site.
-
Timing of Efficacy Measurement: The peak antitussive effect in guinea pigs was observed at 4 hours post-oral administration, with significant effects seen at 2 and 6 hours.[1] Efficacy measurements should be timed accordingly.
-
Animal Model: The expression and function of the NOP receptor can vary between species. The reported efficacy of this compound has been documented in guinea pigs and cats.[1][2][6]
-
Compound Stability and Formulation: Ensure the compound has been stored correctly and that the formulation is appropriate for the route of administration. For some in vivo studies, this compound was administered in a 45% hydroxypropyl-β-cyclodextrin vehicle.[1]
Question: Our animals are showing excessive sedation at doses where we expect to see an antitussive effect. How can we manage this?
Answer:
This is a known issue with this compound. The therapeutic window between the desired antitussive effect and sedation is narrow.[4][5]
-
Dose-Response Study: Conduct a careful dose-response study to identify a dose that provides a measurable antitussive effect with acceptable levels of sedation.
-
Alternative Agonists: If the side effects are unmanageable, consider exploring other NOP receptor agonists with a potentially wider therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective agonist for the Nociceptin/Orphanin FQ peptide (NOP) receptor.[1][2] It is a non-peptide, orally active compound.[1]
Q2: What is the binding affinity of this compound for the NOP receptor?
A2: this compound binds to the human NOP receptor with a Ki of approximately 4.6 nM.[1][2]
Q3: How selective is this compound for the NOP receptor over other opioid receptors?
A3: this compound shows significant selectivity for the NOP receptor over classical opioid receptors. The selectivity is approximately 211-fold over the mu-opioid receptor (MOP), 128-fold over the kappa-opioid receptor (KOP), and 3206-fold over the delta-opioid receptor (DOP).[1]
Q4: Was this compound effective in preclinical models?
A4: Yes, in preclinical studies using guinea pigs and cats, this compound was a potent and efficacious antitussive agent, with efficacy comparable to codeine and hydrocodone.[1][2][6]
Q5: Why was the clinical development of this compound halted?
A5: The development was terminated due to a lack of efficacy in human clinical trials for cough and a narrow therapeutic window, with somnolence being a dose-limiting side effect.[4][5]
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Ki (nM) |
| NOP | Human | 4.6 ± 0.61 |
| MOP | Human | 971 ± 134 |
| KOP | Human | 589 ± 77 |
| DOP | Human | 14747 ± 2118 |
| Data from reference[1] |
Table 2: In Vivo Antitussive Efficacy of this compound in Guinea Pigs
| Dose (mg/kg, p.o.) | Time Post-Dose (hours) | Cough Suppression (%) | ED50 (mg/kg) |
| 0.01 - 1 | 2 | Variable | - |
| 0.01 - 1 | 4 | Up to 66 ± 6 | 0.04 |
| 0.01 - 1 | 6 | Variable | - |
| Data from reference[1] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of the NOP receptor activated by this compound.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCH-486757 - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. The efficacy of a NOP1 agonist (SCH486757) in subacute cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with SCH 486757
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with SCH 486757.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor.[1][2][3] Its primary mechanism of action is to suppress cough by activating NOP receptors.[1][4] It has demonstrated efficacy in preclinical models of cough.[1][2][4]
Q2: What are the expected results in a preclinical cough model?
A2: In preclinical studies, such as the capsaicin-induced cough model in guinea pigs, oral administration of this compound is expected to produce a dose-dependent reduction in cough frequency.[1][2][4] The antitussive effect is expected to be significant and comparable to that of other antitussive agents like codeine and dextromethorphan.[1][4]
Q3: Were there any unexpected outcomes in human clinical trials?
A3: Yes. In a Phase II clinical trial for patients with post-viral cough, this compound did not show a significant improvement in cough frequency or severity compared to codeine or a placebo.[5] Additionally, higher doses were associated with side effects such as somnolence and gastrointestinal disturbances, which limited further dose escalation.[5]
Q4: Are there any known off-target effects of this compound?
A4: Preclinical studies have shown that this compound is highly selective for the NOP receptor over classical opioid receptors (MOP, KOP, and DOP).[1] However, at high doses in female rats (≥20 mg/kg), this compound has been observed to cause abnormal estrous cycles and decreased fertility, which were associated with lower levels of luteinizing hormone (LH), progesterone (B1679170) (P4), and estradiol (B170435) (E2).[4]
Troubleshooting Experimental Results
Problem 1: Lack of Efficacy in a Preclinical Cough Model
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Verify the dose-response relationship. The reported effective dose (ED50) in guinea pigs is 0.04 mg/kg four hours after oral administration.[1] |
| Timing of Measurement | The maximum efficacy of this compound in the guinea pig capsaicin (B1668287) cough model was observed at 4 hours post-administration.[1] Ensure that the timing of your measurements aligns with the pharmacokinetic profile of the compound. |
| Route of Administration | The compound has been shown to be orally active.[1] If using a different route, the dosage and timing may need to be adjusted. |
| Antagonism | The antitussive effects of this compound can be blocked by the NOP receptor antagonist J113397.[1][2][4] Ensure that no NOP receptor antagonists are present in your experimental system. |
Problem 2: Observing Unexpected Behavioral or Physiological Effects
| Possible Cause | Troubleshooting Step |
| High Dosage | Unexpected effects on reproductive hormones and fertility have been reported at high doses in rats.[4] Consider reducing the dose to a range more consistent with its antitussive effects. |
| Off-Target Effects | While highly selective, the possibility of off-target effects at high concentrations cannot be entirely ruled out. Consider performing a broader screen for activity at other receptors if unexpected effects are consistently observed. |
| Metabolites | In humans, two unique metabolites (M27 and M34) have been identified.[6] While their circulating levels were found to be low, it is possible that species-specific metabolism could lead to active metabolites with different pharmacological profiles.[6] |
Quantitative Data Summary
Table 1: Binding Affinity and Selectivity of this compound
| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. Human NOP Receptor |
| Human NOP | 4.6 ± 0.61 | - |
| Human MOP | >1000 | 211-fold |
| Human KOP | >1000 | 128-fold |
| Human DOP | >1000 | 3206-fold |
Data from[1]
Table 2: Efficacy of this compound in the Guinea Pig Capsaicin-Induced Cough Model
| Dose (mg/kg, p.o.) | Time Post-Administration | Cough Suppression (%) |
| 0.01 - 1 | 2, 4, and 6 hours | Dose-dependent |
| ED50 at 4 hours | 4 hours | 0.04 mg/kg |
| 1 | Acute Dosing | 46 ± 9 |
| 1 | Chronic Dosing (5-day BID) | 40 ± 11 |
Experimental Protocols
1. NOP Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the NOP receptor.
-
Materials: Membranes from CHO cells expressing the human NOP receptor, [3H]-nociceptin (radioligand), this compound, assay buffer, filtration apparatus.
-
Method:
-
Incubate the cell membranes with varying concentrations of this compound and a fixed concentration of [3H]-nociceptin.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
2. Capsaicin-Induced Cough Model in Guinea Pigs
-
Objective: To evaluate the antitussive efficacy of this compound.
-
Animals: Male Hartley guinea pigs.
-
Method:
-
Administer this compound or vehicle orally at desired doses.
-
At a specified time post-administration (e.g., 4 hours), place the animals in a whole-body plethysmograph.
-
Expose the animals to an aerosolized solution of capsaicin to induce coughing.
-
Record the number of coughs over a set period.
-
Compare the number of coughs in the this compound-treated group to the vehicle-treated group to determine the percent cough suppression.
-
Visualizations
Caption: Signaling pathway of this compound via NOP receptor activation.
Caption: Workflow for the capsaicin-induced cough model.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCH-486757 - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of two novel metabolites of this compound, a nociceptin/orphanin FQ peptide receptor agonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating SCH 486757-Induced Somnolence in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering somnolence as a side effect of SCH 486757 administration in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced somnolence?
A1: this compound is a potent and selective agonist of the Nociceptin/Orphanin FQ (NOP) receptor.[1][2] The somnolence observed is a direct consequence of NOP receptor activation in the central nervous system. NOP receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[3] Their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), inhibition of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels.[1] This cascade of events ultimately results in neuronal hyperpolarization and a reduction in neuronal excitability in brain regions associated with wakefulness, leading to sedation and sleep.[3][4][5]
Q2: Are there any pharmacological agents that can be used to counteract this compound-induced somnolence?
A2: While specific studies on the mitigation of this compound-induced somnolence are not available, based on the known mechanisms of drug-induced sedation, psychostimulants such as caffeine (B1668208) and modafinil (B37608) are potential candidates for counteracting this effect.
-
Caffeine: Acts as a non-selective antagonist of adenosine (B11128) receptors (A1 and A2A).[2][6] Adenosine is a nucleoside that promotes sleep and sedation by inhibiting wake-promoting neurons. By blocking adenosine receptors, caffeine can increase neuronal activity and promote wakefulness.[2]
-
Modafinil: Is a wake-promoting agent with a complex mechanism of action. It is known to inhibit the dopamine (B1211576) transporter, leading to increased extracellular dopamine levels.[7] It also activates orexin-producing neurons in the hypothalamus and increases histamine (B1213489) release, both of which are crucial for maintaining wakefulness.[8][9]
It is important to note that the efficacy of these agents against NOP receptor-mediated somnolence needs to be experimentally validated.
Q3: How can I assess the level of somnolence in my animal models?
A3: Somnolence can be quantitatively and qualitatively assessed using a combination of behavioral and electrophysiological methods:
-
Behavioral Assessment:
-
Open Field Test: Reduced locomotor activity, increased time spent in the periphery (thigmotaxis), and decreased rearing frequency can indicate sedation.[10][11][12][13]
-
Forced Swim Test: Increased immobility time can be an indicator of sedation, although this test is primarily used for assessing depressive-like behavior.[1][14][15][16][17]
-
-
Electrophysiological Assessment:
-
Electroencephalography (EEG) and Electromyography (EMG): This is the gold standard for sleep/wake analysis. Somnolence is characterized by an increase in low-frequency, high-amplitude delta waves (1-4 Hz) in the EEG during non-rapid eye movement (NREM) sleep and a decrease in muscle tone (EMG amplitude).[18][19][20][21][22]
-
Troubleshooting Guides
Issue: Significant reduction in locomotor activity in the open field test after this compound administration.
Potential Cause: NOP receptor-mediated sedation.
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the sedative effect is dose-dependent by testing a range of this compound concentrations.
-
Pharmacological Reversal: Co-administer a potential mitigating agent, such as caffeine or modafinil, to assess if locomotor activity can be restored. See the experimental protocols below for suggested dose ranges.
-
Control for Motor Impairment: Use a rotarod test to distinguish between sedation and motor impairment. A sedated animal may still be able to perform on the rotarod, whereas an animal with motor impairment will not.
Issue: Increased immobility in the forced swim test, confounding antidepressant effect assessment.
Potential Cause: this compound-induced sedation is masking potential antidepressant-like effects.
Troubleshooting Steps:
-
Separate Sedation Assessment: Conduct an open field test or EEG/EMG recordings prior to the forced swim test to establish the sedative profile of the administered this compound dose.
-
Time-Course Analysis: Evaluate the time course of the sedative effect. It may be possible to conduct the forced swim test at a time point when the sedative effects have diminished, but the compound is still pharmacologically active for its primary purpose.
-
Co-administration with a Wake-Promoting Agent: Investigate if co-administration with a non-anxiogenic dose of a psychostimulant can reduce immobility without independently affecting depressive-like behavior. Careful validation of the psychostimulant's effect in the forced swim test is crucial.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for illustrative purposes, as direct experimental data for mitigating this compound-induced somnolence is not currently available. These tables are intended to serve as a template for organizing experimental results.
Table 1: Effect of Caffeine on this compound-Induced Reduction in Locomotor Activity in the Open Field Test (Mice)
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (%) |
| Vehicle | - | 1500 ± 120 | 15 ± 2 |
| This compound | 1 | 800 ± 95 | 8 ± 1.5 |
| This compound + Caffeine | 1 + 10 | 1250 ± 110# | 12 ± 1.8# |
| This compound + Caffeine | 1 + 20 | 1450 ± 130# | 14 ± 2# |
*p < 0.05 compared to Vehicle; #p < 0.05 compared to this compound alone. Data are presented as mean ± SEM.
Table 2: Effect of Modafinil on this compound-Induced Changes in Sleep Architecture (Rats) - EEG/EMG Analysis
| Treatment Group | Dose (mg/kg) | NREM Sleep Time (% of total time) | Wake Time (% of total time) | Delta Power in NREM (µV²) |
| Vehicle | - | 45 ± 3 | 50 ± 4 | 150 ± 15 |
| This compound | 1 | 65 ± 4 | 30 ± 3 | 250 ± 20* |
| This compound + Modafinil | 1 + 30 | 50 ± 3# | 45 ± 4# | 180 ± 18# |
| This compound + Modafinil | 1 + 60 | 46 ± 4# | 49 ± 5# | 160 ± 16# |
*p < 0.05 compared to Vehicle; #p < 0.05 compared to this compound alone. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Open Field Test for Assessing Sedation
Objective: To quantify locomotor activity and exploratory behavior as an index of sedation.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Video tracking software
-
This compound
-
Mitigating agents (e.g., caffeine, modafinil)
-
Vehicle control
-
Animal subjects (mice or rats)
Procedure:
-
Acclimate animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound, the mitigating agent, or vehicle control via the appropriate route (e.g., intraperitoneal, oral gavage).
-
At the desired time point post-administration, gently place the animal in the center of the open field arena.
-
Record the animal's activity for a predefined duration (e.g., 10-20 minutes) using the video tracking system.
-
Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery, and number of rearing events.
-
Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Protocol 2: EEG/EMG Recording for Sleep/Wake Analysis
Objective: To provide a detailed analysis of sleep architecture and identify changes indicative of somnolence.
Materials:
-
Stereotaxic apparatus
-
EEG and EMG electrodes
-
Data acquisition system for electrophysiological recordings
-
Sleep scoring software
-
Animal subjects (rats or mice)
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant EEG electrodes over the cortex (e.g., frontal and parietal) and EMG electrodes into the nuchal muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animal to recover from surgery for at least one week.
-
-
Habituation and Baseline Recording:
-
Habituate the animal to the recording chamber and tether for 2-3 days.
-
Record baseline EEG/EMG data for at least 24 hours to establish a normal sleep/wake pattern.
-
-
Drug Administration and Recording:
-
Administer this compound, the mitigating agent, or vehicle control.
-
Record EEG/EMG data continuously for a specified period (e.g., 6-24 hours).
-
-
Data Analysis:
-
Score the recorded data into wake, NREM sleep, and REM sleep epochs using sleep scoring software.
-
Analyze parameters such as the total time spent in each state, the latency to sleep onset, and the power spectrum of the EEG (specifically delta power during NREM sleep).
-
Visualizations
Caption: Signaling pathway of this compound-induced somnolence.
Caption: Workflow for assessing mitigation of somnolence.
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Activation of the nociceptin/orphanin-FQ receptor promotes NREM sleep and EEG slow wave activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Caffeine - Wikipedia [en.wikipedia.org]
- 7. Action of modafinil – increased motivation via the dopamine transporter inhibition and D1 receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anilocus.com [anilocus.com]
- 12. researchgate.net [researchgate.net]
- 13. Open field test for mice [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 16. researchgate.net [researchgate.net]
- 17. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methodological standards and interpretation of video-EEG in adult control rodents. A TASK1-WG1 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sleep and EEG Phenotyping in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. universityofgalway.ie [universityofgalway.ie]
SCH 486757 experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of SCH 486757, a selective Nociceptin/Orphanin FQ (NOP) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] Its primary mechanism of action is to bind to and activate NOP receptors, which are G protein-coupled receptors involved in a variety of physiological processes, including pain modulation and the cough reflex. This compound has been primarily investigated for its antitussive (cough-suppressing) properties.
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for the human NOP receptor over classical opioid receptors (MOP, KOP, and DOP).[2] This selectivity is crucial for minimizing off-target effects commonly associated with opioid-based antitussives.[2]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. When preparing solutions, it is advisable to make them fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for short periods.
Q4: What vehicles can be used to dissolve and administer this compound for in vivo studies?
A4: For oral administration in preclinical models such as guinea pigs and rats, this compound has been successfully suspended in a 0.4% (w/v) methylcellulose (B11928114) solution. For intra-arterial administration in feline models, a 45% hydroxypropyl-β-cyclodextrin vehicle has been used.[2]
Troubleshooting Guides
In Vitro Experiments (e.g., Receptor Binding Assays, Functional Assays)
Q: I am not observing the expected potency (Ki or EC50) for this compound in my binding or functional assay. What could be the issue?
A: Several factors could contribute to this discrepancy. Consider the following troubleshooting steps:
-
Compound Integrity:
-
Action: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Control: Use a freshly prepared solution from a new aliquot or a newly weighed sample.
-
-
Assay Conditions:
-
Action: Ensure your assay buffer components, pH, and incubation times are appropriate for NOP receptor binding.
-
Control: Use a validated NOP receptor agonist as a positive control to confirm that the assay is performing as expected.
-
-
Cell Line and Receptor Expression:
-
Action: Confirm the expression level of the NOP receptor in your cell line (e.g., CHO, HEK293). Low receptor expression can lead to a reduced signal window.
-
Control: Perform a saturation binding experiment with a known NOP receptor radioligand to quantify the receptor density (Bmax).
-
-
Non-Specific Binding:
-
Action: High non-specific binding can mask the specific binding of this compound. Optimize the concentration of the radioligand and the washing steps.
-
Control: Include a condition with a high concentration of a known NOP receptor ligand to determine non-specific binding.
-
Q: I am observing a decrease in the maximal response (Emax) to this compound upon repeated stimulation in my functional assay. What is happening?
A: This phenomenon is likely due to NOP receptor desensitization, a common occurrence with G protein-coupled receptor agonists.
-
Mechanism: Prolonged or repeated exposure to an agonist can lead to receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent recruitment of β-arrestins. This uncouples the receptor from its G protein, leading to a diminished signaling response.[3]
-
Experimental Design to Minimize Desensitization:
-
Washout Periods: Implement adequate washout periods between agonist applications to allow for receptor resensitization. The duration of the washout will depend on the cell type and assay conditions and may need to be empirically determined.
-
Concentration Management: Use the lowest effective concentration of this compound to achieve the desired response without causing rapid and pronounced desensitization.
-
Time-Course Experiments: Conduct time-course experiments to understand the kinetics of desensitization in your specific assay system.
-
In Vivo Experiments (e.g., Capsaicin-Induced Cough Model)
Q: The antitussive effect of this compound in my guinea pig cough model is highly variable. What are the potential sources of this variability?
A: Variability in in vivo models can arise from several sources. Here are some key areas to investigate:
-
Animal-Related Factors:
-
Health Status: Ensure all animals are healthy and free from respiratory infections, which can affect their baseline cough reflex.
-
Acclimatization: Properly acclimate the animals to the experimental setup to reduce stress-induced variability.
-
-
Dosing and Formulation:
-
Vehicle Preparation: Ensure the 0.4% methylcellulose suspension is homogenous to guarantee consistent dosing. Vortex the suspension thoroughly before each administration.
-
Route of Administration: For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
-
Capsaicin (B1668287) Challenge:
-
Nebulizer Output: Calibrate the nebulizer to ensure a consistent output of the capsaicin aerosol.
-
Exposure Chamber: Maintain a consistent environment within the exposure chamber (e.g., airflow, temperature, humidity).
-
-
Data Acquisition and Analysis:
-
Blinding: Whenever possible, the experimenter counting the coughs should be blinded to the treatment groups to minimize bias.
-
Objective Measurement: If available, use a validated, objective system for cough detection to reduce subjective error.
-
Q: I am not seeing a significant antitussive effect of this compound, even at higher doses.
A: If you are confident in your experimental setup, consider the following:
-
Pharmacokinetics: The timing of the capsaicin challenge relative to this compound administration is critical. In guinea pigs, the maximum efficacy is observed around 4 hours post-oral administration.[2]
-
Receptor Desensitization: While less of a concern with acute dosing, chronic or very high doses could potentially lead to in vivo desensitization. A study has shown that this compound does not produce tolerance to its antitussive activity after a 5-day twice-daily dosing regimen, suggesting that tolerance may not readily develop.[4]
-
Confirmation of NOP Receptor Mediation: To confirm that the observed effect (or lack thereof) is mediated by the NOP receptor, you can use a selective NOP receptor antagonist, such as J-113397. Pre-treatment with a NOP antagonist should block the antitussive effect of this compound.[4]
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Ki (nM) |
| NOP | Human | 4.6 ± 0.61 |
| MOP | Human | 971 |
| KOP | Human | 589 |
| DOP | Human | >10,000 |
| Data synthesized from preclinical studies.[2] |
Table 2: In Vivo Antitussive Efficacy of this compound
| Animal Model | Challenge | Route of Administration | Dose Range | Maximum Inhibition |
| Guinea Pig | Capsaicin-induced cough | Oral | 0.01 - 1 mg/kg | ~50% |
| Cat | Mechanically-induced cough | Intra-arterial | 0.001 - 0.3 mg/kg | ~60% |
| Data synthesized from preclinical studies.[2][4] |
Experimental Protocols
NOP Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human NOP receptor.
-
[125I]-Nociceptin/Orphanin FQ (Radioligand).
-
This compound.
-
Nociceptin/Orphanin FQ (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA.
-
GF/B glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, [125I]-Nociceptin/Orphanin FQ (at a concentration close to its Kd), and either assay buffer (for total binding), a high concentration of unlabeled Nociceptin/Orphanin FQ (for non-specific binding), or the desired concentration of this compound.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the GF/B filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Capsaicin-Induced Cough Model in Guinea Pigs
Objective: To evaluate the antitussive efficacy of this compound.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
This compound.
-
Vehicle: 0.4% (w/v) methylcellulose in water.
-
Capsaicin solution (e.g., 30 µM in saline with 0.1% Tween 80).
-
Whole-body plethysmography chamber.
-
Nebulizer.
-
Sound recording and analysis equipment.
Procedure:
-
Fast the guinea pigs overnight with free access to water.
-
Administer this compound or vehicle orally by gavage at the desired dose.
-
At a predetermined time post-dosing (e.g., 2, 4, or 6 hours), place the guinea pig in the plethysmography chamber.
-
Expose the animal to aerosolized capsaicin for a fixed duration (e.g., 4 minutes).
-
Record the number of coughs during and immediately after the capsaicin challenge.
-
Analyze the data to determine the percent inhibition of cough compared to the vehicle-treated group.
Visualizations
Caption: Simplified signaling pathway of this compound via the NOP receptor.
Caption: Workflow for the in vivo antitussive efficacy testing of this compound.
Caption: Logical workflow for troubleshooting experimental variability with this compound.
References
- 1. SCH-486757 - Immunomart [immunomart.com]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility in SCH 486757 Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to improve the reproducibility of experiments involving SCH 486757, a selective nociceptin/orphanin FQ (NOP) receptor agonist. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, this guide aims to mitigate common sources of variability and promote more consistent and reliable results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
1. What is this compound and what is its primary mechanism of action?
This compound is a non-peptide, orally active, and selective agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] Its primary mechanism of action is to bind to and activate NOP receptors, which are G protein-coupled receptors (GPCRs). This activation triggers downstream signaling cascades that can modulate various physiological processes, including pain perception and the cough reflex.
2. What are the key in vitro pharmacological properties of this compound?
This compound exhibits high affinity and selectivity for the human NOP receptor. Key binding affinity values are summarized in the table below. In functional assays, it acts as a full agonist at the NOP receptor, stimulating guanosine (B1672433) 5'-[γ-thio]triphosphate ([³⁵S]GTPγS) binding.[1]
3. How should this compound be stored to ensure its stability?
For optimal stability, this compound should be stored as a solid at -20°C.[1] Stock solutions should be prepared fresh for each experiment whenever possible. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for a short period. Avoid repeated freeze-thaw cycles.
4. What are the known metabolites of this compound?
In human studies, two primary metabolites, M27 and M34, have been identified. These are formed through a loss of the C-C bridge from the tropane (B1204802) moiety, resulting in a substituted pyridinium (B92312) compound. While these metabolites can be detected in plasma and urine, their circulating levels are less than 5% of the parent drug.[2]
Troubleshooting Guides
This section provides solutions to potential issues that may arise during experimentation with this compound.
In Vitro Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no response in a GTPγS binding assay | Degraded this compound: Improper storage or multiple freeze-thaw cycles of the compound or stock solution. | Prepare a fresh stock solution from solid compound. Ensure proper storage at -20°C. |
| Low receptor expression: The cell line used has a low density of NOP receptors. | Use a cell line known to express high levels of the NOP receptor or consider transient transfection to increase receptor expression. | |
| Suboptimal assay conditions: Incorrect concentrations of GDP, Mg²⁺, or NaCl in the assay buffer. | Optimize the concentrations of these components as they can significantly impact G protein coupling and assay signal. | |
| High variability between replicate wells in a calcium mobilization assay | Uneven cell plating: Inconsistent cell numbers across the plate. | Ensure a homogenous cell suspension and use a multichannel pipette for even cell distribution. |
| Compound precipitation: this compound may precipitate at high concentrations in aqueous buffers. | Check the solubility of this compound in your assay buffer. Consider using a low percentage of DMSO to aid solubility, ensuring the final DMSO concentration does not affect the cells. | |
| Cell health: Cells are unhealthy or have been passaged too many times. | Use cells within a consistent and low passage number range. Ensure cells are healthy and not overgrown before starting the assay. | |
| Inconsistent EC₅₀ values across experiments | Biased agonism: this compound may exhibit biased agonism, preferentially activating certain signaling pathways over others. Different assay readouts (e.g., G protein activation vs. β-arrestin recruitment) can yield different potency values. | Be consistent with the assay platform and readout used for potency determination. If comparing data across different assays, be aware that potency values may differ due to biased agonism. |
| Variation in reagent preparation: Inconsistent preparation of buffers, agonist dilutions, or cell densities. | Standardize all reagent preparation procedures and use freshly prepared dilutions for each experiment. |
In Vivo Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Lack of antitussive effect in the capsaicin-induced cough model | Incorrect dosage or administration: The dose of this compound may be too low, or the route of administration may not be optimal. | Perform a dose-response study to determine the optimal effective dose. Ensure the compound is properly formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). For oral administration, a suspension in 0.4% (w/v) methylcellulose (B11928114) has been used.[3] |
| Timing of administration: The time between drug administration and capsaicin (B1668287) challenge is critical. | The maximum antitussive effect of orally administered this compound in guinea pigs has been observed at 4 hours post-administration.[1] Optimize the timing of the capsaicin challenge relative to this compound administration. | |
| Habituation to capsaicin: Repeated exposure of animals to capsaicin can lead to tachyphylaxis (reduced response). | Ensure an adequate washout period between experiments. | |
| Unexpected behavioral side effects in animals | Off-target effects: Although selective, at high concentrations, this compound may interact with other receptors. | Use the lowest effective dose determined from a dose-response study. |
| Vehicle effects: The vehicle used to dissolve or suspend this compound may have its own effects. | Always include a vehicle-treated control group to account for any effects of the vehicle. |
Data Presentation
In Vitro Binding Affinities of this compound
| Receptor | Species | Kᵢ (nM) | Reference |
| NOP | Human | 4.6 ± 0.61 | [1] |
| MOP | Human | 971 ± 138 | [1] |
| KOP | Human | 819 ± 121 | [1] |
| DOP | Human | >10,000 | [1] |
In Vitro Functional Activity of this compound
| Assay | Cell Line | Parameter | Value (nM) | Reference |
| [³⁵S]GTPγS Binding | CHO-hNOP | EC₅₀ | 79 ± 12 | [1] |
In Vivo Antitussive Efficacy of this compound
| Animal Model | Route of Administration | ED₅₀ (mg/kg) | Time of Max Effect | Reference |
| Guinea Pig Capsaicin-Induced Cough | Oral | 0.04 | 4 hours | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound. These should be considered as templates and may require optimization for specific laboratory conditions.
[³⁵S]GTPγS Binding Assay Protocol
Objective: To determine the potency and efficacy of this compound in stimulating G protein activation at the NOP receptor.
Materials:
-
Membranes from cells expressing the NOP receptor (e.g., CHO-hNOP)
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation proximity assay (SPA) beads
-
96-well microplates
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound dilutions or vehicle
-
Cell membranes (typically 5-20 µg of protein per well)
-
GDP (to a final concentration of 10-30 µM)
-
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM).
-
Incubate for 60 minutes at room temperature with gentle shaking.
-
Terminate the reaction by adding SPA beads.
-
Seal the plate and centrifuge at 150 x g for 5 minutes.
-
Measure the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Guinea Pig Capsaicin-Induced Cough Model Protocol
Objective: To evaluate the in vivo antitussive efficacy of this compound.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
This compound
-
Vehicle (e.g., 0.4% w/v methylcellulose)
-
Capsaicin solution (e.g., 30 µM in 10% ethanol/90% saline)
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Acclimatize the guinea pigs to the plethysmograph chambers daily for at least 3 days prior to the experiment.
-
On the day of the experiment, administer this compound or vehicle orally at the desired doses and volumes.
-
At a predetermined time after drug administration (e.g., 2, 4, or 6 hours), place the animals in the plethysmograph chambers.
-
Expose the animals to an aerosol of capsaicin generated by a nebulizer for a fixed period (e.g., 5 minutes).
-
Record the number of coughs during the exposure period. Coughs are identified by their characteristic sound and pressure changes in the plethysmograph.
-
Remove the animals from the chambers.
Data Analysis:
-
Calculate the mean number of coughs for each treatment group.
-
Express the data as a percentage of inhibition compared to the vehicle-treated group.
-
Determine the ED₅₀ value by fitting the dose-response data to a non-linear regression model.
Mandatory Visualizations
NOP Receptor Signaling Pathway
Caption: NOP Receptor Signaling Pathway Activated by this compound.
Experimental Workflow for In Vivo Antitussive Assay
Caption: Workflow for the Guinea Pig Capsaicin-Induced Cough Model.
Troubleshooting Logic for Inconsistent In Vitro Results
Caption: Logical Flow for Troubleshooting Inconsistent In Vitro Data.
References
Technical Support Center: SCH 486757 and the Guinea Pig Cough Model
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the guinea pig cough model to evaluate the antitussive potential of SCH 486757.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My results show significant cough suppression with this compound in the capsaicin-induced guinea pig model, but this doesn't align with human clinical trial outcomes. Why might this be?
A1: This is a critical observation and highlights a significant limitation of the preclinical model. Several factors may contribute to this discrepancy:
-
Different Cough Mechanisms: The capsaicin-induced cough model in guinea pigs primarily assesses the C-fiber mediated cough reflex.[1][2] Pathological cough in humans, such as post-viral cough, may involve different or more complex mechanisms that are not fully recapitulated by this model.[3][4]
-
Species Differences: The neurophysiology of the cough reflex can vary between guinea pigs and humans.[5] While the guinea pig is a classical model, inherent differences in receptor distribution, metabolism, and off-target effects can lead to divergent outcomes.
-
Dose-Limiting Side Effects in Humans: In human trials, the maximum tolerated dose of this compound was limited by side effects such as somnolence and gastrointestinal disturbances.[2][6] It's possible that the doses showing efficacy in guinea pigs are not achievable in humans, thus limiting the translatability of the preclinical findings.
Q2: I am observing variability in the cough response of my guinea pigs to the tussive agent. What could be the cause?
A2: Variability in cough response is a common challenge. Consider the following potential sources:
-
Animal-Specific Factors: The use of specific pathogen-free (SPF) animals has been shown to result in a significantly increased cough threshold compared to wild-type animals, potentially altering the response to tussive agents.[7] Additionally, there may be sex-based differences in cough sensitivity, although some studies have found no statistical difference.[5]
-
Experimental Conditions: The method of tussive agent delivery (e.g., aerosol inhalation vs. laryngeal microinjection) can influence the results.[8][9] Repeated exposure to citric acid via inhalation can lead to a rapid decrease in responsiveness, whereas microinjection may allow for repeated challenges.[8]
-
Environmental Factors: Even a cold environment has been shown to aggravate cough hyperreactivity in guinea pigs.[10] Ensure your experimental environment is stable and consistent.
Q3: Should I use capsaicin (B1668287) or citric acid to induce cough when testing this compound?
A3: The choice of tussive agent can impact your results as they may act on different sensory nerve subtypes.
-
Capsaicin: Primarily activates C-fibers to induce cough.[1][2] this compound has demonstrated efficacy in suppressing capsaicin-induced cough.[11][12]
-
Citric Acid: Can stimulate both C-fibers and Aδ-fibers.[10] Interestingly, desensitization of C-fibers with capsaicin abolishes the cough response to inhaled citric acid, but not to citric acid microinjected into the larynx, suggesting the latter may involve Aδ-fibers.[9] Using both agents could provide a more comprehensive understanding of the compound's mechanism of action.
Q4: I am not seeing a dose-dependent effect of this compound. What could be the issue?
A4: If you are not observing a clear dose-response relationship, consider these points:
-
Dose Range: Ensure your selected dose range is appropriate. Preclinical studies have shown that this compound suppresses cough in guinea pigs at doses between 0.01-1 mg/kg.[1][11]
-
Pharmacokinetics: Review the pharmacokinetic profile of this compound in guinea pigs. The maximum efficacy in the capsaicin cough model was observed at 4 hours post-oral administration.[1][11] Your time points for observation should align with the peak plasma concentration of the drug.
-
Vehicle and Route of Administration: The vehicle used to dissolve this compound and the route of administration can affect its bioavailability and subsequent efficacy. Ensure consistent and appropriate administration for all animals.
Quantitative Data Summary
Table 1: Efficacy of Orally Administered this compound in the Guinea Pig Capsaicin Cough Model
| Dose (mg/kg) | Time Post-Administration (hours) | Cough Inhibition (%) |
| 1 | 2 | 46 ± 9 |
| 1 | 4 | Not specified, but maximum efficacy observed |
| 1 | 6 | Not specified, but still effective |
| 3.0 | Not specified | Blocked by NOP receptor antagonist J113397 |
Data from multiple preclinical studies.[1][11][12]
Table 2: Comparison of this compound Efficacy with Other Antitussives in the Guinea Pig Capsaicin Cough Model
| Compound | Maximum Efficacy |
| This compound | Equivalent to Codeine, Hydrocodone, Dextromethorphan, and Baclofen |
Based on observations at 4 hours post-oral administration.[1][11]
Experimental Protocols
Citric Acid-Induced Cough Model in Conscious Guinea Pigs
-
Animal Acclimatization: House guinea pigs in a controlled environment and allow for an adaptation period.
-
Apparatus: Place conscious, unrestrained guinea pigs individually in a whole-body plethysmograph.
-
Cough Induction: Expose the animals to an aerosol of citric acid (e.g., 0.4 M) for a defined period (e.g., 3-10 minutes).[10][13] The aerosol can be generated using a jet nebulizer.
-
Data Recording: Record the number of coughs during and after the exposure period. Coughs can be identified by characteristic changes in respiratory flow and sound.[13]
-
Drug Administration: Administer this compound or vehicle orally at a specified time before the citric acid challenge.
Capsaicin-Induced Cough Model in Guinea Pigs
-
Animal and Apparatus: Follow the same initial steps as the citric acid model for animal acclimatization and placement in the plethysmograph.
-
Cough Induction: Expose the animals to an aerosol of capsaicin (e.g., 10 µM) for a set duration (e.g., 7 minutes).[14]
-
Data Recording: Monitor and count the number of coughs during and after the capsaicin challenge.
-
Drug Administration: Orally administer this compound or vehicle at predetermined time points (e.g., 2, 4, or 6 hours) before capsaicin exposure to assess the time-course of its antitussive effect.[1][11]
Visualizations
Caption: Signaling pathway of this compound in cough suppression.
Caption: Experimental workflow for the guinea pig cough model.
Caption: Limitations of the guinea pig cough model for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pre-clinical studies in cough research: Role of Transient Receptor Potential (TRP) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The efficacy of a NOP1 agonist (SCH486757) in subacute cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cough response in specific pathogen-free guinea pig animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Cold Environment Aggravates Cough Hyperreactivity in Guinea Pigs With Cough by Activating the TRPA1 Signaling Pathway in Skin [frontiersin.org]
- 11. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An advanced recording and analysis system for the differentiation of guinea pig cough responses to citric acid and prostaglandin E2 in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal models of cough: literature review and presentation of a novel cigarette smoke-enhanced cough model in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of SCH 486757: A Technical Support Center for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and address the lack of efficacy observed with SCH 486757 in clinical trials. Despite promising preclinical results as a NOP receptor agonist for cough suppression, the clinical translation of this compound was unsuccessful. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of the clinical trial data to aid researchers in navigating the complexities of NOP receptor pharmacology and antitussive drug development.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the investigation of this compound and similar compounds.
Q1: Why did this compound fail in clinical trials despite strong preclinical antitussive effects?
A1: The primary reason for the clinical failure of this compound was a lack of significant efficacy at doses that were tolerable to patients.[1][2] Preclinical studies in animal models, such as guinea pigs and cats, showed that this compound could effectively suppress cough.[3] However, in a key clinical trial (NCT00230230), this compound (100 mg twice daily) did not demonstrate a statistically significant improvement in cough severity or frequency compared to placebo in patients with subacute cough.[1][2] A major limiting factor was the dose-dependent induction of somnolence (drowsiness), which prevented the exploration of higher, potentially more effective, doses in humans.[1][2]
Q2: What are the key differences between the preclinical models and the human clinical trial that could explain the discrepant results?
A2: Several factors could contribute to the disconnect between preclinical and clinical outcomes:
-
Species-Specific Metabolism and Pharmacokinetics: The metabolism and pharmacokinetic profile of this compound may differ significantly between the animal species used in preclinical testing and humans. Unique human metabolites were identified for this compound, although their circulating levels were low.[4]
-
Differences in NOP Receptor Pharmacology: There could be subtle but significant differences in the pharmacology of the NOP receptor and its downstream signaling pathways between rodents, felines, and humans.
-
Off-Target Effects: While this compound is a selective NOP agonist, off-target effects at higher concentrations in humans could have contributed to the dose-limiting side effects, preventing the achievement of therapeutic concentrations at the target receptor.
-
Complexity of Human Cough: The underlying mechanisms of cough in human disease are complex and may not be fully recapitulated by the induced-cough models used in animals. The clinical trial focused on post-viral subacute cough, which may involve inflammatory and neuropathic components not fully addressed by NOP receptor agonism alone.
Q3: My experiments with a NOP agonist are showing inconsistent results. What are some potential troubleshooting steps?
A3: Inconsistent results with NOP agonists can stem from various experimental variables:
-
Compound Stability and Solubility: Ensure the compound is properly solubilized and stable in your experimental vehicle. Poor solubility can lead to inaccurate dosing and variable exposure.
-
Receptor Desensitization: Prolonged or high-concentration exposure to agonists can lead to receptor desensitization and downregulation, diminishing the observed effect. Consider time-course and dose-response experiments to characterize this.
-
Animal Model Variability: Factors such as the age, sex, and strain of the animals can influence the response to NOP agonists. Ensure consistency in your animal cohorts.
-
Assay Sensitivity: The sensitivity of your cough detection method (e.g., whole-body plethysmography, audio recording) is crucial. Calibrate and validate your equipment to ensure accurate and reproducible measurements.
Q4: Are there alternative approaches to targeting the NOP receptor for cough?
A4: Given the challenges with systemic NOP agonists, researchers are exploring alternative strategies:
-
Peripherally Restricted Agonists: Developing NOP agonists that do not cross the blood-brain barrier could potentially reduce centrally-mediated side effects like somnolence, allowing for higher systemic doses.
-
Biased Agonists: Investigating "biased" NOP agonists that preferentially activate certain downstream signaling pathways over others might separate the therapeutic antitussive effects from the pathways causing undesirable side effects.
-
Combination Therapy: Exploring the use of NOP agonists in combination with other antitussive agents acting on different pathways could provide synergistic effects at lower, more tolerable doses.
Clinical Trial Data Summary: this compound for Subacute Cough (NCT00230230)
The following tables summarize the key design and outcomes of the multicenter, double-blind, parallel-group clinical trial that evaluated the efficacy of this compound in patients with subacute cough.[1][2][5]
Table 1: Study Design and Patient Demographics
| Parameter | Description |
| Study Title | Comparison of this compound to Codeine and Placebo in Subjects With Persistent Postviral Cough |
| ClinicalTrials.gov ID | NCT00230230 |
| Study Design | Randomized, multicenter, parallel-group, double-blind, double-dummy, placebo- and active-controlled |
| Patient Population | 91 subjects with subacute cough (median duration 33 days) |
| Interventions | - this compound: 100 mg twice daily for 5 days- Codeine: 30 mg twice daily for 5 days- Placebo: Matched placebo twice daily for 5 days |
| Primary Outcome | Change in average cough severity score from baseline |
| Key Secondary Outcome | Change in objective daytime cough counts |
Table 2: Efficacy Outcomes
| Outcome | This compound (100 mg b.i.d.) | Codeine (30 mg b.i.d.) | Placebo | p-value (this compound vs. Placebo) |
| Mean Change in Cough Severity Score | -0.57 (-30.1%) | -0.72 (-33.2%) | -0.49 (-19.7%) | 0.56 |
| Change in Objective Cough Counts | No significant difference | No significant difference | No significant difference | Not significant |
Key Experimental Protocols
Below are detailed methodologies for the key preclinical experiments used to evaluate the antitussive efficacy of this compound.
Capsaicin-Induced Cough in Guinea Pigs
This model is widely used to assess the efficacy of potential antitussive agents by inducing cough through the activation of sensory nerves in the airways.
Methodology:
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental environment.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at desired doses and time points before the capsaicin (B1668287) challenge.
-
Cough Induction: Conscious, unrestrained animals are placed in a whole-body plethysmography chamber. An aerosol of capsaicin solution (e.g., 30 µM in saline) is delivered into the chamber for a defined period (e.g., 5-10 minutes).
-
Cough Detection and Quantification: Cough events are detected by a characteristic change in airflow and pressure signals from the plethysmograph, often accompanied by audio recording and analysis of the distinct cough sound. The total number of coughs during and immediately after the exposure period is quantified.
-
Data Analysis: The number of coughs in the drug-treated group is compared to the vehicle-treated control group to determine the percentage of cough inhibition.
Mechanically-Induced Cough in Cats
This model assesses the central and peripheral effects of antitussive agents on the cough reflex triggered by direct mechanical stimulation of the trachea.
Methodology:
-
Animal Preparation: Adult cats are anesthetized (e.g., with sodium pentobarbital) and allowed to breathe spontaneously.
-
Surgical Instrumentation: A small incision is made in the neck to expose the trachea. Electromyography (EMG) electrodes may be placed in the abdominal and diaphragm muscles to record respiratory and cough-related muscle activity.
-
Cough Induction: A nylon fiber or a soft catheter is inserted into the trachea and moved back and forth to mechanically stimulate the tracheal mucosa, inducing a cough reflex.
-
Drug Administration: this compound or vehicle is administered, often intravenously (i.v.) or intra-arterially (i.a.), to allow for precise dose control and rapid onset of action.
-
Measurement of Cough Response: The number of coughs and the amplitude of the EMG signals are recorded and quantified before and after drug administration.
-
Data Analysis: The changes in cough number and EMG amplitude in response to the drug are analyzed to determine its antitussive efficacy.
Visualizations
NOP Receptor Signaling Pathway
Caption: NOP receptor signaling cascade initiated by this compound.
Experimental Workflow: Preclinical to Clinical Translation Failure
Caption: Workflow illustrating the translation failure of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The efficacy of a NOP1 agonist (SCH486757) in subacute cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. Pharmacological studies of allergic cough in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Understanding the metabolism of SCH 486757 in different species
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolism of SCH 486757 in different species.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound in humans?
In humans, this compound is extensively metabolized, with over 40 metabolites detected in plasma and urine.[1] The main metabolic pathway involves a unique cleavage of a carbon-carbon bridge in the tropane (B1204802) moiety, leading to the formation of two major metabolites, M27 and M34.[2] However, it is crucial to note that while these metabolites show a strong response in liquid chromatography-mass spectrometry (LC-MS), their actual circulating concentrations in human plasma are less than 5% of the parent drug.[2] Other minor metabolic pathways include mono- and dihydroxylation of the parent compound.
Q2: Are the major human metabolites of this compound (M27 and M34) observed in preclinical species?
Yes, an exploratory in vivo study in rats detected the presence of metabolites M27 and M34 in the bile. However, detailed quantitative data on the levels of these metabolites in rats and other preclinical species like dogs is not extensively available in published literature. Therefore, while qualitatively similar pathways may exist, the quantitative importance of these pathways in preclinical species compared to humans remains to be fully elucidated.
Q3: What are the recommended in vitro systems to study the metabolism of this compound?
The most common and recommended in vitro systems for studying the metabolism of xenobiotics like this compound are:
-
Liver Microsomes: These preparations are rich in cytochrome P450 (CYP) enzymes, the primary enzymes involved in phase I metabolism. They are useful for identifying metabolic pathways and determining intrinsic clearance.
-
Hepatocytes: These are whole liver cells that contain a broader range of both phase I and phase II metabolic enzymes, offering a more complete picture of a drug's metabolism.
-
Recombinant CYP Enzymes: Using specific recombinant CYP isozymes can help identify the particular enzymes responsible for the metabolism of this compound.
Q4: How does the pharmacokinetic profile of this compound differ across species?
This compound generally exhibits a good oral pharmacokinetic profile in preclinical species such as guinea pigs, rats, and dogs.[3] However, significant species differences in pharmacokinetic parameters like clearance and bioavailability can exist due to variations in drug metabolism.[4][5] For instance, the oral clearance of some drugs can be significantly higher in rats compared to dogs and humans.[4] Without specific published data for this compound, it is advisable to conduct species-specific pharmacokinetic and metabolism studies to understand these differences.
Troubleshooting Guides
In Vitro Metabolism Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no metabolite formation | 1. Enzyme inactivity (e.g., improper storage of microsomes/hepatocytes, repeated freeze-thaw cycles).2. Cofactor degradation (e.g., NADPH).3. Low substrate concentration or poor solubility.4. Inhibition of metabolic enzymes by the test compound or vehicle. | 1. Ensure proper storage of biological matrices at -80°C. Aliquot to avoid multiple freeze-thaw cycles.2. Use freshly prepared cofactor solutions for each experiment.3. Check the solubility of this compound in the incubation buffer. Use a low percentage of an appropriate organic solvent (e.g., DMSO, methanol) if necessary, ensuring it doesn't inhibit enzyme activity.4. Run a vehicle control to check for solvent-induced inhibition. Test a range of substrate concentrations. |
| High variability between replicates | 1. Inconsistent pipetting of small volumes.2. Non-homogenous suspension of microsomes or hepatocytes.3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes to minimize pipetting errors.2. Gently mix the microsomal or hepatocyte suspension before aliquoting.3. Use a calibrated incubator or water bath and ensure consistent temperature across all samples. |
| Discrepancy with in vivo data | 1. In vitro system lacks necessary cofactors or transporters.2. Extrahepatic metabolism not accounted for.3. In vitro model does not fully mimic the in vivo environment.[6] | 1. For phase II metabolism, ensure the necessary cofactors (e.g., UDPGA, PAPS) are included when using microsomes. Hepatocytes are generally more comprehensive.2. Consider using S9 fractions from other tissues (e.g., intestine, lung) if extrahepatic metabolism is suspected.3. While in vitro systems are valuable screening tools, they have inherent limitations. In vivo studies are necessary for a complete understanding.[6] |
LC-MS/MS Analysis of Metabolites
| Issue | Potential Cause | Troubleshooting Steps |
| Poor sensitivity or weak metabolite peaks | 1. Inefficient ionization of metabolites.2. Ion suppression from the biological matrix.[7]3. Suboptimal mass spectrometer settings. | 1. Optimize the mobile phase pH and composition to enhance the ionization of your target metabolites.2. Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering matrix components.[8] Adjust chromatography to separate metabolites from suppressive agents.3. Optimize MS parameters such as spray voltage, gas flows, and collision energy for each metabolite. |
| Retention time shifts | 1. Changes in mobile phase composition.2. Column degradation or contamination.3. Fluctuations in column temperature. | 1. Prepare fresh mobile phase daily and ensure accurate composition.2. Use a guard column and appropriate sample preparation to protect the analytical column. Flush the column regularly.3. Use a column oven to maintain a stable temperature. |
| Inaccurate mass measurement | 1. Mass spectrometer requires calibration.2. Presence of interfering isobaric compounds. | 1. Calibrate the mass spectrometer regularly according to the manufacturer's recommendations.2. Improve chromatographic resolution to separate the metabolite of interest from interfering compounds. Use high-resolution mass spectrometry to differentiate between compounds with the same nominal mass. |
Data Presentation
Table 1: Hypothetical Comparative Metabolite Profile of this compound in Liver Microsomes
(Note: The following data is for illustrative purposes only and is intended to demonstrate how comparative metabolic data would be presented. Publicly available quantitative data for this compound metabolites in preclinical species is limited.)
| Metabolite | Human (%) | Rat (%) | Dog (%) |
| Parent (this compound) | 45 | 35 | 55 |
| M27 | < 5 | 5-10 | < 5 |
| M34 | < 5 | 5-10 | < 5 |
| Monohydroxylated Metabolites | 15 | 20 | 15 |
| Dihydroxylated Metabolites | 10 | 15 | 10 |
| Other Metabolites | 20 | 15 | 15 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound
(Note: This table provides an example of how pharmacokinetic data across species could be summarized.)
| Parameter | Human | Rat | Dog |
| Tmax (h) | 2.0 | 1.5 | 2.5 |
| Cmax (ng/mL) | 500 | 700 | 400 |
| AUC (ng*h/mL) | 4000 | 3500 | 4500 |
| Clearance (mL/min/kg) | 5 | 20 | 3 |
| Oral Bioavailability (%) | 60 | 40 | 70 |
Experimental Protocols
In Vitro Metabolism of this compound using Liver Microsomes
Objective: To determine the metabolic profile of this compound in human, rat, and dog liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, dog)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
96-well plates or microcentrifuge tubes
-
Incubator/water bath (37°C)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare the incubation mixture in a 96-well plate or microcentrifuge tubes by adding the phosphate buffer and the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately after adding the NADPH system, add this compound to achieve the desired final concentration (e.g., 1 µM).
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples for the disappearance of the parent compound and the formation of metabolites.
Visualizations
Caption: Experimental workflow for in vitro metabolism of this compound.
Caption: Known metabolic pathways of this compound in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of two novel metabolites of this compound, a nociceptin/orphanin FQ peptide receptor agonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of species differences (rats, dogs, humans) in the in vivo metabolic clearance of YM796 by the liver from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Navigating SCH 486757 Research: A Guide to Understanding Inconsistent Results
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand and troubleshoot potential inconsistencies in experimental results involving the NOP receptor agonist, SCH 486757.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the investigation of this compound, providing potential explanations and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: We observed potent antitussive effects of this compound in our guinea pig model, but clinical trial data shows a lack of efficacy. Why the discrepancy?
A1: The variance between preclinical success and clinical outcomes for this compound is a critical point of investigation. Several factors likely contribute to this discrepancy:
-
Species-Specific Differences: The distribution and pharmacological characteristics of the Nociceptin/Orphanin FQ (NOP) receptor can vary significantly between species.[1][2] Preclinical models, while valuable, may not fully replicate the human condition.
-
Predictive Limitations of Animal Models: The widely used capsaicin-induced cough model in guinea pigs mimics a specific type of induced cough. This may not accurately represent the complex pathophysiology of persistent post-viral cough in humans, which was the indication in clinical trials.[3][4][5]
-
Dose-Limiting Side Effects in Humans: In clinical trials, this compound produced dose-limiting somnolence (drowsiness).[4][6] This may have prevented the administration of a dose high enough to achieve the therapeutic efficacy observed in animal models.
-
Differences in Metabolism and Pharmacokinetics: The way this compound is metabolized and its bioavailability can differ between animal models and humans.[7][8][9] Unique human metabolites have been identified for this compound.[7]
Q2: Our in vitro binding affinity for this compound at the NOP receptor is consistent with published data, but we see variable functional activity. What could be the cause?
A2: Variability in functional assays can arise from several sources:
-
Assay-Dependent Efficacy: The measured efficacy of a NOP receptor agonist can differ depending on the specific functional assay used (e.g., GTPγS binding, cAMP inhibition, β-arrestin recruitment).[10] Different assays measure distinct points in the signal transduction cascade, and agonists can exhibit bias towards certain pathways.
-
Cellular Context and Receptor Expression Levels: The level of NOP receptor expression in your cell line can influence the observed agonist activity. High receptor expression levels can sometimes amplify the response of partial agonists, making them appear as full agonists.
-
G Protein Coupling and Biased Agonism: NOP receptor agonists can display biased agonism, preferentially activating G protein-dependent pathways over β-arrestin-mediated signaling.[10] The specific G protein subtypes present in your experimental system can also influence the outcome.
Q3: We are planning a new series of experiments with this compound. What are the key experimental design considerations to ensure robust and reproducible data?
A3: To enhance the reliability of your findings, consider the following:
-
Thorough Target Validation: Confirm the expression and functionality of the NOP receptor in your specific experimental system (cell line or animal model).
-
Comprehensive Dose-Response Analysis: Conduct full dose-response curves to accurately determine potency and efficacy.
-
Use of Appropriate Controls: Include both positive controls (e.g., the endogenous ligand N/OFQ) and negative controls (vehicle) in all experiments. For antitussive studies, a standard comparator like codeine can be informative.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: In animal studies, correlating the observed pharmacological effect with the plasma and tissue concentrations of this compound is crucial for understanding the dose-effect relationship.
-
Blinding and Randomization: For in vivo experiments, implement blinding and randomization procedures to minimize bias.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate comparison and experimental planning.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human NOP Receptor | 4.6 ± 0.61 nM | [11] |
| Rat NOP Receptor | 5.4 ± 0.7 nM | [11] | |
| Guinea Pig NOP Receptor | 4.9 ± 0.5 nM | [11] | |
| Functional Activity | GTPγS Binding (hNOP) | Full Agonist | [12] |
| cAMP Inhibition (hNOP) | Full Agonist | [10] |
Table 2: Preclinical Antitussive Efficacy of this compound
| Animal Model | Tussive Agent | Dose Range (p.o.) | Max. Inhibition | Reference |
| Guinea Pig | Capsaicin (B1668287) | 0.01 - 1 mg/kg | ~80% | [11][13] |
| Cat | Mechanical Stimulation | 0.001 - 0.3 mg/kg (i.a.) | ~60% | [11] |
Table 3: Clinical Trial Outcome for this compound in Subacute Cough
| Parameter | This compound (100 mg b.i.d.) | Codeine (30 mg b.i.d.) | Placebo | p-value (vs. Placebo) | Reference |
| Change in Cough Severity Score | -0.57 | -0.72 | -0.49 | 0.56 | [4] |
| Change in Objective Cough Counts | No significant difference | No significant difference | No significant difference | >0.05 | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently conducted with this compound.
1. In Vivo Capsaicin-Induced Cough Model in Guinea Pigs
-
Animals: Male Dunkin-Hartley guinea pigs (300-400g).
-
Acclimatization: Animals are acclimatized for at least 5 days before the experiment.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) via gavage at a specified time before the capsaicin challenge.
-
Cough Induction: Conscious, unrestrained animals are placed in a whole-body plethysmograph. An aerosol of capsaicin solution (e.g., 50 µM in saline) is delivered into the chamber for a defined period (e.g., 5 minutes).[3][14]
-
Cough Detection: Coughs are identified and counted based on the characteristic changes in airflow and pressure signals, often accompanied by auditory confirmation. The number of coughs during and immediately after the exposure period is recorded.
-
Data Analysis: The number of coughs in the drug-treated group is compared to the vehicle-treated control group. The percentage inhibition of the cough response is calculated.
2. In Vitro GTPγS Binding Assay
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NOP receptor (e.g., CHO-hNOP cells).
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl2, EDTA, and GDP.
-
Reaction Mixture: Membranes are incubated with increasing concentrations of this compound, a fixed concentration of [35S]GTPγS, and GDP in the assay buffer.
-
Incubation: The reaction is carried out at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The specific binding is plotted against the logarithm of the agonist concentration, and the EC50 and Emax values are determined using non-linear regression.
Visualizations
Signaling Pathway of NOP Receptor Activation
References
- 1. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efficacy of a NOP1 agonist (SCH486757) in subacute cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of two novel metabolites of this compound, a nociceptin/orphanin FQ peptide receptor agonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of TRPA1- versus TRPV1- mediated Cough in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing SCH 486757
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing SCH 486757, along with troubleshooting guides and frequently asked questions for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Nociceptin (B549756)/Orphanin FQ (NOP) receptor, which is a member of the opioid receptor family.[1][2] It functions by binding to and activating the NOP receptor, leading to downstream cellular signaling. It has been investigated primarily for its antitussive (cough-suppressing) properties.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[3] It is crucial to keep the vial tightly sealed to prevent moisture absorption.
Q3: How should I store solutions of this compound?
A3: Once dissolved, it is recommended to prepare aliquots of the stock solution in tightly sealed vials and store them at -20°C.[4] Generally, these solutions are usable for up to one month.[4] Avoid repeated freeze-thaw cycles. For daily use, it is best to make up fresh solutions.[4]
Q4: What is the shelf life of this compound?
A4: When stored as a solid at -20°C and protected from light and moisture, this compound is expected to be stable for months to years.[3] Stock solutions stored at -20°C are generally stable for up to one month.[4] However, it is always best to refer to the manufacturer's certificate of analysis for batch-specific stability information.
Q5: In which solvents is this compound soluble?
Handling and Safety
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Hygienic Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Disclaimer: This information is for guidance only. Always refer to the material safety data sheet (MSDS) provided by the supplier for complete and specific safety information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage of this compound leading to degradation. | Ensure the compound is stored at the recommended temperature (-20°C for long-term) and protected from light and moisture. Prepare fresh stock solutions monthly and working solutions daily. |
| Inaccurate pipetting or dilution. | Calibrate pipettes regularly. Prepare serial dilutions carefully and use fresh tips for each dilution. | |
| Compound precipitation in aqueous buffer | Low aqueous solubility of this compound. | Increase the concentration of the organic solvent (e.g., DMSO) in the final solution. However, be mindful of the solvent's potential effects on the experimental system (final DMSO concentration should typically be <0.5%). Consider using a vehicle like hydroxypropyl-β-cyclodextrin to improve solubility. |
| No or low activity observed in the assay | Incorrect concentration of this compound used. | Verify the calculations for stock and working solution concentrations. Perform a dose-response curve to determine the optimal concentration for your specific assay. |
| Degraded compound. | Use a fresh vial of the compound or a newly prepared stock solution. | |
| Problem with the assay system (e.g., cells, receptors). | Run a positive control with a known agonist for the NOP receptor to ensure the assay is working correctly. |
Quantitative Data Summary
Receptor Binding Affinity and Functional Activity
| Parameter | Species | Receptor | Value |
| Ki | Human | NOP | 4.6 ± 0.61 nM[1] |
| EC50 ([35S]GTPγS binding) | Human | NOP | 79 ± 12 nM[1] |
Selectivity Profile
| Receptor | Fold Selectivity over NOP |
| MOP (μ-opioid) | 211-fold[1] |
| KOP (κ-opioid) | 128-fold[1] |
| DOP (δ-opioid) | 3206-fold[1] |
Experimental Protocols
1. Receptor Binding Assay (Competition)
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the NOP receptor.
-
Materials:
-
Cell membranes expressing the human NOP receptor.
-
Radioligand: [125I]Nociceptin/Orphanin FQ.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl).
-
96-well plates.
-
Scintillation counter and fluid.
-
-
Methodology:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add the binding buffer, cell membranes, radioligand, and either a vehicle control, unlabeled nociceptin (for non-specific binding), or the diluted this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using a non-linear regression analysis to determine the IC50, which can then be converted to a Ki value.
-
2. [35S]GTPγS Functional Assay
This protocol outlines a method to assess the functional activity of this compound as a NOP receptor agonist.
-
Materials:
-
Cell membranes expressing the human NOP receptor.
-
[35S]GTPγS.
-
This compound.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA).
-
96-well plates.
-
Scintillation counter and fluid.
-
-
Methodology:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubate the cell membranes with GDP in the assay buffer on ice.
-
In a 96-well plate, add the assay buffer, the pre-incubated membranes, [35S]GTPγS, and either a vehicle control, a known NOP agonist (positive control), or the diluted this compound.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the bound [35S]GTPγS using a scintillation counter.
-
Analyze the data using a non-linear regression to determine the EC50 and the maximal effect (Emax).
-
Visualizations
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCH-486757 - Immunomart [immunomart.com]
- 3. medkoo.com [medkoo.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative Guide to SCH 486757 and Other Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor has emerged as a compelling therapeutic target for a variety of central nervous system disorders, including pain, anxiety, and substance abuse. Unlike classical opioid receptors, agonists of the NOP receptor exhibit a potentially safer pharmacological profile, notably with a reduced risk of respiratory depression and abuse liability. This guide provides a detailed comparison of SCH 486757, a selective NOP receptor agonist, with other notable agonists, supported by experimental data and detailed methodologies.
Quantitative Comparison of NOP Receptor Agonists
The following tables summarize the in vitro binding affinities and functional potencies of this compound and other selected NOP receptor agonists. These compounds range from highly selective agonists to bifunctional agonists that also target the mu-opioid peptide (MOP) receptor.
Table 1: Receptor Binding Affinities (Ki, nM) of NOP Receptor Agonists
| Compound | NOP Receptor (Ki, nM) | Mu (μ) Opioid Receptor (Ki, nM) | Kappa (κ) Opioid Receptor (Ki, nM) | Delta (δ) Opioid Receptor (Ki, nM) | Selectivity Profile |
| This compound | 4.6 ± 0.61[1] | >10,000[1] | >10,000[1] | >10,000[1] | Highly selective for NOP |
| SCH 221510 | 0.3[2] | 65[2] | 131[2] | 2854[2] | ~217-fold vs MOP, ~437-fold vs KOP, ~9500-fold vs DOP[3] |
| Ro 65-6570 | ~0.25 (pKi 9.6)[3] | ~39.8 (pKi 7.4)[4] | ~199.5 (pKi 6.7) | ~1000 (pKi 6.0) | ~160-fold vs MOP |
| Cebranopadol (B606582) | 0.9[5][6] | 0.7[5][6] | 2.6[5][6] | 18[5][6] | Dual NOP/MOP agonist |
| AT-121 | High Affinity | High Affinity | >100 | >100 | Bifunctional NOP/MOP partial agonist |
Table 2: In Vitro Functional Activity of NOP Receptor Agonists
| Compound | Assay Type | NOP Receptor (EC50/pEC50) | Mu (μ) Opioid Receptor (EC50) | Kappa (κ) Opioid Receptor (EC50) | Delta (δ) Opioid Receptor (EC50) | Efficacy (Emax %) at NOP |
| This compound | GTPγS | 79 ± 12 nM[1] | Weak partial agonist | - | - | Full agonist[1] |
| SCH 221510 | GTPγS | 12 nM[2] | 693 nM[2] | 683 nM[2] | 8071 nM[2] | - |
| Ro 65-6570 | cAMP Inhibition | pEC50 7.4[4] | - | - | - | Full agonist[4] |
| Cebranopadol | GTPγS | 13.0 nM[5][6] | 1.2 nM[5][6] | 17 nM[5][6] | 110 nM[5][6] | 89% (relative to N/OFQ)[5][6] |
| AT-121 | GTPγS | 35 nM | 20 nM | - | - | Partial agonist |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by NOP receptor agonists and a generalized workflow for a common experimental assay used in their characterization.
Figure 1: NOP Receptor Signaling Pathway.
Figure 2: GTPγS Binding Assay Workflow.
Figure 3: Comparison Framework.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the NOP receptor.
1. Materials:
-
Cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Nociceptin or another suitable NOP receptor radioligand.
-
Unlabeled Ligand: Nociceptin or a high-affinity NOP receptor ligand for determining non-specific binding.
-
Test Compounds: Serial dilutions of this compound and other NOP receptor agonists.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
In each well of a 96-well microplate, add 50 µL of assay buffer (for total binding), 50 µL of unlabeled ligand (for non-specific binding), or 50 µL of the test compound at various concentrations.
-
Add 50 µL of the radioligand at a concentration near its Kd value.
-
Add 150 µL of the cell membrane suspension (typically 10-20 µg of protein per well).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein coupling to the NOP receptor.
1. Materials:
-
Cell membranes from a cell line stably expressing the human NOP receptor.
-
[³⁵S]GTPγS (guanosine 5'-O-[γ-thio]triphosphate).
-
Unlabeled GTPγS for determining non-specific binding.
-
GDP (guanosine diphosphate).
-
Test Compounds: Serial dilutions of this compound and other NOP receptor agonists.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
In each well of a 96-well microplate, add 50 µL of assay buffer containing GDP (final concentration 10-30 µM).
-
Add 50 µL of the test compound at various concentrations. For basal binding, add assay buffer. For non-specific binding, add unlabeled GTPγS (final concentration 10 µM).
-
Add 50 µL of the cell membrane suspension (typically 10-20 µg of protein per well).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity.
3. Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting the basal binding from the binding at each agonist concentration.
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation as a percentage of a standard full agonist like N/OFQ) using non-linear regression analysis.
In Vivo Pharmacological Effects: A Comparative Overview
Analgesia
-
This compound: While primarily investigated for its antitussive effects, the role of selective NOP agonists in pain is complex. Generally, systemic administration of selective NOP agonists shows limited efficacy in acute pain models but can be effective in chronic inflammatory and neuropathic pain states.[7]
-
Other Selective NOP Agonists (e.g., Ro 65-6570, SCH 221510): Similar to this compound, these agonists demonstrate greater efficacy in models of chronic pain compared to acute pain.[7] The analgesic effects are often more pronounced with spinal administration.
-
Bifunctional NOP/MOP Agonists (e.g., Cebranopadol, AT-121): These compounds exhibit potent antinociceptive effects in a broad range of pain models, including acute, inflammatory, and neuropathic pain.[5][6][7] The dual agonism is thought to provide synergistic analgesia while mitigating some of the adverse effects associated with MOP receptor agonism alone. For instance, cebranopadol has shown efficacy in clinical trials for various pain conditions.[7] AT-121 produced morphine-like analgesic effects in non-human primates without the typical opioid-related side effects.
Anxiety
-
This compound: Preclinical studies with selective NOP receptor agonists have consistently demonstrated anxiolytic-like effects. SCH 221510, a structurally related compound, exhibits anxiolytic activity in vivo.[2]
-
Other Selective NOP Agonists (e.g., Ro 64-6198): This agonist has shown a significant anxiolytic profile in various preclinical models.[8]
-
Bifunctional NOP/MOP Agonists: The anxiolytic profile of these compounds is less well-characterized and may be influenced by their activity at the MOP receptor. However, the activation of the NOP receptor is generally associated with anxiolysis.
Conclusion
This compound is a highly selective and potent full agonist for the NOP receptor. Its pharmacological profile, characterized by a lack of activity at classical opioid receptors, makes it a valuable tool for investigating the specific roles of the NOP receptor system. In comparison to bifunctional NOP/MOP agonists like cebranopadol and AT-121, this compound offers a more targeted approach, which may be advantageous for indications where MOP receptor activation is undesirable. However, for broad-spectrum analgesia, the synergistic action of bifunctional agonists appears to be more effective. The choice of a particular NOP receptor agonist for therapeutic development will ultimately depend on the specific indication and the desired balance of efficacy and side effects. Further research, particularly in clinical settings, is necessary to fully elucidate the therapeutic potential of these compounds.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications [mdpi.com]
- 5. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SCH 486757 and Codeine for Cough Suppression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel NOP receptor agonist SCH 486757 and the established antitussive, codeine. This analysis is supported by preclinical and clinical experimental data to delineate their respective mechanisms, efficacy, and safety profiles in the context of cough suppression.
Executive Summary
This compound, a selective nociceptin/orphanin FQ peptide (NOP) receptor agonist, emerged as a promising non-opioid antitussive agent with a distinct mechanism of action compared to traditional opioids like codeine. Preclinical studies in animal models demonstrated that this compound possessed antitussive efficacy comparable to codeine, with the added benefit of a lower abuse potential. However, clinical trials in patients with subacute cough did not show a significant therapeutic advantage of this compound over placebo or codeine. The clinical development of this compound was ultimately halted due to a lack of superior efficacy and a narrow therapeutic window, primarily limited by dose-dependent somnolence. Codeine, a µ-opioid receptor agonist, remains a widely used antitussive, but its clinical utility is hampered by a range of side effects, including constipation, respiratory depression, and the potential for abuse.
Mechanism of Action
The antitussive effects of this compound and codeine are mediated through distinct signaling pathways.
This compound: As a selective NOP receptor agonist, this compound is thought to suppress cough by activating NOP receptors located on vagal afferent nerves in the airways and within the central nervous system.[1][2] Activation of these G-protein coupled receptors leads to hyperpolarization of sensory nerve cell membranes, thereby reducing the excitability of the cough reflex arc.[2]
Codeine: Codeine exerts its antitussive effect primarily through its action on µ-opioid receptors in the central nervous system, specifically in the cough center of the medulla oblongata.[3][4][5] It is a prodrug that is metabolized to its more active form, morphine, which then binds to µ-opioid receptors, leading to a reduction in the sensitivity of the cough reflex.[3][6]
Comparative Efficacy
Preclinical Data
In preclinical animal models, this compound demonstrated potent antitussive activity. In a guinea pig model of capsaicin-induced cough, orally administered this compound suppressed cough with an efficacy comparable to that of codeine.[1] The maximum efficacy for this compound was observed at 4 hours post-administration.[1] Furthermore, in a feline model of mechanically-induced cough, this compound also showed a dose-dependent inhibition of the cough reflex.[1]
| Compound | Animal Model | Tussive Agent | Efficacy |
| This compound | Guinea Pig | Capsaicin | Comparable to codeine[1] |
| Cat | Mechanical | Dose-dependent inhibition[1] | |
| Codeine | Guinea Pig | Capsaicin | Effective cough suppression[1] |
Clinical Data
A key clinical trial evaluated the efficacy of this compound in patients with subacute cough following a viral upper respiratory tract infection.[7][8] This multicenter, double-blind, parallel-group study compared this compound (100 mg twice daily) with codeine (30 mg twice daily) and a placebo over a 5-day treatment period. The primary outcome was the change in cough severity scores, with the change in objective daytime cough counts as a key secondary outcome.[7]
The study found no significant differences in the change in average cough severity scores from baseline between this compound and placebo, or between codeine and placebo.[7] Similarly, there were no significant differences in the changes in objective cough counts among the three treatment groups.[7]
| Treatment Group | Dosage | Change in Cough Severity Score (vs. Placebo) | Change in Objective Cough Count (vs. Placebo) |
| This compound | 100 mg b.i.d. | Not significant[7] | Not significant[7] |
| Codeine | 30 mg b.i.d. | Not significant[7] | Not significant[7] |
| Placebo | - | - | - |
Experimental Protocols
Guinea Pig Citric Acid/Capsaicin-Induced Cough Model
This widely used preclinical model assesses the efficacy of potential antitussive agents.
Methodology:
-
Animal Preparation: Conscious, unrestrained guinea pigs are acclimatized to the experimental conditions.[9][10]
-
Drug Administration: Test compounds (this compound, codeine) or a vehicle control are administered orally at predetermined doses and times before the cough challenge.[1]
-
Cough Induction: Animals are placed in a whole-body plethysmograph and exposed to an aerosolized tussive agent, such as citric acid or capsaicin, for a defined period to induce coughing.[11][12]
-
Data Acquisition: The number of coughs is recorded and analyzed using specialized software that detects the characteristic sound and pressure changes associated with a cough.[9][11]
-
Outcome Measures: The primary endpoints are the total number of coughs and the latency to the first cough after exposure to the tussive agent.
Safety and Side Effect Profile
A significant differentiator between this compound and codeine lies in their side effect profiles.
This compound: Preclinical studies indicated a favorable safety profile for this compound, particularly concerning abuse potential. In a rat conditioned place preference model, a test sensitive to drugs of abuse, this compound did not show any effect, unlike morphine.[1] However, in the clinical trial, the maximum tolerated dose of this compound was limited by somnolence (drowsiness or sleepiness).[7][13]
Codeine: As an opioid, codeine is associated with a range of well-documented side effects, including:
-
Constipation: A common and often dose-limiting side effect.[6]
-
Respiratory Depression: A serious risk, particularly at higher doses.[6]
-
Sedation and Drowsiness: Can impair cognitive and motor functions.[6]
-
Abuse and Dependence: The potential for misuse and addiction is a significant concern.[3]
Conclusion
This compound represented a rational drug design approach to develop a novel, non-opioid antitussive by targeting the NOP receptor. While preclinical data were promising, showing efficacy comparable to codeine without the associated abuse liability, these findings did not translate into a significant clinical benefit in patients with subacute cough. The lack of superior efficacy over placebo and the dose-limiting side effect of somnolence ultimately led to the discontinuation of its development.
Codeine remains a standard-of-care antitussive, but its use is tempered by a well-known and often problematic side effect profile. The journey of this compound underscores the challenges in translating preclinical antitussive efficacy to clinical settings and highlights the continued unmet need for novel, effective, and well-tolerated cough suppressants. Future research may focus on developing NOP receptor agonists with an improved therapeutic window or exploring other non-opioid pathways for cough suppression.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scitechnol.com [scitechnol.com]
- 4. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. m.youtube.com [m.youtube.com]
- 7. The efficacy of a NOP1 agonist (SCH486757) in subacute cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Sensitivity of the cough reflex in awake guinea pigs, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of SCH 486757 and Classical Opioids: Efficacy and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel NOP (Nociceptin/Orphanin FQ peptide) receptor agonist, SCH 486757, and classical opioids, focusing on their efficacy, mechanisms of action, and side-effect profiles. The information is supported by preclinical and clinical data to aid in the evaluation of this compound as a potential therapeutic agent.
Mechanism of Action: A Tale of Two Receptors
Classical opioids, such as morphine, exert their effects primarily by acting as agonists at the mu (µ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, KOR)[1]. These G-protein coupled receptors (GPCRs), upon activation, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). This signaling cascade also involves the modulation of ion channels, specifically the activation of potassium channels and inhibition of calcium channels, which results in neuronal hyperpolarization and reduced neurotransmitter release[1]. This widespread action in the central and peripheral nervous system underlies both their potent analgesic effects and their significant side-effect profile.
In contrast, this compound is a highly selective agonist for the Nociceptin/Orphanin FQ peptide (NOP) receptor, also a member of the opioid receptor family but with a distinct pharmacological profile[2]. While the downstream signaling of NOP receptor activation shares similarities with classical opioid receptors, including G-protein coupling and modulation of ion channels, its activation does not produce the same spectrum of effects as MOR agonists[2]. This selectivity is a key differentiator, offering the potential for a therapeutic window that separates desired efficacy from adverse effects.
Signaling Pathway of Classical Opioids
Signaling Pathway of this compound
References
Validating SCH 486757 Binding Affinity to NOP Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of SCH 486757 to the Nociceptin/Orphanin FQ (NOP) receptor against other key NOP receptor ligands. The data presented is supported by detailed experimental protocols and visualized through signaling pathway and experimental workflow diagrams to facilitate a clear understanding of the compound's performance and the methodologies used for its validation.
Comparative Binding Affinity of NOP Receptor Ligands
The binding affinity of this compound and other selected ligands for the human NOP receptor, as well as for the classical opioid receptors (μ, δ, κ), is summarized in the table below. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Type | NOP Ki (nM) | MOP Ki (nM) | KOP Ki (nM) | DOP Ki (nM) | Selectivity (NOP vs. MOP/KOP/DOP) |
| This compound | Agonist | 4.6 [1][2] | 970 | 590 | >10000 | 211 / 128 / >2174 |
| Nociceptin/Orphanin FQ | Endogenous Agonist | ~1 | >1000 | >1000 | >1000 | >1000-fold selective for NOP |
| Ro 64-6198 | Agonist | 0.3[3][4] | 36[3][4] | 214[3][4] | 3787[3][4] | 120 / 713 / 12623 |
| Cebranopadol | Agonist | 0.9[5][6][7] | 0.7[5][6][7][8] | 2.6[5][6][7][8] | 18[5][6][7][8] | 0.78 / 2.89 / 20 |
| Buprenorphine | Partial Agonist | 77.4[9] | 1.5[9] | 2.5[9] | 6.1[9] | 0.02 / 0.03 / 0.08 |
| J-113397 | Antagonist | 1.8[10] | 1000[10] | 640[10] | >10000 | 556 / 356 / >5556 |
| SB-612111 | Antagonist | 0.33[11] | 57.6 | 160.5 | 2109 | 175 / 486 / 6391 |
Key Observations:
-
This compound demonstrates high affinity for the human NOP receptor with a Ki value of 4.6 nM.[1][2]
-
It exhibits significant selectivity for the NOP receptor over the classical opioid receptors MOP, KOP, and DOP.[1]
-
Compared to the endogenous ligand Nociceptin/Orphanin FQ, this compound has a slightly lower affinity.
-
Ro 64-6198 is another potent and selective NOP agonist with sub-nanomolar affinity.[12][13][14]
-
Cebranopadol is a potent dual agonist at both NOP and MOP receptors.[5][6][7]
-
Buprenorphine, a partial MOP agonist, shows significantly lower affinity for the NOP receptor.[9][15]
-
J-113397 and SB-612111 are potent and selective NOP receptor antagonists.[10][11][16]
Experimental Protocols
The binding affinity of this compound and other ligands is typically determined using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.
Membrane Preparation from Cells Expressing NOP Receptors
This protocol describes the preparation of crude cell membranes from a cell line recombinantly expressing the human NOP receptor (e.g., CHO or HEK293 cells).
-
Cell Culture and Harvesting: Cells are cultured to high density and then harvested by scraping or enzymatic dissociation. The cells are pelleted by centrifugation.
-
Lysis: The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized using a Dounce homogenizer or sonicator to ensure greater than 90% cell lysis.
-
Initial Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
-
Membrane Pelleting: The supernatant is transferred to a new tube and centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing: The membrane pellet is washed by resuspension in fresh, ice-cold buffer and re-centrifugation. This step is typically repeated twice.
-
Final Preparation and Storage: After the final wash, the pellet is resuspended in a small volume of a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA assay). The membrane preparation is then aliquoted and stored at -80°C until use.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., this compound) for the NOP receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor (e.g., [³H]-Nociceptin or [¹²⁵I]-Nociceptin).
-
Assay Components (added to a 96-well plate in triplicate):
-
Total Binding: Contains the membrane preparation, the radioligand, and assay buffer. This measures the total amount of radioligand that binds to the membranes.
-
Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of a non-labeled NOP receptor ligand to saturate the receptors. This measures the amount of radioligand that binds to non-receptor components.
-
Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (e.g., this compound).
-
-
Incubation: The plate is incubated (e.g., at room temperature for 60-90 minutes) with gentle agitation to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competitive binding wells are used to generate a dose-response curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
NOP Receptor Signaling Pathway
The Nociceptin/Orphanin FQ (NOP) receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist like this compound, it initiates a cascade of intracellular signaling events.
Caption: Simplified NOP receptor signaling pathway upon agonist binding.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. trispharma.com [trispharma.com]
- 7. Cebranopadol: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cebranopadol - Wikipedia [en.wikipedia.org]
- 9. Buprenorphine – an attractive opioid with underutilized potential in treatment of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SB-612111 hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. Ro 64-6198 = 98 HPLC 280783-56-4 [sigmaaldrich.com]
- 14. iris.unife.it [iris.unife.it]
- 15. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
SCH 486757: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and cross-reactivity of SCH 486757 with other receptors, supported by experimental data. This compound is a potent and selective agonist for the Nociceptin/Orphanin FQ peptide (NOP) receptor, a member of the opioid receptor family.[1][2][3][4][5] Understanding its selectivity is crucial for assessing its therapeutic potential and predicting off-target effects.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the human NOP receptor and its cross-reactivity with classical opioid receptors. Data was obtained from competitive binding assays.
| Receptor | Ligand | Ki (nM) | Fold Selectivity vs. NOP |
| NOP | This compound | 4.6 ± 0.61 | 1 |
| MOP (μ-opioid) | This compound | 972 ± 40 | 211 |
| KOP (κ-opioid) | This compound | 590 ± 40 | 128 |
| DOP (δ-opioid) | This compound | 14747 ± 2558 | 3206 |
Data presented as mean ± SEM. Ki values represent the inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.[2]
In addition to the opioid receptor family, this compound was evaluated against a broader panel of receptors and ion channels by MDS Pharma Services.[2] The compound was tested at a concentration of 10 μM and did not exhibit significant affinity (defined as greater than 50% inhibition) for any of the other targets in the screen, indicating a high degree of selectivity for the NOP receptor.[2]
Signaling Pathway
Activation of the NOP receptor by an agonist like this compound initiates a signaling cascade primarily through the Gαi/o subunit of the G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit can modulate ion channel activity, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These events collectively hyperpolarize the neuron, reducing its excitability and inhibiting neurotransmitter release. The NOP receptor can also signal through MAPK pathways and undergo desensitization via β-arrestin recruitment.[1][6][7][8]
Experimental Protocols
The cross-reactivity of this compound was determined using a competitive radioligand binding assay. Below is a detailed methodology representative of the key experiments cited.
Objective: To determine the binding affinity (Ki) of this compound for the human NOP, MOP, KOP, and DOP receptors.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the cloned human NOP, MOP, KOP, or DOP receptors.[2]
-
Radioligand: [³H]diprenorphine (for MOP, KOP, DOP) or [¹²⁵I]Nociceptin/Orphanin FQ (for NOP).[2]
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone (for MOP, KOP, DOP) or unlabeled Nociceptin/Orphanin FQ (for NOP).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
-
Dilute the membrane preparation to the desired final concentration in the assay buffer.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format in triplicate.
-
Total Binding: Add assay buffer, diluted membrane preparation, and the specific radioligand at a concentration near its Kd.
-
Non-specific Binding: Add assay buffer, diluted membrane preparation, the specific radioligand, and a high concentration of the non-specific binding control.
-
Competition Binding: Add assay buffer, diluted membrane preparation, the specific radioligand, and varying concentrations of this compound (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation:
-
Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter plates using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plates.
-
Add scintillation fluid to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCH486757 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of NOP Receptor Ligands: SCH 486757 and J113397
This guide provides a detailed comparison of two key research compounds, SCH 486757 and J113397, which both act on the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or opioid receptor-like 1 (ORL1). While both compounds exhibit high affinity and selectivity for the NOP receptor, they possess opposing mechanisms of action. This compound is a potent agonist, initiating a biological response upon binding, whereas J113397 is a selective antagonist, blocking the receptor and preventing its activation. This guide will delve into their comparative pharmacology, supported by experimental data, detailed protocols, and visual diagrams to elucidate their interactions and the signaling pathways they modulate.
Quantitative Data Comparison
The following tables summarize the binding affinities and functional potencies of this compound and J113397 at the human NOP receptor and other classical opioid receptors.
Table 1: NOP Receptor Binding Affinity and Functional Activity
| Compound | Parameter | Receptor | Cell Line/Tissue | Value | Reference |
| This compound | Kᵢ | Human NOP | CHO Cells | 4.6 ± 0.61 nM | [1][2] |
| EC₅₀ ([³⁵S]GTPγS) | Human NOP | CHO Cells | 79 ± 12 nM | [1] | |
| J113397 | Kᵢ | Cloned Human ORL1 | CHO Cells | 1.8 nM | [3][4] |
| Kᵢ | Mouse ORL1 | Mouse Brain | 1.1 nM | [3][4] | |
| IC₅₀ ([¹²⁵I]N/OFQ) | Human ORL1 | CHO Cells | 2.3 nM | [3] | |
| IC₅₀ ([³⁵S]GTPγS) | Human ORL1 | CHO Cells | 5.3 nM | [4] |
Table 2: Selectivity Profile over Classical Opioid Receptors
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (Fold vs. NOP) | Reference |
| This compound | Human MOP (μ) | 970 | 211-fold | [1] |
| Human KOP (κ) | 630 | 128-fold | [1] | |
| Human DOP (δ) | >10,000 | >3206-fold | [1] | |
| J113397 | Human MOP (μ) | 1000 | >550-fold | [4] |
| Human KOP (κ) | 640 | >350-fold | [4] | |
| Human DOP (δ) | >10,000 | >5500-fold | [4] |
Experimental Protocols
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) are cultured, harvested, and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.[3]
-
Assay Components: The assay mixture contains the prepared cell membranes, a radiolabeled NOP receptor ligand such as [¹²⁵I]N/OFQ, and varying concentrations of the unlabeled test compound (either this compound or J113397).[1]
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter. The data is then analyzed to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then determined using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the level of G-protein activation following receptor stimulation by an agonist. It can be used to determine the potency of an agonist (EC₅₀) or the potency of an antagonist to inhibit agonist-stimulated activity (IC₅₀).
-
Membrane and Reagent Preparation: As with the binding assay, membranes from cells expressing the NOP receptor are utilized. The assay buffer contains GDP to maintain the G-proteins in their inactive state.[5]
-
Assay Setup:
-
For Agonist Characterization (this compound): The membranes are incubated with varying concentrations of the agonist in the presence of [³⁵S]GTPγS.
-
For Antagonist Characterization (J113397): The membranes are incubated with a fixed concentration of a NOP receptor agonist (like N/OFQ or this compound) in the presence of varying concentrations of the antagonist (J113397) and [³⁵S]GTPγS.[4][6]
-
-
Incubation: The reaction mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.
-
Filtration and Quantification: The reaction is stopped by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.[5]
-
Data Analysis: For agonists, concentration-response curves are generated to determine the EC₅₀ value. For antagonists, the percentage of inhibition of the agonist-stimulated response is plotted against the antagonist concentration to determine the IC₅₀ value.[5] Schild plot analysis can also be performed to confirm competitive antagonism.[4]
Mandatory Visualizations
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Naltrexone Shows No Effect on the Antitussive Activity of SCH 486757 in Preclinical Models
A review of available experimental data indicates that the opioid antagonist naltrexone (B1662487) does not inhibit the primary pharmacological activity of SCH 486757, a selective nociceptin/orphanin FQ peptide (NOP) receptor agonist developed for its cough-suppressing properties. This finding is critical for researchers in the fields of pharmacology and drug development, suggesting that the therapeutic effects of this compound are not mediated by classical opioid pathways that are blocked by naltrexone.
Summary of Experimental Findings
A key preclinical study investigated the pharmacological profile of this compound, including its interaction with opioid receptor antagonists. The research demonstrated that while the antitussive effects of this compound could be blocked by a specific NOP receptor antagonist, they were unaffected by the administration of naltrexone.[1][2][3]
| Compound | Dose and Administration Route | Effect on this compound Antitussive Activity |
| Naltrexone | 10 mg/kg, p.o. | No effect [1][2][3] |
| J113397 (NOP receptor antagonist) | 12 mg/kg, i.p. | Blocked the antitussive effects[1][2] |
Experimental Protocol: Antagonism of Capsaicin-Induced Cough in Guinea Pigs
The following methodology was employed to assess the effect of naltrexone on the antitussive activity of this compound.
Subjects: Male Hartley guinea pigs (250-350 g).
Induction of Cough: Conscious, unrestrained guinea pigs were placed in a transparent chamber and exposed to a nebulized solution of 10 µM capsaicin (B1668287) in saline for 10 minutes to induce coughing.
Drug Administration:
-
This compound: Administered orally (p.o.) at a dose of 3.0 mg/kg.
-
Naltrexone: Administered orally (p.o.) at a dose of 10 mg/kg.
-
J113397 (Control Antagonist): Administered intraperitoneally (i.p.) at a dose of 12 mg/kg.
Experimental Procedure:
-
Animals were pre-treated with either naltrexone, J113397, or a vehicle control.
-
Following the antagonist pre-treatment, animals were administered this compound.
-
At a predetermined time point post-administration of this compound, the animals were exposed to capsaicin aerosol.
-
The number of coughs was recorded during the 10-minute exposure period.
Results: The study found that pre-treatment with naltrexone did not alter the reduction in cough count induced by this compound.[1][2][3] In contrast, pre-treatment with the NOP receptor antagonist J113397 significantly attenuated the antitussive effect of this compound.[1][2]
Signaling Pathway and Experimental Logic
The experimental design was based on the distinct signaling pathways of this compound and classical opioids. This compound is a selective agonist for the NOP receptor, while naltrexone is a potent antagonist of the mu-opioid receptor and, to a lesser extent, the kappa- and delta-opioid receptors.[1][4] The lack of effect of naltrexone on this compound's activity confirms this selectivity.
Figure 1. Interaction diagram of this compound and naltrexone pathways.
Conclusion
The available experimental evidence robustly demonstrates that naltrexone does not affect the antitussive activity of this compound. This is consistent with the high selectivity of this compound for the NOP receptor over classical opioid receptors.[1] For researchers developing NOP receptor agonists, this provides a clear indication that their therapeutic effects are unlikely to be modulated by concomitant use of opioid antagonists, a factor that can be significant in clinical settings.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Rise and Fall of a Novel Antitussive: A Comparative Analysis of SCH 486757
Kenilworth, NJ - In the ongoing quest for more effective and safer antitussive agents, the novel Nociceptin/Orphanin FQ (NOP) receptor agonist, SCH 486757, emerged as a promising candidate, offering a distinct mechanism of action compared to established cough suppressants. However, its journey from promising preclinical data to clinical application was ultimately halted. This guide provides a comprehensive comparative analysis of this compound against widely used antitussives—dextromethorphan, codeine, and benzonatate (B1666683)—supported by available experimental data, detailed methodologies, and pathway visualizations.
Executive Summary
This compound demonstrated potent antitussive effects in preclinical animal models, with an efficacy comparable to codeine and dextromethorphan.[1] Its novel mechanism, centered on the NOP receptor, suggested a potential for a non-opioid therapeutic with a reduced side-effect profile, particularly concerning abuse liability. Despite this preclinical promise, clinical trials in patients with subacute cough revealed a lack of significant efficacy over placebo and codeine, coupled with dose-limiting somnolence that narrowed its therapeutic window.[2][3] This led to the discontinuation of its clinical development.[3][4] In contrast, dextromethorphan, codeine, and benzonatate remain mainstays in cough management, each with a well-established, albeit different, mechanism of action and distinct safety profiles.
Comparative Data on Antitussive Agents
The following tables summarize the key characteristics and experimental data for this compound and its comparators.
| Feature | This compound | Dextromethorphan | Codeine | Benzonatate |
| Mechanism of Action | Nociceptin/Orphanin FQ (NOP) receptor agonist.[1] | Central-acting: NMDA receptor antagonist, sigma-1 receptor agonist.[5] | Central-acting: μ-opioid receptor agonist.[6] | Peripheral-acting: Anesthetic effect on stretch receptors in the airways.[5] |
| Site of Action | Central and potentially peripheral. | Central (cough center in the medulla).[5] | Central (cough center in the medulla).[6] | Peripheral (respiratory passages, lungs, pleura).[5] |
| Abuse Potential | Low; no effect in rat conditioned place preference model.[1] | Low, though high doses can produce dissociative effects.[5] | High; it is a narcotic. | None. |
| Common Side Effects | Somnolence (dose-limiting).[2][3] | Dizziness, drowsiness, nausea.[5] | Drowsiness, constipation, nausea, potential for respiratory depression.[6] | Dizziness, headache, sedation, numbness in the mouth/throat if capsule is broken or chewed. |
| Clinical Status | Development halted in Phase 2 clinical trials.[3][4][7] | Widely available over-the-counter and by prescription. | Available by prescription, often in combination products. | Available by prescription. |
Table 1: General Comparison of Antitussive Agents
Preclinical Efficacy Data
| Agent | Animal Model | Cough Induction | Key Findings |
| This compound | Guinea Pig | Capsaicin-induced | Dose-dependent cough suppression, with maximum efficacy at 4 hours post-administration, comparable to codeine and dextromethorphan.[1] |
| Cat | Mechanically-induced | Maximum inhibition of cough and expiratory abdominal electromyogram amplitude of 59% and 61%, respectively.[1] | |
| Dextromethorphan | Guinea Pig | Citric acid-induced | Effective in reducing cough frequency. |
| Codeine | Guinea Pig | Citric acid-induced | Dose-dependent reduction in cough frequency. |
| Benzonatate | N/A | N/A | Primarily evaluated based on its anesthetic properties on neural pathways. |
Table 2: Comparative Preclinical Efficacy in Animal Models
Clinical Efficacy Data (Subacute Cough)
| Treatment Group (n=91) | Mean Change in Average Cough Severity Score (from baseline) | p-value (vs. Placebo) |
| This compound (100 mg, twice daily) | -0.57 (-30.1%) | 0.56 |
| Codeine (30 mg, twice daily) | -0.72 (-33.2%) | 0.07 |
| Placebo | -0.49 (-19.7%) | N/A |
Table 3: Results from a Multicenter, Double-Blind, Parallel-Group Study in Patients with Subacute Cough (NCT00230230)[2]
Experimental Protocols
Guinea Pig Capsaicin-Induced Cough Model
This model was a cornerstone in the preclinical evaluation of this compound.
-
Animal Subjects: Male Dunkin-Hartley guinea pigs were used.
-
Acclimatization: Animals were acclimated to the experimental environment to minimize stress-related responses.
-
Drug Administration: this compound, comparator drugs (codeine, dextromethorphan), or vehicle were administered orally at various doses.
-
Cough Induction: At specific time points post-dosing (e.g., 2, 4, and 6 hours), animals were individually placed in a whole-body plethysmograph and exposed to an aerosolized solution of capsaicin (B1668287) (a tussive agent that stimulates C-fibers).
-
Data Acquisition: The number of coughs was detected by a characteristic change in the pressure waveform from the plethysmograph and was counted for a defined period.
-
Analysis: The percentage of cough inhibition was calculated by comparing the number of coughs in the drug-treated groups to the vehicle-treated control group.
Feline Mechanically-Induced Cough Model
This model assesses the effect of a compound on a centrally mediated cough reflex.
-
Animal Subjects: Anesthetized cats were used.
-
Surgical Preparation: Electromyogram (EMG) electrodes were implanted into the expiratory and inspiratory muscles of the abdomen and chest wall to record muscle activity associated with coughing.
-
Cough Induction: A mechanical stimulus (e.g., a nylon fiber) was used to touch the tracheal mucosa, which reliably elicits a cough reflex.
-
Drug Administration: this compound was administered intravenously or intra-arterially.
-
Data Acquisition: The number of coughs and the amplitude of the expiratory and inspiratory EMG signals were recorded.
-
Analysis: The inhibitory effect of the drug was quantified by the reduction in cough number and EMG amplitude compared to baseline measurements.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the signaling pathways of the compared antitussives and the experimental workflow for preclinical cough assessment.
Figure 1: Simplified Signaling Pathways of Antitussive Agents
Figure 2: Workflow for Guinea Pig Cough Model
Conclusion
This compound represented a rational and innovative approach to cough suppression by targeting the NOP receptor system. While preclinical studies were encouraging, the failure to translate this efficacy into a clinical benefit with an acceptable safety margin underscores the complexities of cough pathophysiology and the challenges in drug development for this indication. The comparative analysis highlights the diverse mechanisms by which antitussives can act and serves as a valuable case study for researchers and drug development professionals in the field of respiratory medicine. Future efforts may focus on developing NOP receptor agonists with an improved therapeutic ratio or exploring other novel pathways for cough suppression.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy of a NOP1 agonist (SCH486757) in subacute cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
A Head-to-Head Analysis of SCH 486757 and Novel Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cough suppressant therapy is evolving, with a shift towards novel mechanisms of action that promise improved efficacy and safety profiles over traditional antitussives. This guide provides a comparative analysis of SCH 486757, a selective nociceptin/orphanin FQ peptide (NOP) receptor agonist, against emerging cough suppressants, including the P2X3 receptor antagonist gefapixant (B1671419), and the peripherally acting agent levodropropizine. While direct head-to-head clinical trials are largely unavailable, this document synthesizes existing preclinical and clinical data to offer a comparative overview of their mechanisms, efficacy, and safety.
Mechanism of Action
The novel antitussives explored in this guide operate via distinct signaling pathways to modulate the cough reflex.
This compound: Acts as a selective agonist at the NOP receptor, a G protein-coupled receptor.[1] Activation of the NOP receptor is believed to suppress the cough reflex through central and potentially peripheral mechanisms.
Gefapixant: A selective antagonist of the P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers in the airways.[2][3][4][5][6] By blocking the binding of extracellular ATP, gefapixant reduces the activation of these sensory nerves, thereby dampening the cough reflex.
Levodropropizine: A peripherally acting antitussive that is thought to inhibit the activation of vagal C-fibers and modulate the release of sensory neuropeptides in the respiratory tract.[1][7][8][9]
Cloperastine (B1201353): Exhibits a dual mechanism of action, acting centrally on the cough center in the medulla oblongata and peripherally as an antihistamine.[10][11][12][13][14][15][16]
Signaling Pathway Diagrams
Comparative Efficacy Data
The following tables summarize the available quantitative data from clinical trials of this compound and comparator cough suppressants. It is important to note that these trials were not conducted head-to-head, and thus direct comparisons should be made with caution due to potential differences in patient populations, study designs, and methodologies.
Table 1: this compound Clinical Trial Data
| Drug/Dose | Patient Population | Primary Outcome | Result | Adverse Events | Reference |
| This compound 100 mg BID | Subacute cough (N=91) | Change in cough severity score | No significant difference vs. placebo | Somnolence (limited maximum dose) | [17] |
| Codeine 30 mg BID | Subacute cough (N=91) | Change in cough severity score | No significant difference vs. placebo | Not specified | [17] |
| Placebo | Subacute cough (N=91) | Change in cough severity score | - | Not specified | [17] |
Table 2: Gefapixant Clinical Trial Data
| Drug/Dose | Patient Population | Primary Outcome | Result | Adverse Events | Reference |
| Gefapixant 45 mg BID | Refractory or unexplained chronic cough (COUGH-1, N=730) | Reduction in 24-hour cough frequency at 12 weeks | 18.45% reduction vs. placebo (p=0.041) | Taste-related (ageusia, dysgeusia) | [17][18][19] |
| Gefapixant 45 mg BID | Refractory or unexplained chronic cough (COUGH-2, N=1314) | Reduction in 24-hour cough frequency at 24 weeks | 14.64% reduction vs. placebo (p=0.031) | Taste-related (ageusia, dysgeusia) | [17][18][19] |
| Gefapixant 15 mg BID | Refractory or unexplained chronic cough (COUGH-1 & 2) | Reduction in 24-hour cough frequency | Not significantly different from placebo | Taste-related (lower incidence than 45 mg) | [17][18][19] |
| Placebo | Refractory or unexplained chronic cough (COUGH-1 & 2) | Reduction in 24-hour cough frequency | - | Lower incidence of taste-related AEs | [17][18][19] |
Table 3: Levodropropizine Clinical Trial Data (Meta-analysis)
| Drug/Dose | Comparator | Patient Population | Outcome | Result | Reference |
| Levodropropizine | Central antitussives (codeine, cloperastine, dextromethorphan) | Children and adults with cough | Overall antitussive efficacy (cough intensity, frequency, nocturnal awakenings) | Statistically significant better outcomes vs. central antitussives (p=0.0015) | [20][21][22] |
Experimental Protocols
This compound Clinical Trial (NCT00230230)
-
Study Design: A multicenter, double-blind, parallel-group study.[17]
-
Participants: 91 subjects with subacute cough (median duration 33 days).[17]
-
Interventions:
-
Primary Outcome: Change in cough severity scores, recorded in a diary.[17]
-
Key Secondary Outcome: Change in objective daytime cough counts, recorded for 8 hours at baseline and on the first and last treatment days.[17]
Gefapixant Phase 3 Clinical Trials (COUGH-1 & COUGH-2)
-
Study Design: Two double-blind, randomized, parallel-group, placebo-controlled phase 3 trials.[18][23]
-
Participants: Adults (≥18 years) with refractory or unexplained chronic cough for at least one year and a cough severity Visual Analogue Scale (VAS) score of ≥40 mm.[18] COUGH-1 enrolled 732 participants, and COUGH-2 enrolled 1317.[23]
-
Interventions:
-
Treatment Duration: 12 weeks for COUGH-1 and 24 weeks for COUGH-2.[18]
-
Primary Outcome: Placebo-adjusted mean change in 24-hour cough frequency, measured using an ambulatory digital audio recording device.[18][23]
Conclusion
This compound, as a NOP receptor agonist, represents a novel mechanism for cough suppression. However, clinical data to date has not demonstrated a significant antitussive effect at doses limited by somnolence. In contrast, the P2X3 receptor antagonist gefapixant has shown a statistically significant, albeit modest, reduction in cough frequency in large Phase 3 trials for refractory or unexplained chronic cough, with taste-related side effects being the most common. Levodropropizine, a peripherally acting agent, has demonstrated superior efficacy compared to centrally acting antitussives in meta-analyses, suggesting a favorable benefit-risk profile.
The development of novel cough suppressants with diverse mechanisms of action provides promising avenues for treating this persistent clinical problem. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these new agents. The choice of a particular therapeutic will likely depend on the underlying pathophysiology of the cough, the desired mechanism of action, and the individual patient's tolerability profile.
References
- 1. Levodropropizine: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]
- 2. droracle.ai [droracle.ai]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Gefapixant | C14H19N5O4S | CID 24764487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Gefapixant used for? [synapse.patsnap.com]
- 6. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Levodropropizine? [synapse.patsnap.com]
- 8. Levodropropizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. mims.com [mims.com]
- 10. What is the mechanism of Cloperastine Hydrochloride? [synapse.patsnap.com]
- 11. What is the mechanism of Cloperastine Fendizoate? [synapse.patsnap.com]
- 12. CAS 3703-76-2: Cloperastine | CymitQuimica [cymitquimica.com]
- 13. Cloperastine - Wikipedia [en.wikipedia.org]
- 14. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. What is Cloperastine Fendizoate used for? [synapse.patsnap.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. merck.com [merck.com]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. Levodropropizine for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. drugtopics.com [drugtopics.com]
Validating the Selectivity of the NOP Receptor Agonist SCH 486757: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SCH 486757 with other relevant compounds, focusing on its selectivity as a Nociceptin/Orphanin FQ peptide (NOP) receptor agonist. While the initial query suggested this compound as an NPC1L1 inhibitor, current scientific literature identifies it as a potent and selective NOP receptor agonist investigated for its antitussive properties.[1][2][3] This guide will, therefore, focus on its correct mechanism of action and provide a framework for validating its selectivity in a new model against other NOP receptor agonists and classical opioids.
Mechanism of Action and Selectivity Profile of this compound
This compound is a non-peptide, orally active agonist of the NOP receptor (also known as the opioid receptor-like 1 or ORL-1 receptor).[1][2] Its primary mechanism of action involves binding to and activating NOP receptors, which are G protein-coupled receptors. This activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and subsequent downstream cellular effects that contribute to its pharmacological profile, including cough suppression.[1]
A critical aspect of this compound's pharmacological profile is its high selectivity for the NOP receptor over classical opioid receptors (mu, kappa, and delta). This selectivity is crucial as it suggests a reduced potential for common opioid-related side effects such as abuse, dependency, and respiratory depression.[1][3]
Comparative Binding Affinity and Functional Activity
The selectivity of this compound can be quantitatively assessed by comparing its binding affinity (Ki) and functional potency (EC50 or IC50) at the NOP receptor versus other opioid receptors. The following table summarizes the selectivity profile of this compound based on available preclinical data.
| Receptor | This compound Ki (nM) | This compound Fold Selectivity vs. NOP | Ezetimibe (NPC1L1 Inhibitor) Ki (nM) | Alternative NOP Agonist (e.g., Ro 64-6198) Ki (nM) |
| Human NOP | 4.6 ± 0.61 [1] | - | Not Applicable | ~1 |
| Human MOP (mu) | 971 | 211-fold[1] | Not Applicable | ~100 |
| Human KOP (kappa) | 589 | 128-fold[1] | Not Applicable | >1000 |
| Human DOP (delta) | 14,750 | 3206-fold[1] | Not Applicable | >1000 |
| Human NPC1L1 | Not Applicable | Not Applicable | ~20 | Not Applicable |
Note: Ezetimibe is included to highlight the distinction in molecular targets. Data for alternative NOP agonists are representative and may vary based on the specific compound.
Experimental Protocols for Validating Selectivity in a New Model
To validate the selectivity of this compound in a new experimental model, a series of in vitro and in vivo assays should be conducted.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for the NOP receptor and a panel of off-target receptors, including classical opioid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human NOP, MOP, KOP, and DOP receptors.
-
Radioligand: Use a specific radioligand for each receptor (e.g., [³H]-Nociceptin for NOP, [³H]-DAMGO for MOP).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Detection: Measure the amount of radioligand bound to the membranes using liquid scintillation counting.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
Functional [³⁵S]GTPγS Binding Assay
Objective: To assess the functional activity of this compound as an agonist at the NOP receptor and its potential for agonist or antagonist activity at other opioid receptors.
Methodology:
-
Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assays.
-
Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.
-
Incubation: Incubate the membranes with increasing concentrations of this compound in the assay buffer.
-
Detection: Measure the amount of [³⁵S]GTPγS bound to the G proteins, which is indicative of receptor activation.
-
Data Analysis: Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.
In Vivo Target Engagement and Efficacy Model (e.g., Capsaicin-Induced Cough Model in Guinea Pigs)
Objective: To confirm the in vivo efficacy of this compound and its antagonism by a selective NOP receptor antagonist.
Methodology:
-
Animal Model: Utilize a validated model of cough, such as the capsaicin-induced cough model in guinea pigs.[1]
-
Drug Administration: Administer this compound orally at various doses.
-
Antagonist Challenge: In a separate group of animals, pre-treat with a selective NOP receptor antagonist (e.g., J-113397) before administering this compound. To further confirm selectivity, also test for reversal of effect by a non-selective opioid antagonist like naltrexone.[2]
-
Cough Assessment: Expose the animals to aerosolized capsaicin (B1668287) and record the number of coughs.
-
Data Analysis: Compare the cough response in the different treatment groups to determine the efficacy of this compound and its specific blockade by the NOP antagonist.
Visualizing Pathways and Workflows
NOP Receptor Signaling Pathway
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of SCH 486757 and the Endogenous Ligand Nociceptin/Orphanin FQ
This guide provides a detailed comparison of the synthetic, non-peptide NOP receptor agonist, SCH 486757, and the endogenous neuropeptide ligand, nociceptin/orphanin FQ (N/OFQ). The focus of this document is to present objective data on their respective interactions with the NOP receptor, detailing binding affinities, functional activities, and the underlying signaling mechanisms. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of these two key pharmacological agents.
Introduction
The nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) is the fourth member of the opioid receptor family and plays a crucial role in a variety of physiological processes.[1] Its endogenous ligand is the 17-amino acid neuropeptide N/OFQ.[2][3][4] this compound is a selective, orally active, non-peptide agonist of the NOP receptor that has been investigated for its therapeutic potential, particularly as an antitussive agent.[5][6][7][8][9] This guide benchmarks the pharmacological properties of this compound against the natural ligand, N/OFQ.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and N/OFQ, providing a direct comparison of their binding and functional profiles at the NOP receptor.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Radioligand | Kᵢ (nM) |
| This compound | Human NOP | CHO Cells | [¹²⁵I]N/OFQ | 4.6 ± 0.61[5][7] |
| N/OFQ (1-17) | Rat Brain | Membranes | [³H]N/OFQ(1-17)OH | pKd = 10.41 ± 0.05 |
| N/OFQ (1-13)NH₂ | Rat Brain | Membranes | [³H]N/OFQ(1-13)NH₂ | pKd = 10.70 ± 0.03 |
| N/OFQ (1-17) | Human NOP | CHO Cells | [³H]N/OFQ(1-17)OH | pKd = 10.06 ± 0.04 |
| N/OFQ (1-13)NH₂ | Human NOP | CHO Cells | [³H]N/OFQ(1-13)NH₂ | pKd = 10.35 ± 0.03 |
Note: pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a higher binding affinity. Kᵢ is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity
| Compound | Assay | Cell Line | Parameter | Value |
| This compound | [³⁵S]GTPγS Binding | CHO cells expressing human NOP receptor | EC₅₀ (nM) | 79 ± 12[5] |
| Nociceptin/Orphanin FQ | [³⁵S]GTPγS Binding | Rat cerebral cortex membranes | EC₅₀ (nM) | 9.11[10] |
Note: EC₅₀ is the half maximal effective concentration, representing the concentration of a drug that gives half of the maximal response.
Signaling Pathways and Mechanism of Action
Activation of the NOP receptor by both its endogenous ligand, N/OFQ, and synthetic agonists like this compound, initiates a cascade of intracellular signaling events. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαᵢ/ₒ proteins.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] The receptor can also couple to other Gα subunits, including Gαz, Gα₁₄, and Gα₁₆.[2] Downstream effects include the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, as well as the activation of mitogen-activated protein kinase (MAPK) signaling cascades.[2][4]
This compound, as a full agonist, is believed to induce a conformational change in the NOP receptor similar to that caused by N/OFQ, thereby triggering the same downstream signaling pathways.
Experimental Protocols
The data presented in this guide were generated using standard pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the NOP receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.
-
Radioligand: [¹²⁵I]Nociceptin/Orphanin FQ.
-
Test compound: this compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand ([¹²⁵I]N/OFQ).
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (EC₅₀ and maximal effect) of an agonist at a G protein-coupled receptor.
Materials:
-
Cell membranes from CHO cells expressing the human NOP receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test compound: this compound or N/OFQ at various concentrations.
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure that G proteins are in their inactive state.
-
The test compound (agonist) at various concentrations is added to the membranes.
-
[³⁵S]GTPγS is added to initiate the binding reaction. Agonist binding to the receptor promotes the exchange of GDP for GTPγS on the Gα subunit.
-
The incubation is carried out for a specific time at a controlled temperature.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed to remove unbound [³⁵S]GTPγS.
-
The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.
-
The data are plotted as [³⁵S]GTPγS binding versus agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
This comparative guide demonstrates that this compound is a potent and selective agonist of the NOP receptor, with a binding affinity in the low nanomolar range. While direct, side-by-side comparisons of the binding affinities of this compound and the full-length endogenous ligand N/OFQ under identical experimental conditions are not available in the provided literature, the data suggests that both compounds exhibit high affinity for the NOP receptor. Functionally, both this compound and N/OFQ effectively activate the NOP receptor, leading to G-protein activation. The non-peptide nature and oral activity of this compound make it a valuable tool for in vivo studies and a potential therapeutic agent, distinguishing it from the endogenous peptide ligand. The detailed experimental protocols and signaling pathway diagrams provided herein offer a framework for further research and a deeper understanding of the NOP receptor system.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. Nociceptin - Wikipedia [en.wikipedia.org]
- 4. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCH-486757 - Immunomart [immunomart.com]
- 7. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SCH486757 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Nociceptin (orphanin FQ): high-affinity and high-capacity binding site coupled to low-potency stimulation of guanylyl-5'-O-(gamma-thio)-triphosphate binding in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Interspecies Comparison of Response to SCH 486757: A Preclinical and Clinical Overview
For Researchers, Scientists, and Drug Development Professionals
SCH 486757 is a selective agonist for the nociceptin/orphanin FQ peptide (NOP) receptor, which has been investigated for its potential as an antitussive agent. Understanding the interspecies differences in the pharmacological response to this compound is crucial for the extrapolation of preclinical findings to human clinical trials. This guide provides a comparative overview of the available data on the efficacy, mechanism of action, and pharmacokinetic profile of this compound across various species.
Mechanism of Action: NOP Receptor Agonism
This compound exerts its pharmacological effects by selectively binding to and activating the NOP receptor, a G protein-coupled receptor.[1][2] This activation is believed to mediate its cough-suppressing effects. The drug demonstrates high selectivity for the human NOP receptor over classical opioid receptors (MOP, KOP, and DOP).[1]
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound's antitussive effect.
In Vitro Receptor Binding Affinity
This compound exhibits high affinity for the NOP receptor across different species, with Ki values in the low nanomolar range. This suggests a conserved binding site for the compound on the NOP receptor among the tested species.
| Species | Receptor | Ki (nM) |
| Human | NOP | 4.6 ± 0.61 |
| Guinea Pig | NOP | Data not provided, but stated to be similar to human |
| Rat | NOP | Data not provided, but stated to be similar to human |
| Dog | NOP | Data not provided, but stated to be similar to human |
| Human | MOP | >1000 |
| Human | KOP | >1000 |
| Human | DOP | >1000 |
Table 1: Receptor Binding Affinities (Ki) of this compound. Data extracted from a preclinical pharmacological profile study.[1]
Preclinical Efficacy: Antitussive Effects
The antitussive properties of this compound have been evaluated in guinea pig and cat models of induced cough.
Guinea Pig Capsaicin-Induced Cough Model
In guinea pigs, orally administered this compound demonstrated a dose-dependent reduction in capsaicin-induced coughing.[1][3] The maximum efficacy was observed 4 hours post-administration and was comparable to that of codeine, hydrocodone, dextromethorphan, and baclofen.[3]
| Treatment | Dose (mg/kg, p.o.) | Maximum Inhibition of Cough (%) |
| This compound | 0.01 - 1 | Dose-dependent, comparable to codeine |
| Codeine | Not specified | Comparable to this compound |
| Hydrocodone | Not specified | Comparable to this compound |
| Dextromethorphan | Not specified | Comparable to this compound |
| Baclofen | Not specified | Comparable to this compound |
Table 2: Antitussive Efficacy of this compound in Guinea Pigs. [1]
Feline Mechanically-Induced Cough Model
In a feline model, intra-arterial administration of this compound also produced a significant, dose-dependent inhibition of mechanically-induced cough.
| Treatment | Dose (mg/kg, i.a.) | Maximum Inhibition of Cough Number (%) | Maximum Inhibition of Expiratory Abdominal EMG Amplitude (%) |
| This compound | 0.001 - 0.3 | ~59 | ~61 |
Table 3: Antitussive Efficacy of this compound in Cats. [1][2][3]
Pharmacokinetic Profiles in Preclinical Species
This compound has been shown to have a favorable oral pharmacokinetic profile in several animal species.[1][2]
| Species | Administration Route | Key Findings |
| Guinea Pig | Oral | Good oral pharmacokinetic profile. |
| Rat | Oral | Good oral pharmacokinetic profile. |
| Dog | Oral | Good oral pharmacokinetic profile. |
Table 4: Summary of Preclinical Pharmacokinetics of this compound. [1][2] Detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) were not provided in the referenced abstracts.
Human Clinical Trials
A clinical trial was conducted to evaluate the efficacy of this compound in subjects with post-viral cough, with codeine as a comparator.[4] However, neither treatment resulted in a significant reduction in cough frequency or severity scores.[4] The administration of higher doses of this compound was limited by side effects, including somnolence and gastrointestinal disturbances.[4] The results of a second trial in chronic idiopathic cough have not yet been published.[4]
Experimental Protocols
Receptor Binding Assays
Detailed protocols for the receptor binding assays were not provided in the abstracts. However, a standard competitive binding assay format was likely used, involving the incubation of cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the test compound (this compound). The Ki values would then be calculated from the IC50 values obtained from the concentration-response curves.
Guinea Pig Capsaicin-Induced Cough Model
The experimental workflow for this model is as follows:
Caption: Experimental workflow for the guinea pig capsaicin-induced cough model.
Feline Mechanically-Induced Cough Model
The workflow for the feline model is described as:
Caption: Experimental workflow for the feline mechanically-induced cough model.
Discussion and Conclusion
This compound is a potent and selective NOP receptor agonist with demonstrated antitussive efficacy in preclinical guinea pig and cat models.[1][3] The in vitro binding affinity for the NOP receptor appears to be conserved across several species, including humans. However, the promising preclinical antitussive effects did not translate into significant efficacy in a human clinical trial for post-viral cough, where dose-limiting side effects were observed.[4]
The discrepancy between the preclinical and clinical findings highlights the challenges of interspecies extrapolation in drug development. While the mechanism of action at the receptor level seems consistent, differences in pharmacokinetics, metabolism, and potentially off-target effects at higher concentrations in humans could contribute to the observed lack of efficacy and adverse event profile. Further research, including the publication of the chronic idiopathic cough trial results and more detailed pharmacokinetic and metabolic studies across species, would be necessary to fully understand the interspecies differences in the response to this compound.
References
- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Non-Opioid Antitussive Agents, Featuring SCH 486757
For Researchers, Scientists, and Drug Development Professionals
The landscape of antitussive drug development is continually evolving, driven by the need for effective and safe alternatives to opioid-based therapies. This guide provides a comparative review of several non-opioid antitussives, with a particular focus on the novel agent SCH 486757. We present a synthesis of their mechanisms of action, supported by experimental data, and detailed methodologies for key preclinical assessments.
Executive Summary
This review contrasts the pharmacological profiles of five non-opioid antitussives: this compound, dextromethorphan (B48470), benzonatate, levodropropizine (B346804), and moguisteine (B1677395). These agents employ distinct mechanisms to suppress the cough reflex, targeting various points in the underlying neural pathways. This compound, a selective nociceptin/orphanin FQ (NOP) receptor agonist, represents a targeted approach to cough suppression. In preclinical models, it has demonstrated efficacy comparable to established antitussives like codeine and dextromethorphan.[1] The other reviewed compounds act through diverse mechanisms, including NMDA receptor antagonism (dextromethorphan), blockade of voltage-gated sodium channels (benzonatate), inhibition of C-fiber activation (levodropropizine), and activation of ATP-sensitive potassium channels (moguisteine).
Comparative Efficacy and Potency
The following tables summarize key quantitative data for the reviewed non-opioid antitussives, providing a basis for comparison of their potency and efficacy in preclinical models.
Table 1: Receptor Binding Affinity and Channel Activity
| Compound | Target | Species | Assay | Value | Citation |
| This compound | NOP Receptor | Human | Radioligand Binding (Ki) | 4.6 ± 0.61 nM | [1][2] |
| Dextromethorphan | NMDA Receptor (MK-801/PCP site) | Rat | Radioligand Binding (Ki) | <1 µM | [1] |
| Benzonatate | Voltage-Gated Sodium Channels (Nav1.7) | Murine | Whole-cell voltage clamp | Detectable inhibition at 0.3 µM | [3] |
| Levodropropizine | C-fibers | Cat | Electrophysiology (% inhibition of phenylbiguanide (B94773) response) | ~50% (pulmonary fibers) | [4] |
| Moguisteine | ATP-sensitive K+ channels | Guinea Pig | Functional Assay (antagonism by glibenclamide) | Antitussive effect antagonized | [5] |
Table 2: In Vivo Antitussive Efficacy (ED50 Values)
| Compound | Animal Model | Cough Stimulus | Route of Administration | ED50 | Citation |
| This compound | Guinea Pig | Capsaicin (B1668287) Aerosol | Oral | 0.01 - 1 mg/kg* | [1][2] |
| Moguisteine | Guinea Pig | Citric Acid Aerosol (7.5%) | Oral | 25.2 mg/kg | [6][7] |
| Moguisteine | Guinea Pig | Capsaicin Aerosol (30 µM) | Oral | 19.3 mg/kg | [6][7] |
| Moguisteine | Guinea Pig | Mechanical Stimulation | Oral | 22.9 mg/kg | [6][7] |
| Moguisteine | Guinea Pig | Tracheal Electrical Stimulation | Oral | 12.5 mg/kg | [6][7] |
| Moguisteine | Dog | Tracheal Electrical Stimulation | Oral | 17.2 mg/kg | [6] |
*Maximum efficacy equivalent to codeine, hydrocodone, and dextromethorphan at 4 hours post-administration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo and in vitro assays used to characterize the antitussive properties of the reviewed compounds.
Capsaicin-Induced Cough Model in Guinea Pigs
This model is widely used to assess the efficacy of potential antitussive agents against chemically-induced cough.
-
Animals: Male Dunkin-Hartley guinea pigs (300-400g) are typically used.
-
Acclimatization: Animals are acclimatized to the experimental environment for several days prior to the study.
-
Apparatus: A whole-body plethysmograph is used to monitor respiratory parameters and detect cough events. The guinea pig is placed in the main chamber, and an aerosol of the tussive agent is delivered.
-
Procedure:
-
The guinea pig is placed in the plethysmograph and allowed to acclimate for a period (e.g., 10 minutes).
-
A baseline respiratory pattern is recorded.
-
An aerosol of capsaicin solution (e.g., 30 µM in saline) is delivered into the chamber for a fixed duration (e.g., 5 minutes).
-
The number of coughs is recorded during the exposure and for a subsequent observation period (e.g., 10 minutes). A cough is characterized by a biphasic change in airflow, typically preceded by an inspiratory effort.
-
The test compound (e.g., this compound) or vehicle is administered orally at a specified time before the capsaicin challenge.
-
The percentage inhibition of the cough response is calculated by comparing the number of coughs in the drug-treated group to the vehicle-treated group.
-
Mechanically-Induced Cough Model in Cats
This model assesses the effect of antitussive agents on a mechanically-elicited cough reflex.
-
Animals: Adult cats of either sex are used.
-
Anesthesia: Animals are anesthetized, for example, with an initial dose of sodium pentobarbital, and anesthesia is maintained throughout the experiment.
-
Surgical Preparation:
-
The trachea is cannulated to allow for spontaneous breathing and the measurement of intratracheal pressure.
-
Electromyographic (EMG) electrodes are implanted into the diaphragm and abdominal muscles to record respiratory muscle activity.
-
A catheter may be placed for intravenous drug administration.
-
-
Procedure:
-
A stable baseline of respiration is established.
-
The cough reflex is induced by mechanical stimulation of the tracheobronchial mucosa using a fine, flexible catheter or nylon fiber inserted into the trachea.
-
The number of cough efforts, as well as the amplitude and duration of the EMG signals and pressure changes, are recorded.
-
The test compound or vehicle is administered, and the mechanical stimulation is repeated at various time points to assess the drug's effect.
-
The antitussive effect is quantified by the reduction in the number of coughs and the changes in the recorded physiological parameters.
-
In Vitro Substance P Release Assay from C-fibers
This assay can be used to investigate the peripheral mechanism of action of drugs like levodropropizine by measuring the release of neuropeptides from sensory nerve endings.
-
Tissue Preparation:
-
Tissues rich in C-fiber endings, such as the trachea or dorsal root ganglia (DRG) neurons, are dissected from a suitable animal model (e.g., rat or guinea pig).
-
The tissue is placed in an organ bath or cell culture system containing a physiological buffer (e.g., Krebs-Henseleit solution) and maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Stimulation and Sample Collection:
-
After an equilibration period, the tissue is stimulated with a substance known to activate C-fibers, such as capsaicin or bradykinin, to induce the release of substance P.
-
The superfusate or cell culture medium is collected at baseline and following stimulation.
-
-
Quantification of Substance P:
-
The concentration of substance P in the collected samples is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
-
-
Drug Treatment:
-
To test the effect of a drug, the tissue is pre-incubated with the compound (e.g., levodropropizine) for a specified period before stimulation with the C-fiber activator.
-
The amount of substance P released in the presence of the drug is compared to the amount released in its absence to determine the inhibitory effect.
-
Signaling Pathways and Mechanisms of Action
The antitussive effect of the reviewed non-opioid agents is mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: Signaling pathway of this compound via the NOP receptor.
Caption: Dextromethorphan's primary mechanism via NMDA receptor antagonism.
Caption: Benzonatate's peripheral action on voltage-gated sodium channels.
Caption: Peripheral mechanisms of Levodropropizine and Moguisteine.
Conclusion
The development of non-opioid antitussives offers promising avenues for the management of cough without the undesirable side effects associated with opioids. This compound, with its targeted action on the NOP receptor, exemplifies a modern approach to antitussive drug design. The comparative data presented herein highlights the diverse mechanisms and relative potencies of these agents, providing a valuable resource for researchers in the field. Further clinical investigation is warranted to fully elucidate the therapeutic potential of these non-opioid antitussives in various patient populations.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. Benzonatate inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of levodropropizine on vagal afferent C-fibres in the cat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitussive effect of moguisteine on the enhanced coughing associated with enalapril in guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moguisteine: a novel peripheral non-narcotic antitussive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moguisteine: a novel peripheral non-narcotic antitussive drug - PMC [pmc.ncbi.nlm.nih.gov]
The Divergent Fates of NOP Receptor Agonists: A Comparative Analysis of SCH 486757's Clinical Failure and Preclinical Promise
A deep dive into the preclinical success and subsequent clinical failure of the antitussive agent SCH 486757 reveals a critical disconnect between animal models and human clinical outcomes, primarily driven by dose-limiting side effects. This guide provides a comparative analysis of this compound's developmental journey, juxtaposed with a similar NOP receptor agonist, SCH 225288, to illuminate the challenges in translating preclinical efficacy into clinical reality for this therapeutic class.
Introduction
Cough remains a significant unmet medical need, with existing therapies often demonstrating limited efficacy and undesirable side effects. The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor has emerged as a promising target for novel antitussive agents. This compound, a selective NOP receptor agonist, demonstrated robust antitussive effects in preclinical animal models, positioning it as a strong candidate for clinical development. However, despite this early promise, this compound failed to demonstrate efficacy in human clinical trials. This guide dissects the preclinical and clinical data for this compound, explores the underlying reasons for its failure, and provides a comparative perspective with another preclinical NOP receptor agonist, SCH 225288, which faced its own developmental hurdles.
Preclinical Success of this compound: A Potent Antitussive in Animal Models
This compound exhibited a promising preclinical profile, characterized by high affinity and selectivity for the human NOP receptor and significant cough suppression in established animal models.
Quantitative Preclinical Data: this compound
| Parameter | Species/Assay | Result | Reference |
| Binding Affinity (Ki) | Human NOP Receptor | 4.6 ± 0.61 nM | [1] |
| Antitussive Efficacy (ED50) | Guinea Pig (Capsaicin-induced cough) | 0.1 mg/kg (p.o.) | [1] |
| Maximal Efficacy | Guinea Pig (Capsaicin-induced cough) | Equivalent to codeine, hydrocodone, and dextromethorphan | [1] |
| Antitussive Efficacy | Cat (Mechanically-induced cough) | ~60% inhibition of cough number | [1] |
These data highlight the potent and effective nature of this compound in preclinical settings, providing a strong rationale for its advancement into human trials.
Clinical Failure of this compound: A Lack of Efficacy and Dose-Limiting Somnolence
In a randomized, double-blind, placebo-controlled clinical trial (NCT00230230) involving 91 patients with subacute cough, this compound failed to demonstrate a statistically significant improvement in cough severity or frequency compared to placebo.[2]
Quantitative Clinical Trial Data: this compound (NCT00230230)
| Outcome Measure | This compound (100 mg BID) | Placebo | p-value | Reference |
| Change in Cough Severity Score | -0.57 | -0.49 | 0.56 | [2] |
| Change in Daytime Cough Counts (coughs/h) | No significant difference | No significant difference | Not significant | [2] |
The primary reason for this clinical failure was the dose-limiting side effect of somnolence (drowsiness).[2] This adverse event prevented the administration of higher doses of this compound that might have been required to achieve a therapeutic effect in humans, a classic example of a narrow therapeutic window.
A Comparative Perspective: The Case of SCH 225288
To understand the challenges in developing NOP receptor agonists, it is insightful to compare this compound with a similar compound, SCH 225288. This compound also showed promising preclinical antitussive activity but was discontinued (B1498344) for different reasons.
Preclinical Data: SCH 225288
| Parameter | Species/Assay | Result | Reference |
| Binding Affinity (Ki) | Human NOP Receptor | 0.38 nM | |
| Antitussive Efficacy | Guinea Pig (Capsaicin-induced cough) | Effective | |
| Antitussive Efficacy | Cat (Mechanically-induced cough) | Effective |
Despite its potent preclinical profile, the clinical development of SCH 225288 for cough was not pursued due to suboptimal pharmacokinetic properties . This highlights another critical hurdle in drug development, where a compound's absorption, distribution, metabolism, and excretion (ADME) profile can preclude its advancement, even with demonstrated efficacy in animal models.
Experimental Protocols
Preclinical: Capsaicin-Induced Cough in Guinea Pigs
-
Animal Model: Male Dunkin-Hartley guinea pigs are used.
-
Acclimatization: Animals are acclimatized to the experimental environment and exposure chambers.
-
Drug Administration: this compound, a comparator drug (e.g., codeine), or vehicle is administered orally (p.o.) at various doses.
-
Cough Induction: At a predetermined time after drug administration (e.g., 1-2 hours), the animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of capsaicin (B1668287) (typically 10-50 µM) for a set duration (e.g., 5-10 minutes).
-
Data Acquisition: Coughs are detected and counted using a combination of airflow measurements, pressure changes within the plethysmograph, and characteristic coughing sounds recorded by a microphone.
-
Analysis: The number of coughs in the drug-treated groups is compared to the vehicle-treated control group to determine the percent inhibition of cough.
Preclinical: Mechanically-Induced Cough in Anesthetized Cats
-
Animal Model: Adult cats of either sex are used.
-
Anesthesia: Animals are anesthetized, typically with an initial dose of an injectable anesthetic followed by maintenance with an inhaled anesthetic.
-
Surgical Preparation: The trachea is cannulated to facilitate mechanical stimulation and measurement of respiratory parameters. Electromyographic (EMG) electrodes are often placed in respiratory muscles (e.g., diaphragm, abdominal muscles) to record their activity.
-
Cough Induction: A mechanical stimulus (e.g., a nylon filament or flexible catheter) is inserted into the trachea and moved to stimulate the tracheal or carinal mucosa, eliciting a cough reflex.
-
Drug Administration: The test compound (e.g., this compound) is administered, often intravenously (i.v.) or directly into the vertebral artery to assess central effects.
-
Data Acquisition: The number of coughs, the intensity of the expiratory effort (measured by EMG activity of abdominal muscles), and other respiratory parameters are recorded before and after drug administration.
-
Analysis: The changes in cough parameters following drug administration are quantified and compared to baseline values.[3]
Clinical Trial: this compound for Subacute Cough (NCT00230230)
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled (codeine) parallel-group study.
-
Participants: 91 adult patients with a history of persistent cough (3-8 weeks) following an upper respiratory tract infection.
-
Intervention: Patients were randomized to receive one of the following treatments twice daily for 5 days:
-
This compound (100 mg)
-
Codeine (30 mg)
-
Placebo
-
-
Primary Outcome: Change from baseline in the average cough severity score, assessed daily by the patient using a diary.
-
Secondary Outcome: Change from baseline in the objective daytime cough frequency, measured using an ambulatory cough monitor.
-
Safety Assessment: Monitoring and recording of all adverse events, with a particular focus on somnolence.
Visualizing the Disconnect: From Preclinical Promise to Clinical Failure
The following diagrams illustrate the key pathways and workflows that underscore the journey of this compound.
Caption: NOP Receptor Signaling Pathway in Preclinical Models.
Caption: Preclinical to Clinical Workflow of this compound.
Conclusion: Lessons Learned from this compound
The story of this compound serves as a stark reminder of the complexities of drug development. While preclinical models are invaluable for identifying promising therapeutic candidates, they do not always accurately predict clinical outcomes in humans. The failure of this compound underscores several key lessons for researchers and drug developers in the field of antitussives:
-
Therapeutic Window is Paramount: Efficacy in animal models is meaningless if the therapeutic window in humans is too narrow. Dose-limiting side effects, such as the somnolence observed with this compound, can prevent the administration of clinically effective doses.
-
Species Differences Matter: The disconnect between the effective doses in animal models and the tolerated doses in humans suggests significant species differences in the pharmacology of NOP receptor agonists.
-
The Importance of Pharmacokinetics: The case of SCH 225288 demonstrates that even a potent and effective compound can fail if it does not possess a suitable pharmacokinetic profile for clinical use.
-
Need for Better Predictive Models: The development of more predictive preclinical models that can better translate to the human condition is crucial for improving the success rate of novel antitussive drugs.
Future efforts in the development of NOP receptor agonists for cough must focus on identifying compounds with a wider therapeutic index and favorable pharmacokinetic properties to overcome the hurdles that led to the clinical failure of this compound.
References
Unveiling the NOP Receptor's Role in SCH 486757's Antitussive Action: A Comparative Guide
A comprehensive analysis of experimental data confirms the Nociceptin/Orphanin FQ (NOP) receptor as the primary mediator of the antitussive effects of SCH 486757. This guide provides a detailed comparison of this compound with other NOP receptor agonists, supported by experimental protocols and pathway visualizations, for researchers and professionals in drug development.
This compound, a non-peptide, orally active NOP receptor agonist, has demonstrated significant cough-suppressing activity in preclinical models.[1] The definitive confirmation of its mechanism of action through the NOP receptor is crucial for its therapeutic development and for understanding the role of this receptor in cough reflex modulation. This has been established through a series of in vitro and in vivo experiments, which are detailed below.
In Vitro Characterization: Binding Affinity and Functional Activity
The initial step in confirming the target of this compound involved determining its binding affinity and functional activity at the NOP receptor and comparing it to other opioid receptors.
Table 1: NOP Receptor Binding Affinity and Functional Potency of this compound
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Efficacy |
| This compound | Human NOP | 4.6 ± 0.61 nM[1] | 79 ± 12 nM[1][2] | Full Agonist[1][2] |
Table 2: Selectivity of this compound for NOP Receptor over other Opioid Receptors
| Opioid Receptor Subtype | Binding Affinity (Ki) | Selectivity Fold (vs. Human NOP) |
| MOP (μ) | 971 nM[2] | 211-fold[1][2] |
| KOP (κ) | 589 nM[2] | 128-fold[1][2] |
| DOP (δ) | 14,750 nM[2] | 3206-fold[1][2] |
These data clearly indicate that this compound is a potent and highly selective agonist for the NOP receptor.
In Vivo Confirmation: Antagonist Challenge Studies
The most compelling evidence for NOP receptor-mediated effects of this compound comes from in vivo antagonist challenge studies. In a guinea pig model of capsaicin-induced cough, the antitussive effects of this compound were completely blocked by pretreatment with J113397, a selective NOP receptor antagonist.[1][3] Conversely, the general opioid receptor antagonist, naltrexone, had no effect on the cough-suppressing activity of this compound.[1][3] This differential blockade provides strong evidence that the antitussive action of this compound is mediated specifically through the NOP receptor and not through classical opioid pathways.
Comparison with Alternative NOP Receptor Agonists
While this compound has been a key tool compound, other NOP receptor agonists have also been investigated for various therapeutic applications. A comparison with these alternatives highlights the landscape of NOP receptor-targeted drug discovery.
Table 3: Comparative Profile of NOP Receptor Agonists
| Compound | Receptor Selectivity | In Vivo Efficacy (Selected Models) | Key Features |
| This compound | High for NOP over MOP, KOP, DOP[1][2] | Potent antitussive in guinea pig and cat models[1][3] | Orally active, non-peptide[1] |
| Ro 64-6198 | High for NOP over classical opioids | Anxiolytic and antinociceptive effects in animals[4] | One of the first selective non-peptide agonists[4] |
| Cebranopadol | Full agonist at MOP, DOP, and NOP; partial at KOP[5] | Potent antinociceptive in rodent models[4] | Dual agonist with potential for broad-spectrum analgesia[5] |
| Buprenorphine | Partial agonist at MOP and NOP; antagonist at KOP and DOP[5] | Used in pain management and opioid addiction treatment[5] | Mixed pharmacology with complex in vivo effects[5] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
NOP Receptor Binding Assay
This protocol outlines the determination of the binding affinity of a test compound for the NOP receptor using a radioligand competition assay.
Materials:
-
Cell membranes from CHO cells stably expressing the human NOP receptor.
-
Radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ).
-
Test compound (e.g., this compound).
-
Unlabeled NOP receptor agonist (e.g., N/OFQ for non-specific binding).
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.[6]
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and either the test compound or buffer (for total binding) or unlabeled agonist (for non-specific binding).[6]
-
Incubate the plate for 60 minutes at 25°C.[6]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound using appropriate software.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein coupling to the NOP receptor.
Materials:
-
Cell membranes from CHO cells expressing the human NOP receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (e.g., this compound).
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.[6]
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.[7]
-
Incubate the plate at 30°C for 60 minutes.[7]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding against the log concentration of the test compound to determine the EC50 and Emax values.
In Vivo Capsaicin-Induced Cough Model in Guinea Pigs
This model is used to assess the antitussive efficacy of a test compound.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Capsaicin (B1668287) solution (e.g., 50 μmol/L).[8]
-
Ultrasonic nebulizer.
-
Whole-body plethysmograph.
-
Test compound (e.g., this compound).
-
NOP receptor antagonist (e.g., J113397).
-
Opioid receptor antagonist (e.g., naltrexone).
Procedure:
-
Acclimatize the guinea pigs to the plethysmograph.
-
Administer the test compound or vehicle orally at a defined time before the capsaicin challenge.[1]
-
For antagonist studies, administer the antagonist (e.g., J113397, 12 mg/kg, i.p. or naltrexone, 10 mg/kg, p.o.) prior to the test compound.[1]
-
Place the animal in the plethysmograph and expose it to an aerosol of capsaicin for a set duration (e.g., 10 minutes).[8]
-
Record the number of coughs during and after the exposure period.
-
Compare the number of coughs in the treated groups to the vehicle control group to determine the antitussive effect.
Visualizing the Pathways
To further clarify the mechanisms discussed, the following diagrams illustrate the NOP receptor signaling pathway and the experimental logic used to confirm the mediation of this compound's effects.
Caption: NOP Receptor Signaling Pathway Activated by this compound.
Caption: Logical workflow for confirming NOP receptor mediation.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SCH 486757: A Procedural Guide
For researchers, scientists, and drug development professionals engaged with the potent nociceptin/orphanin FQ peptide (NOP) receptor agonist SCH 486757, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, this guide provides a comprehensive disposal plan based on established best practices for pharmacologically active and potentially hazardous chemical waste.
Core Principles of this compound Disposal
Given that this compound is a potent, biologically active compound, it must be treated as hazardous chemical waste. The primary goal is to prevent its release into the environment and to ensure the safety of all personnel. The following procedures are based on general laboratory safety protocols and information gleaned from safety data sheets for other hazardous chemicals.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous trash, sharps containers (unless the sharps are contaminated with this compound), or other chemical waste unless explicitly permitted by your EHS office.
-
-
Waste Collection and Storage:
-
Solid Waste: Collect solid this compound, such as unused powder, contaminated personal protective equipment (PPE) like gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips) in a dedicated, sealable, and chemically resistant container.
-
Liquid Waste: Collect solutions containing this compound in a sealed, leak-proof, and chemically compatible container. If the solvent is flammable, the container should be stored in a flammable-liquids cabinet.
-
Empty Containers: Any container that has held pure this compound should be treated as hazardous waste. If the container is to be disposed of, it should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Store all this compound waste in a designated, secure area away from general laboratory traffic.
-
-
Disposal Procedure:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]
-
Personal Protective Equipment (PPE)
When handling this compound and its waste, always wear appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Chemical and Physical Properties
While a comprehensive SDS for this compound is not available, some of its properties have been documented in scientific literature.
| Property | Value | Source |
| Molecular Formula | C24H24Cl2N3O | [2] |
| IUPAC Name | endo-8[bis(2-chlorophenyl)methyl]-3-(2-pyrimidinyl)-8-azabicyclo[3.2.1]octan-3-ol | [2] |
| Receptor Binding | Potent nociceptin/orphanin FQ peptide receptor (NOP) agonist | [2] |
Experimental Protocols Cited
The information regarding the nature and properties of this compound is derived from preclinical research studies. These studies typically involve in vitro binding assays and in vivo models to assess the compound's efficacy and mechanism of action.[3][4][5]
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures and maintaining open communication with your institution's safety office, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
